Benzyl-PEG8-NHS ester
Description
Structure
2D Structure
Properties
Molecular Formula |
C28H43NO12 |
|---|---|
Molecular Weight |
585.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C28H43NO12/c30-26-6-7-27(31)29(26)41-28(32)8-9-33-10-11-34-12-13-35-14-15-36-16-17-37-18-19-38-20-21-39-22-23-40-24-25-4-2-1-3-5-25/h1-5H,6-24H2 |
InChI Key |
KOSWOWXFLLZESQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Benzyl-PEG8-NHS Ester for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG8-NHS ester is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation and drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols necessary for its effective use.
Core Concepts
At its core, this compound is comprised of three key components: a benzyl group, an eight-unit polyethylene glycol (PEG) chain, and an N-hydroxysuccinimide (NHS) ester. The benzyl group offers a stable, non-reactive terminus. The hydrophilic PEG spacer enhances solubility in aqueous environments and provides a flexible linker arm, which is critical in many applications.[1][2] The NHS ester is a highly reactive group that specifically targets primary amines (such as the N-terminus of proteins or the side chain of lysine residues) to form stable amide bonds. This amine-reactive nature is the foundation of its utility in bioconjugation.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its successful application. The following table summarizes its key quantitative data.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₈H₄₃NO₁₂ | [3] |
| Molecular Weight | 585.64 g/mol | [3] |
| Purity | ≥98% | [3][4] |
| Appearance | To be determined | [4] |
| Solubility | Soluble in DMSO, DCM, DMF | [5] |
| Storage Conditions | -20°C for long-term storage (months to years), 0-4°C for short-term (days to weeks). Store in a dry, dark place.[4] | [4] |
| Shipping Conditions | Ambient temperature | [4] |
Applications in Research and Drug Development
The unique structure of this compound makes it a versatile tool for a range of applications, most notably in the development of PROTACs.
PROTAC Linker
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7] The linker component of a PROTAC is critical as its length, flexibility, and composition can significantly impact the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), and consequently, the efficiency of protein degradation.[1][8] this compound serves as a flexible and hydrophilic linker, facilitating the optimal orientation of the two binding moieties of the PROTAC.[1][2]
Bioconjugation
The amine-reactive NHS ester allows for the straightforward conjugation of the PEG linker to proteins, peptides, antibodies, and other biomolecules containing primary amines.[8] This process, known as PEGylation, can enhance the solubility, stability, and pharmacokinetic properties of the modified biomolecule.
Experimental Protocols
General Protocol for Amine Conjugation
This protocol outlines the general steps for conjugating this compound to a protein or other amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[9]
-
Anhydrous organic solvent (e.g., DMSO, DMF)[9]
-
Quenching buffer (e.g., Tris or glycine solution)[9]
-
Desalting column or dialysis equipment[9]
Procedure:
-
Preparation of the Amine-Containing Molecule: Dissolve the protein or peptide in an amine-free buffer at a suitable concentration.[9]
-
Preparation of this compound Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions, so stock solutions should not be stored.[9]
-
Conjugation Reaction: Add a calculated molar excess of the this compound solution to the protein solution. The optimal molar ratio will depend on the number of accessible amines on the target molecule and the desired degree of labeling. The reaction can be incubated for 30-60 minutes at room temperature or for 2 hours on ice.[9]
-
Quenching the Reaction: Add a quenching buffer to the reaction mixture to consume any unreacted NHS ester.
-
Purification: Remove excess reagent and byproducts by desalting or dialysis to obtain the purified conjugate.[9]
Protocol for PROTAC Synthesis using this compound
This protocol provides a generalized workflow for synthesizing a PROTAC where this compound acts as the linker. This assumes the synthesis of the target protein ligand and the E3 ligase ligand with appropriate functional groups for conjugation.
Materials:
-
Target Protein Ligand with a primary amine.
-
E3 Ligase Ligand.
-
This compound.
-
Anhydrous solvents (e.g., DMF, DCM).
-
Base (e.g., TEA, DIPEA).
-
Purification equipment (e.g., HPLC).
Procedure:
-
Reaction Setup: Dissolve the amine-containing target protein ligand in an anhydrous solvent such as DMF.[10]
-
Addition of Reagents: Add a base (e.g., triethylamine) to the solution, followed by the addition of this compound. The reaction is typically stirred for several hours at room temperature.[10]
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as TLC or LC-MS.[10]
-
Work-up and Purification: Once the reaction is complete, the crude product is worked up to remove excess reagents and solvents. The resulting intermediate (Ligand-Linker) is then purified, typically by column chromatography or HPLC.
-
Conjugation to E3 Ligase Ligand: The purified Ligand-Linker intermediate is then conjugated to the E3 ligase ligand through a suitable chemical reaction to form the final PROTAC molecule.
-
Final Purification: The final PROTAC product is purified to a high degree using techniques like HPLC.
Visualizing Workflows and Mechanisms
PROTAC Mechanism of Action
The following diagram illustrates the catalytic mechanism by which a PROTAC molecule induces the degradation of a target protein.
References
- 1. precisepeg.com [precisepeg.com]
- 2. nbinno.com [nbinno.com]
- 3. chemscene.com [chemscene.com]
- 4. medkoo.com [medkoo.com]
- 5. Mal-PEG8-NHS ester, 2055033-05-9 | BroadPharm [broadpharm.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. youtube.com [youtube.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
Benzyl-PEG8-NHS Ester: An In-depth Technical Guide to its Mechanism of Action in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of Benzyl-PEG8-NHS ester, a heterobifunctional crosslinker pivotal in modern bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will delve into the fundamental chemistry of the N-hydroxysuccinimide (NHS) ester, the role of the polyethylene glycol (PEG) linker, and the strategic importance of the benzyl group. This guide will further present quantitative data, detailed experimental protocols, and logical diagrams to fully elucidate the functionality of this versatile molecule.
Core Mechanism of Action: The Amine-Reactive NHS Ester
The primary mode of action for this compound lies in the reactivity of the N-hydroxysuccinimide (NHS) ester group. NHS esters are widely employed in bioconjugation due to their ability to efficiently and selectively react with primary aliphatic amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][2][][4]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of a primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide as a leaving group and forming a highly stable amide bond.[1][5] This reaction is most efficient in the pH range of 7 to 9.[][6] Below this range, the primary amines are protonated, reducing their nucleophilicity. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction.
dot graph ReactionMechanism { graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
// Nodes Reagents [label="this compound + Primary Amine (e.g., Protein-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Products [label="Stable Amide Bond (Conjugate) + N-Hydroxysuccinimide", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis (Side Reaction)", shape=ellipse, style=dashed, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Reagents -> Intermediate [label="Nucleophilic Attack\n(pH 7-9)"]; Intermediate -> Products [label="Collapse of Intermediate"]; Reagents -> Hydrolysis [label="Reaction with H2O", style=dashed]; } dot Figure 1: General reaction mechanism of this compound with a primary amine.
The Role of the PEG8 Linker: Flexibility and Improved Physicochemical Properties
The "PEG8" component of the molecule refers to an eight-unit polyethylene glycol chain. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy in drug development to enhance the therapeutic properties of biomolecules.[7][8][9]
The primary functions of the PEG8 linker in this compound are:
-
Increased Hydrophilicity and Solubility: The PEG chain is highly hydrophilic, which significantly improves the aqueous solubility of the molecule and the resulting conjugate.[[“]] This is crucial for biological applications, preventing aggregation and improving handling.
-
Flexibility and Spacing: The PEG linker provides a flexible spacer arm between the benzyl group and the NHS ester. In the context of PROTACs, this flexibility is critical for allowing the two ends of the PROTAC (the warhead and the E3 ligase ligand) to simultaneously and effectively bind to their respective protein targets to form a productive ternary complex.[6][[“]]
-
Biocompatibility and Reduced Immunogenicity: PEG is known to be biocompatible and can reduce the immunogenicity of the molecule it is attached to.[8]
The Benzyl Group: A Key Element for Structural Integrity and Interaction
The benzyl group (a benzene ring attached to a CH2 group) is not merely a terminal cap; it plays a crucial role, particularly in the context of PROTACs and targeted drug delivery.[11]
-
Conformational Rigidity: Compared to a purely aliphatic chain, the benzyl group introduces a degree of rigidity to the linker. This conformational constraint can be advantageous in positioning the attached ligands for optimal binding to their targets.[12]
-
Hydrophobic Interactions: The aromatic ring of the benzyl group can participate in hydrophobic and π-stacking interactions with complementary residues on a target protein. This can contribute to the overall binding affinity and stability of the protein-ligand complex.[1] For example, a benzyl linker has been shown to provide a pi-stacking interaction with a tyrosine residue in the VHL E3 ligase.[1]
-
Modulation of Physicochemical Properties: The benzyl group increases the lipophilicity of the molecule, which can influence its cell permeability and overall pharmacokinetic profile.
dot graph ComponentRoles { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10];
// Nodes Molecule [label="this compound", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Benzyl [label="Benzyl Group", fillcolor="#F1F3F4", fontcolor="#202124"]; PEG8 [label="PEG8 Linker", fillcolor="#F1F3F4", fontcolor="#202124"]; NHS [label="NHS Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; Rigidity [label="Provides Rigidity", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PiStacking [label="Pi-Stacking Interactions", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Flexibility [label="Provides Flexibility & Spacing", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solubility [label="Enhances Solubility", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reactivity [label="Reacts with Primary Amines", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Molecule -> Benzyl; Molecule -> PEG8; Molecule -> NHS; Benzyl -> Rigidity; Benzyl -> PiStacking; PEG8 -> Flexibility; PEG8 -> Solubility; NHS -> Reactivity; } dot Figure 2: Functional components of this compound.
Quantitative Data
Table 1: Hydrolysis Half-life of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Approximate Half-life | Reference(s) |
| 7.0 | 0 | 4-5 hours | [12] |
| 7.0 | Room Temp | ~7 hours | [2] |
| 8.0 | 4 | 1 hour | [1] |
| 8.6 | 4 | 10 minutes | [12] |
| 9.0 | Room Temp | Minutes | [2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C28H43NO12 | |
| Molecular Weight | 585.65 g/mol | |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization may be required for specific applications.
General Protocol for Protein Labeling
This protocol describes the conjugation of a molecule containing a primary amine to a protein with available lysine residues using this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.3-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Characterize the conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or functional assays.
dot graph ProteinLabelingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrepareProtein [label="Prepare Protein Solution\n(pH 8.3-8.5)", fillcolor="#F1F3F4", fontcolor="#202124"]; PrepareNHS [label="Prepare this compound\nStock Solution (in DMSO/DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mix [label="Mix Protein and NHS Ester", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate\n(1-2h RT or overnight 4°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; Quench [label="Quench Reaction\n(e.g., Tris buffer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="Purify Conjugate\n(Desalting Column)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> PrepareProtein; Start -> PrepareNHS; PrepareProtein -> Mix; PrepareNHS -> Mix; Mix -> Incubate; Incubate -> Quench; Quench -> Purify; Purify -> End; } dot Figure 3: Experimental workflow for protein labeling.
Synthesis of a PROTAC using this compound
This protocol outlines a general procedure for the final step in a PROTAC synthesis, where a warhead (ligand for the protein of interest) containing a primary amine is conjugated to an E3 ligase ligand that has been pre-functionalized with this compound.
Materials:
-
E3 ligase ligand-Benzyl-PEG8-NHS ester conjugate
-
Warhead (POI ligand) with a primary amine
-
Anhydrous DMF or DMSO
-
DIPEA (N,N-Diisopropylethylamine)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolution: Dissolve the E3 ligase ligand-Benzyl-PEG8-NHS ester conjugate in anhydrous DMF or DMSO.
-
Addition of Warhead: Add an equimolar amount or a slight excess (e.g., 1.1 equivalents) of the warhead containing a primary amine to the solution.
-
Base Addition: Add 2-3 equivalents of DIPEA to the reaction mixture to act as a non-nucleophilic base, ensuring the primary amine of the warhead is deprotonated and thus reactive.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the crude PROTAC molecule by preparative HPLC to obtain the final product.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR.
Conclusion
This compound is a powerful and versatile tool in the field of bioconjugation and drug discovery. Its mechanism of action is centered around the highly efficient and selective reaction of the NHS ester with primary amines. The integrated PEG8 linker provides essential flexibility and favorable physicochemical properties, while the benzyl group contributes to structural definition and can enhance molecular interactions. This combination of features makes this compound an ideal component for the construction of complex biomolecules, most notably for the rapidly advancing field of PROTACs. A thorough understanding of its properties and reactivity, as detailed in this guide, is crucial for its effective application in research and development.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 4. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 5. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. purepeg.com [purepeg.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. consensus.app [consensus.app]
- 11. medkoo.com [medkoo.com]
- 12. axispharm.com [axispharm.com]
Benzyl-PEG8-NHS Ester: An In-depth Technical Guide to Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Benzyl-PEG8-NHS ester, a heterobifunctional crosslinker pivotal in the field of bioconjugation. It delves into the fundamental principles of its reactivity, applications, and the practical aspects of its use in modifying biomolecules such as proteins, antibodies, and peptides. This document is intended to serve as a technical resource, offering detailed protocols and quantitative data to aid in the design and execution of bioconjugation experiments.
Introduction to this compound
This compound is a chemical tool that facilitates the covalent linkage of molecules. It is comprised of three key components:
-
A Benzyl Group: This provides a stable, hydrophobic handle.
-
An Eight-Unit Polyethylene Glycol (PEG) Spacer: The PEG chain is hydrophilic, flexible, and biocompatible. It can increase the solubility and stability of the resulting conjugate and provides spatial separation between the conjugated molecules.
-
An N-Hydroxysuccinimide (NHS) Ester: This is a highly reactive functional group that specifically targets primary amines on biomolecules to form stable amide bonds.
The combination of these features makes this compound a versatile reagent in various bioconjugation applications, including the development of antibody-drug conjugates (ADCs), PROTACs (PROteolysis TArgeting Chimeras), and the modification of proteins for therapeutic or diagnostic purposes.
Core Principles of NHS Ester Chemistry
The utility of this compound in bioconjugation is primarily due to the reactivity of the NHS ester group with primary amines (-NH2). These amines are readily available on biomolecules, most notably on the side chain of lysine residues and the N-terminus of proteins and peptides.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[][2]
Reaction Conditions
The efficiency of the conjugation reaction is highly dependent on the reaction conditions, particularly pH.
-
pH: The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[][3] In this range, a sufficient concentration of the primary amines on the target biomolecule are deprotonated and thus nucleophilic, while the hydrolysis of the NHS ester is minimized.
-
Buffers: It is crucial to use amine-free buffers such as phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer. Buffers containing primary amines, like Tris, will compete with the target biomolecule for reaction with the NHS ester.[4]
-
Solvent: this compound is typically dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture containing the biomolecule.[4]
-
Temperature and Time: Reactions are often carried out at room temperature for 30-60 minutes or at 4°C for 2 hours to over several hours.[4]
Quantitative Data in Bioconjugation
Precise control over the bioconjugation process is critical for producing well-defined and reproducible biomolecular conjugates. The following tables summarize key quantitative parameters relevant to the use of NHS esters in bioconjugation.
Hydrolysis of NHS Esters
A competing reaction to the desired aminolysis is the hydrolysis of the NHS ester by water. The rate of hydrolysis is highly pH-dependent.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 25 | ~1 hour[5][6] |
| 8.6 | 4 | 10 minutes |
Table 1: Illustrative half-lives of NHS esters in aqueous solutions at different pH values and temperatures. This data highlights the importance of timely execution of the conjugation reaction, especially at higher pH.
Stability of the Resulting Amide Bond
The amide bond formed between the this compound and a primary amine is exceptionally stable under physiological conditions.
| Bond Type | Condition | Half-life |
| Amide | Aqueous Solution | ~7 years[7] |
Table 2: Stability of the amide bond formed via NHS ester chemistry. The high stability of the amide linkage ensures the integrity of the bioconjugate in biological systems.
Experimental Protocols
The following sections provide detailed, generalized protocols for the conjugation of this compound to proteins and for its use in the synthesis of PROTACs. These should be considered as starting points and may require optimization for specific applications.
Protocol for Protein Conjugation
This protocol describes a general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest
-
This compound
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL.
-
If the protein solution contains any amine-containing buffers or stabilizers, they must be removed by dialysis or buffer exchange into the reaction buffer.
-
-
This compound Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the this compound solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the ester over the protein.[8]
-
The final concentration of the organic solvent in the reaction mixture should ideally be below 10%.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-12 hours with gentle stirring or rotation.
-
-
Quenching the Reaction:
-
(Optional) To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and byproducts by size-exclusion chromatography, dialysis, or tangential flow filtration.
-
-
Characterization:
Workflow for PROTAC Synthesis
This compound is a common linker used in the synthesis of PROTACs. A PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker.
General Workflow:
-
Synthesis of Precursors: Synthesize or obtain the target protein ligand and the E3 ligase ligand. One of the ligands should possess a primary or secondary amine for reaction with the NHS ester.
-
Conjugation: React the amine-containing ligand with this compound in an appropriate organic solvent (e.g., DMF or DCM) often in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[4]
-
Purification: Purify the resulting intermediate (ligand-linker conjugate) using chromatography techniques such as HPLC.
-
Second Conjugation: The other end of the linker (the benzyl group is typically modified to have a reactive handle in a subsequent step) is then conjugated to the second ligand.
-
Final Purification and Characterization: Purify the final PROTAC molecule using HPLC and characterize its identity and purity using LC-MS and NMR.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts described in this guide.
Bioconjugation Workflow
Caption: General workflow for protein bioconjugation using this compound.
PROTAC Mechanism of Action
Caption: Schematic of PROTAC-mediated protein degradation.
Conclusion
This compound is a valuable and versatile tool for researchers in the life sciences and drug development. Its well-defined structure, which includes a hydrophilic PEG spacer and a highly specific amine-reactive NHS ester, allows for the creation of stable and functional bioconjugates. A thorough understanding of the underlying chemistry and careful optimization of reaction conditions are paramount to achieving successful and reproducible results. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in a variety of bioconjugation applications.
References
- 2. app1-c89-pub.pressidium.com - Nhs Ester Chemistry [app1-c89-pub.pressidium.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. interchim.fr [interchim.fr]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 9. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 10. enovatia.com [enovatia.com]
An In-depth Technical Guide to PEGylation with Benzyl-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of PEGylation using Benzyl-PEG8-NHS ester, a discrete polyethylene glycol (dPEG®) reagent. It is designed to furnish researchers, scientists, and professionals in drug development with the essential knowledge to effectively utilize this reagent for modifying proteins, peptides, and other amine-containing molecules. This document details the chemical properties of this compound, the mechanism of PEGylation, experimental protocols, and methods for characterization of the resulting conjugates.
Introduction to PEGylation and this compound
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, such as a protein, peptide, or small molecule drug. This bioconjugation technique is widely employed in the pharmaceutical industry to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Key advantages of PEGylation include:
-
Increased half-life: The PEG chain increases the hydrodynamic radius of the molecule, reducing renal clearance and extending its circulation time in the bloodstream.
-
Reduced immunogenicity: The PEG moiety can shield antigenic epitopes on the protein surface, decreasing the likelihood of an immune response.
-
Enhanced stability: PEGylation can protect therapeutic proteins from proteolytic degradation.
-
Improved solubility: The hydrophilic nature of the PEG chain can enhance the solubility of hydrophobic molecules.
This compound is a specific type of PEGylation reagent characterized by a discrete PEG linker of eight ethylene glycol units, capped with a benzyl group at one end and an N-hydroxysuccinimide (NHS) ester at the other. The discrete nature of the PEG chain ensures a homogenous product with a defined molecular weight, in contrast to traditional polydisperse PEG reagents. The benzyl group offers a non-reactive, stable terminus, while the NHS ester provides a reactive handle for covalent attachment to primary amines.
Chemical Properties and Data Presentation
A clear understanding of the physicochemical properties of this compound is crucial for its effective application.
| Property | Value | Reference |
| Chemical Formula | C28H43NO12 | [1][2] |
| Molecular Weight | 585.65 g/mol | [1] |
| Appearance | To be determined (typically a solid or oil) | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in organic solvents like DMSO and DMF | [3] |
| Storage Conditions | -20°C, desiccated | [2] |
The PEGylation Reaction: Mechanism and Workflow
The core of PEGylation with this compound lies in the reaction between the NHS ester and a primary amine.
Reaction Mechanism
The NHS ester is a highly efficient acylating agent that reacts with primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of a protein) under mild conditions to form a stable amide bond. The reaction proceeds via nucleophilic acyl substitution, where the amine nitrogen attacks the carbonyl carbon of the NHS ester, leading to the displacement of the N-hydroxysuccinimide leaving group.
Caption: Mechanism of PEGylation with this compound.
Experimental Workflow
A typical PEGylation experiment involves several key steps, from preparation of the reagents to purification and analysis of the final product.
Caption: General workflow for a protein PEGylation experiment.
Detailed Experimental Protocols
The following protocols provide a starting point for the PEGylation of proteins and small molecules. Optimization may be required for specific applications.
Protocol for Protein PEGylation
Materials:
-
Protein of interest
-
This compound
-
Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL. If the protein solution contains primary amines (e.g., from Tris buffer), exchange it into an appropriate amine-free buffer using dialysis or a desalting column.
-
PEG Reagent Preparation: Immediately before use, weigh out the required amount of this compound and dissolve it in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL). The NHS ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.
-
PEGylation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (a 10-50 fold molar excess is a common starting point).
-
Add the calculated volume of the PEG reagent to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time and temperature may vary depending on the protein.
-
-
Quenching the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted this compound and the NHS leaving group from the PEGylated protein using dialysis, size-exclusion chromatography (SEC), or ion-exchange chromatography (IEX). The choice of purification method will depend on the properties of the protein and the degree of PEGylation.
Protocol for Small Molecule PEGylation
Materials:
-
Amine-containing small molecule
-
This compound
-
Anhydrous organic solvent (e.g., DMF, DMSO, Dichloromethane)
-
Base (e.g., Triethylamine, DIEA) (optional, depending on the amine's reactivity)
-
Purification system (e.g., column chromatography)
Procedure:
-
Reactant Preparation: Dissolve the amine-containing small molecule in an appropriate anhydrous organic solvent.
-
PEGylation Reaction:
-
Add this compound to the reaction mixture (a 1:1 to 1.2:1 molar ratio of PEG reagent to amine is a good starting point).
-
If the amine is not highly nucleophilic, a non-nucleophilic base can be added to facilitate the reaction.
-
Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress using an appropriate technique such as TLC or LC-MS.
-
-
Purification: Once the reaction is complete, the PEGylated small molecule can be purified using standard organic chemistry techniques, such as column chromatography.
Characterization of PEGylated Products
Thorough characterization is essential to confirm successful PEGylation and to determine the purity and homogeneity of the product.
| Technique | Information Provided |
| SDS-PAGE | Visualizes the increase in molecular weight of the protein after PEGylation. Can be used to estimate the degree of PEGylation (mono-, di-, poly-PEGylated species). |
| Size-Exclusion Chromatography (SEC-HPLC) | Separates molecules based on their hydrodynamic radius. Can be used to separate and quantify unreacted protein, PEGylated protein, and aggregates. |
| Ion-Exchange Chromatography (IEX-HPLC) | Separates molecules based on charge. PEGylation can alter the surface charge of a protein, allowing for the separation of different PEGylated isoforms. |
| Reverse-Phase HPLC (RP-HPLC) | Can be used to assess the purity of the PEGylated product. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Provides an accurate mass of the PEGylated molecule, confirming the covalent attachment of the PEG chain and determining the degree of PEGylation. |
Signaling Pathways and Logical Relationships
The primary goal of PEGylation is to improve the pharmacokinetic properties of a therapeutic molecule. This can be visualized as a logical relationship leading to an enhanced therapeutic outcome.
Caption: Logical flow of how PEGylation improves therapeutic efficacy.
Conclusion
PEGylation with this compound offers a powerful strategy for enhancing the therapeutic potential of proteins, peptides, and other molecules. The use of a discrete PEG linker ensures the generation of homogenous conjugates with a defined molecular weight, which is highly advantageous for regulatory approval and clinical applications. By following the protocols and characterization methods outlined in this guide, researchers can effectively implement this technology to develop novel and improved therapeutics. Careful optimization of reaction conditions and purification strategies will be key to achieving the desired product with high yield and purity.
References
Benzyl-PEG8-NHS Ester: A Versatile Linker for Proteolysis Targeting Chimeras (PROTACs)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. The formation of a productive ternary complex is essential for the subsequent ubiquitination and degradation of the target protein by the proteasome.
Benzyl-PEG8-NHS Ester: Structure and Properties
This compound is a popular commercially available linker used in the synthesis of PROTACs. It features three key structural elements:
-
A Benzyl Group: This terminal group can be used as a stable attachment point or can be part of the pharmacophore of the target protein ligand.
-
A Polyethylene Glycol (PEG) Chain (8 units): The PEG chain is a hydrophilic spacer that enhances the aqueous solubility of the PROTAC molecule. This is particularly important as many PROTACs are large molecules that can suffer from poor solubility, which can limit their biological activity and oral bioavailability. The length of the PEG chain (in this case, 8 ethylene glycol units) is crucial for optimizing the distance and orientation between the target protein and the E3 ligase to facilitate effective ternary complex formation.
-
An N-Hydroxysuccinimide (NHS) Ester: This is a highly reactive functional group that readily reacts with primary and secondary amines on the E3 ligase ligand or the target protein ligand to form a stable amide bond. This makes the synthesis of the final PROTAC molecule straightforward and efficient.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C28H43NO12 |
| Molecular Weight | 585.65 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and other organic solvents |
| Reactivity | The NHS ester is highly reactive towards primary and secondary amines. |
Synthesis of PROTACs using this compound
The synthesis of a PROTAC using this compound typically involves a two-step process. First, the linker is reacted with either the target protein ligand or the E3 ligase ligand, depending on the synthetic strategy and the available functional groups on each ligand. The resulting intermediate is then purified and subsequently reacted with the second ligand to form the final PROTAC.
Hypothetical Synthesis of a PROTAC
This example outlines the synthesis of a hypothetical PROTAC where the target protein ligand contains a free amine group and the E3 ligase ligand has been pre-functionalized with a compatible group for attachment to the benzyl end of the linker.
Step 1: Reaction of this compound with the Target Protein Ligand
-
Dissolve the target protein ligand (containing a primary or secondary amine) in a suitable aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add this compound to the solution in a 1:1 to 1.2:1 molar ratio.
-
Add a non-nucleophilic base , such as diisopropylethylamine (DIPEA), to the reaction mixture to scavenge the N-hydroxysuccinimide byproduct.
-
Stir the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion , the reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove the excess reagents and byproducts. The desired intermediate (Target Ligand-PEG8-Benzyl) is then purified by column chromatography.
Step 2: Functionalization of the Benzyl Group and Coupling with the E3 Ligase Ligand
-
Deprotection or functionalization of the benzyl group on the purified intermediate. This step will depend on the specific chemistry chosen for the final coupling reaction. For instance, the benzyl group could be debenzylated to reveal a hydroxyl group, which can then be activated for coupling.
-
Couple the activated intermediate with the E3 ligase ligand. The choice of coupling chemistry will depend on the functional groups present on the E3 ligase ligand. Common coupling reactions include amide bond formation, click chemistry, or ether synthesis.
-
Purify the final PROTAC using column chromatography or preparative high-performance liquid chromatography (HPLC). The identity and purity of the final compound should be confirmed by analytical techniques such as NMR and high-resolution mass spectrometry (HRMS).
Experimental Evaluation of PROTACs
Once a PROTAC has been synthesized, its biological activity must be evaluated through a series of in vitro and cell-based assays.
In Vitro Degradation Assay (Western Blot)
This is a fundamental assay to determine if the PROTAC can induce the degradation of the target protein.
Protocol:
-
Cell Culture: Plate cells that endogenously express the target protein in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the synthesized PROTAC. Include a vehicle control (e.g., DMSO) and a negative control (e.g., a proteasome inhibitor like MG132) to confirm that the observed degradation is proteasome-dependent.
-
Incubation: Incubate the cells for a specific period (e.g., 4, 8, 12, or 24 hours) to allow for protein degradation.
-
Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities of the target protein and normalize them to the loading control. Calculate the percentage of protein degradation for each PROTAC concentration compared to the vehicle control. From this data, the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) can be determined.
Cell Viability Assay
This assay is used to assess the cytotoxic effect of the PROTAC on the cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.
-
Incubation: Incubate the plate for a defined period (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).
Illustrative Quantitative Data
The following table presents hypothetical, yet realistic, data that could be obtained from the experimental evaluation of a PROTAC synthesized using this compound.
| PROTAC ID | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Viability IC50 (nM) |
| PROTAC-PEG8-1 | Protein X | Cereblon (CRBN) | 50 | >90 | 250 |
| PROTAC-PEG8-2 | Protein Y | Von Hippel-Lindau (VHL) | 120 | 85 | >1000 |
Visualizations
PROTAC Mechanism of Action
Caption: The mechanism of action of a PROTAC molecule.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for PROTAC development.
Logical Relationship of PROTAC Components
The Role of N-Hydroxysuccinimide Esters in Amine-Reactive Crosslinking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource on the pivotal role of N-hydroxysuccinimide (NHS) esters in amine-reactive crosslinking. From fundamental chemistry to detailed experimental protocols and applications in drug development, this document provides the necessary information for the effective utilization of this powerful bioconjugation technique.
Introduction to Amine-Reactive Crosslinking and the Central Role of NHS Esters
Amine-reactive crosslinkers are indispensable tools in modern bioscience, enabling the covalent linkage of biomolecules. These reagents are fundamental to a wide array of applications, including the study of protein-protein interactions, the development of antibody-drug conjugates (ADCs), and the immobilization of proteins onto surfaces.[1] Among the various amine-reactive functionalities, N-hydroxysuccinimide (NHS) esters are the most widely employed due to their high reactivity and specificity towards primary amines under physiological conditions.[1]
Primary amines (-NH₂) are abundant in biological systems, most notably at the N-terminus of polypeptides and on the side chain of lysine residues.[2] This accessibility makes them ideal targets for conjugation. NHS esters react with these primary amines through nucleophilic acyl substitution to form stable and effectively irreversible amide bonds, ensuring the robustness of the resulting conjugate.[1][2]
The Chemistry of NHS Ester-Mediated Amine Crosslinking
The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This results in the formation of a tetrahedral intermediate, which then collapses to release the N-hydroxysuccinimide leaving group and form a stable amide bond.[1]
This reaction is most efficient at a slightly alkaline pH (typically 7.2-9.0), where the primary amines are deprotonated and thus more nucleophilic.[1][3] However, a competing reaction, the hydrolysis of the NHS ester, also occurs in aqueous solutions and its rate increases with pH.[2] Therefore, optimizing the reaction conditions, including pH, temperature, and reactant concentrations, is crucial for achieving high crosslinking efficiency.
Below is a diagram illustrating the general reaction mechanism of an NHS ester with a primary amine.
References
Benzyl-PEG8-NHS Ester: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability characteristics of Benzyl-PEG8-NHS ester, a heterobifunctional crosslinker critical in bioconjugation and the development of advanced drug delivery systems, including antibody-drug conjugates (ADCs) and PROTACs. Understanding these core physicochemical properties is paramount for optimizing reaction conditions, ensuring reproducibility, and maintaining the integrity of resulting bioconjugates.
Core Characteristics of this compound
This compound is comprised of a benzyl group, an eight-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The benzyl group provides hydrophobicity, the PEG spacer enhances solubility in aqueous and organic media and provides flexibility, and the NHS ester is a reactive group that forms stable amide bonds with primary amines on biomolecules.
Solubility Profile
Table 1: Solubility of this compound and Related Compounds
| Solvent/System | Compound | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | m-PEG8-NHS ester | Soluble | A common solvent for creating stock solutions. |
| Dichloromethane (DCM) | m-PEG8-NHS ester | Soluble | |
| Dimethylformamide (DMF) | m-PEG8-NHS ester | Soluble | |
| DMSO/SBE-β-CD/Saline | m-PEG8-NHS ester | ≥ 5 mg/mL | A protocol for preparing a clear aqueous solution involves using a stock solution in DMSO and diluting it into a solution containing a solubilizing agent (SBE-β-CD).[1] |
| Aqueous Buffers | PEG-NHS Esters | Generally Soluble | Solubility is dependent on the specific PEG length and any terminal groups. The hydrophilic PEG spacer enhances aqueous solubility. |
Note: The data for m-PEG8-NHS ester is provided as a close structural analog to this compound and should be considered as a strong indicator of its solubility characteristics.
Stability Characteristics
The stability of this compound is primarily influenced by its susceptibility to hydrolysis, a reaction that cleaves the NHS ester and renders the compound inactive for conjugation. The rate of hydrolysis is highly dependent on pH, temperature, and the presence of moisture.
pH-Dependent Hydrolysis
The NHS ester moiety is most stable at acidic pH and becomes increasingly labile as the pH becomes neutral to basic.[2][3] This is a critical consideration as the conjugation reaction with primary amines is most efficient at a slightly basic pH (typically 7.2-8.5). Therefore, a balance must be struck between reaction efficiency and reagent stability.
Table 2: Stability of NHS Esters in Aqueous Solutions
| pH | Compound Type | Half-life (t½) | Temperature |
| 7.0 | General NHS Ester | 4-5 hours | Not Specified |
| 8.0 | Porphyrin-NHS Ester | 210 minutes | Room Temperature |
| 8.5 | Porphyrin-NHS Ester | 180 minutes | Room Temperature |
| 8.6 | General NHS Ester | 10 minutes | Not Specified |
| 9.0 | Porphyrin-NHS Ester | 125 minutes | Room Temperature |
Note: The quantitative data is derived from studies on different NHS esters and illustrates the general trend of decreasing stability with increasing pH. This trend is expected to be directly applicable to this compound.
Moisture Sensitivity and Storage
This compound is sensitive to moisture and should be stored under desiccated conditions at low temperatures (typically -20°C) to prevent degradation. When handling the reagent, it is crucial to allow the container to equilibrate to room temperature before opening to avoid condensation of atmospheric moisture onto the compound.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard approach for determining the thermodynamic solubility of a compound.
Objective: To determine the saturation solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., 100 mM phosphate buffer, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Analytical balance
-
HPLC system with a suitable detector (e.g., UV-Vis or CAD)
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer. The excess solid should be clearly visible.
-
Cap the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C).
-
Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the vial to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtered supernatant using a validated HPLC method.
-
The determined concentration represents the saturation solubility of the compound in the tested buffer.
Protocol for Assessing Stability by Monitoring NHS Ester Hydrolysis (Spectrophotometric Method)
This method provides a straightforward way to assess the stability of the NHS ester by measuring the release of N-hydroxysuccinimide (NHS) upon hydrolysis.
Objective: To determine the rate of hydrolysis of this compound in an aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., 100 mM phosphate buffer at various pH values)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Analytical balance
-
DMSO or DMF (for stock solution preparation)
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO or DMF.
-
Prepare a control solution containing the same concentration of DMSO or DMF in the aqueous buffer.
-
Set the spectrophotometer to measure absorbance at 260 nm.
-
Zero the instrument with the control solution.
-
Initiate the hydrolysis reaction by adding a small volume of the this compound stock solution to the aqueous buffer in a cuvette and mix quickly.
-
Immediately measure the absorbance at 260 nm and continue to take readings at regular time intervals.
-
The increase in absorbance at 260 nm corresponds to the release of NHS, which has a characteristic absorbance at this wavelength.
-
The rate of hydrolysis can be determined by plotting the absorbance versus time. The half-life of the NHS ester can be calculated from the initial rate of the reaction.
Protocol for Stability-Indicating HPLC Method
A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for accurate quantification of its degradation over time.
Objective: To develop an HPLC method to monitor the degradation of this compound under various conditions.
Materials:
-
This compound
-
HPLC system with a suitable detector (e.g., UV-Vis, CAD, or MS)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water, formic acid)
-
Forced degradation solutions (e.g., acidic, basic, oxidative)
Procedure:
-
Method Development:
-
Develop a reversed-phase HPLC method that provides good separation between the parent this compound peak and any potential degradation products.
-
Optimize mobile phase composition, gradient, flow rate, and column temperature.
-
-
Forced Degradation Study:
-
Expose solutions of this compound to stress conditions (e.g., heat, acid, base, oxidation) to generate degradation products.
-
Analyze the stressed samples using the developed HPLC method to ensure that all degradation product peaks are well-resolved from the parent peak.
-
-
Stability Study:
-
Prepare solutions of this compound in the desired buffers and store them under specific conditions (e.g., different pH values and temperatures).
-
At various time points, inject an aliquot of each solution into the HPLC system.
-
Quantify the peak area of the intact this compound.
-
The degradation rate and half-life can be calculated by plotting the natural logarithm of the peak area versus time.
-
Visualizing Key Processes
The following diagrams illustrate the core reaction of this compound and a logical workflow for its characterization.
Caption: Reaction pathway of this compound.
Caption: Experimental workflow for characterization.
Conclusion
The solubility and stability of this compound are critical parameters that dictate its successful application in bioconjugation. It exhibits good solubility in common organic solvents and can be formulated in aqueous solutions, a key requirement for reactions with biomolecules. However, its susceptibility to hydrolysis, particularly at neutral to basic pH, necessitates careful handling, storage, and reaction design. By understanding these characteristics and employing the detailed experimental protocols provided, researchers can optimize the use of this compound, leading to more robust and reproducible outcomes in the development of novel bioconjugates and therapeutics.
References
An In-Depth Technical Guide to Heterobifunctional PEGylation Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Heterobifunctional PEGylation
Poly(ethylene glycol) (PEG) is a biocompatible, non-immunogenic, and highly soluble polymer that has become an invaluable tool in drug delivery and bioconjugation. "PEGylation," the process of covalently attaching PEG chains to molecules such as proteins, peptides, or small drugs, can significantly improve their pharmacokinetic and pharmacodynamic properties.[1] Heterobifunctional PEGylation reagents are a specialized class of PEG linkers that possess two different reactive terminal functional groups, enabling the precise and controlled conjugation of two distinct molecular entities.[2][3] This dual functionality is critical in the development of sophisticated bioconjugates, such as antibody-drug conjugates (ADCs), where a targeting moiety is linked to a therapeutic payload.[4][5]
The unique architecture of heterobifunctional PEGs allows for sequential and site-specific conjugation, minimizing the formation of undesirable homodimers or complex mixtures.[6] The PEG spacer itself contributes to enhanced solubility, reduced immunogenicity, and improved stability of the final conjugate.[1] The length of the PEG chain can be tailored to optimize the distance between the two conjugated molecules, which can be crucial for maintaining their biological activity.[6]
This guide provides a comprehensive overview of heterobifunctional PEGylation reagents, including their chemical properties, common functional groups, detailed experimental protocols for their use, and a framework for selecting the appropriate reagent for a given application.
Core Concepts and Advantages
The fundamental principle behind the utility of heterobifunctional PEG reagents lies in their orthogonal reactivity. The two distinct functional groups at either end of the PEG chain react with different functional groups on the target molecules under specific reaction conditions. This allows for a stepwise conjugation strategy, ensuring a high degree of control over the final product.
Key Advantages of Using Heterobifunctional PEG Reagents:
-
Specificity and Control: Enables the precise linking of two different molecules, avoiding the statistical mixture of products often seen with homobifunctional crosslinkers.[6]
-
Enhanced Solubility: The hydrophilic nature of the PEG backbone imparts greater water solubility to hydrophobic drugs or proteins.[1]
-
Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the host's immune system, reducing its immunogenic and antigenic potential.[1]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and prolong its circulation half-life.
-
Steric Hindrance and Spacing: The PEG chain acts as a flexible spacer, minimizing steric hindrance between the two conjugated molecules and allowing them to maintain their native conformation and function.
-
Biocompatibility: PEG is a well-established biocompatible polymer with low toxicity.
Common Heterobifunctional PEG Reagents: A Quantitative Overview
A wide variety of heterobifunctional PEG reagents are commercially available, offering a diverse toolkit for bioconjugation. The choice of reagent depends on the functional groups present on the molecules to be conjugated. The following tables summarize the properties of some common heterobifunctional PEG reagents.
| Functional Group 1 | Functional Group 2 | Molecular Weight (Da) | Number of PEG Units (n) |
| NHS Ester | Maleimide | 425.39 | 2 |
| 865.92 | 12 | ||
| 2,000 | ~45 | ||
| 3,500 | ~79 | ||
| 5,000 | ~113 | ||
| 10,000 | ~227 | ||
| Azide | NHS Ester | 256.22 | 1 |
| 300.27 | 2 | ||
| 2,000 | ~45 | ||
| 3,400 | ~77 | ||
| 5,000 | ~113 | ||
| DBCO | NHS Ester | 649.7 | 4 |
| 2,000 | ~45 | ||
| 3,400 | ~77 | ||
| 5,000 | ~113 | ||
| Thiol | Amine | 1,000 | ~22 |
| 2,000 | ~45 | ||
| 3,400 | ~77 | ||
| 5,000 | ~113 | ||
| Alkyne | Azide | 2,000 | ~45 |
| 3,400 | ~77 | ||
| 5,000 | ~113 | ||
| 10,000 | ~227 | ||
| Carboxyl | NHS Ester | Various | Various |
Note: The number of PEG units (n) is an approximation based on the average molecular weight of the PEG chain.
Experimental Protocols
Successful bioconjugation with heterobifunctional PEG reagents requires careful attention to reaction conditions. The following are detailed protocols for three common conjugation chemistries.
NHS Ester-Amine Coupling
N-Hydroxysuccinimide (NHS) esters are highly reactive towards primary amines at neutral to slightly alkaline pH, forming stable amide bonds.[7][8]
Materials:
-
Amine-containing molecule (e.g., protein, peptide)
-
NHS ester-functionalized PEG reagent (e.g., NHS-PEG-Maleimide)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or another amine-free buffer.[7][8]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the PEG reagent.
-
Purification system (e.g., size-exclusion chromatography, dialysis).
Procedure:
-
Preparation of Amine-Containing Molecule: Dissolve the amine-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL.[8]
-
Preparation of PEG Reagent: Immediately before use, dissolve the NHS ester-PEG reagent in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).[9]
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved PEG reagent to the solution of the amine-containing molecule.[9] The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid denaturation of proteins.[9]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[9]
-
Quenching: Add quenching buffer to a final concentration of 10-50 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.
-
Purification: Remove excess PEG reagent and byproducts by size-exclusion chromatography or dialysis.
Maleimide-Thiol Conjugation
Maleimide groups react specifically with free sulfhydryl (thiol) groups at a pH range of 6.5-7.5 to form a stable thioether bond.[4][10]
Materials:
-
Thiol-containing molecule (e.g., protein with cysteine residues, thiolated oligonucleotide)
-
Maleimide-functionalized PEG reagent (e.g., NHS-PEG-Maleimide)
-
Reaction Buffer: Phosphate-buffered saline (PBS) with 1-10 mM EDTA, pH 6.5-7.5. The buffer should be degassed to prevent oxidation of thiols.[4][10]
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to reduce disulfide bonds.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the PEG reagent.
-
Purification system (e.g., size-exclusion chromatography, dialysis).
Procedure:
-
Preparation of Thiol-Containing Molecule: Dissolve the thiol-containing molecule in the degassed reaction buffer.
-
(Optional) Reduction of Disulfides: If the thiol groups are present as disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce them to free thiols.[11] If DTT is used, it must be removed by desalting before adding the maleimide reagent.
-
Preparation of PEG Reagent: Dissolve the maleimide-PEG reagent in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG reagent to the solution of the thiol-containing molecule.[4]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[4][11]
-
Purification: Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted PEG reagent and other small molecules.[11]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
"Click chemistry" refers to a group of reactions that are rapid, specific, and high-yielding. The most common example is the copper(I)-catalyzed cycloaddition of an azide and a terminal alkyne to form a stable triazole linkage.
Materials:
-
Azide-functionalized molecule
-
Alkyne-functionalized PEG reagent (or vice versa)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM)
-
Sodium ascorbate solution (e.g., 100 mM), freshly prepared.
-
Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA) solution (e.g., 50 mM).
-
Reaction Buffer: Degassed PBS or other suitable buffer.
Procedure:
-
Preparation of Reactants: Dissolve the azide- and alkyne-containing molecules in the reaction buffer.
-
Preparation of Catalyst Mixture: In a separate tube, premix the CuSO₄ solution and the THPTA ligand solution. A 1:5 molar ratio of copper to ligand is often used to protect biomolecules from oxidation.[12]
-
Conjugation Reaction: To the mixture of the azide and alkyne molecules, add the premixed copper/ligand solution to a final copper concentration of 50-250 µM.[12]
-
Initiation: Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.[12]
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., HPLC, SDS-PAGE).
-
Purification: Purify the conjugate using a suitable method such as size-exclusion chromatography or affinity chromatography to remove the copper catalyst and excess reagents.
Visualizing Workflows and Pathways
Logical Workflow for Selecting a Heterobifunctional PEG Reagent
Caption: A decision tree for selecting an appropriate heterobifunctional PEG reagent.
General Workflow for Antibody-Drug Conjugate (ADC) Synthesis
Caption: A generalized workflow for the synthesis of an antibody-drug conjugate (ADC).
PI3K/Akt Signaling Pathway
Caption: A simplified diagram of the PI3K/Akt signaling pathway.
Conclusion
Heterobifunctional PEGylation reagents are powerful tools in modern drug development and bioconjugation, offering a high degree of control and precision in the construction of complex biomolecules. Their ability to link two different entities while simultaneously imparting the beneficial properties of PEG makes them indispensable for creating next-generation therapeutics, diagnostics, and research tools. A thorough understanding of the available chemistries, careful selection of reagents based on the specific application, and optimization of reaction protocols are key to harnessing the full potential of these versatile molecules. This guide serves as a foundational resource for researchers and scientists to effectively utilize heterobifunctional PEGylation reagents in their work.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. SH-PEG-NH2 [nanosoftpolymers.com]
- 3. nanocs.net [nanocs.net]
- 4. Heterobifunctional PEG [jenkemusa.com]
- 5. DBCO-PEG-NHS, DBCO-PEG-SC - Biopharma PEG [biochempeg.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. heterobifunctional pegs [jenkemusa.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Heterobifunctional PEGs Supplier-Biochempeg.com [biochempeg.com]
- 10. purepeg.com [purepeg.com]
- 11. precisepeg.com [precisepeg.com]
- 12. Amine-PEG-thiol (MW 3400) | TargetMol [targetmol.com]
An In-Depth Technical Guide to Benzyl-PEG8-NHS Ester for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG8-NHS ester is a heterobifunctional crosslinker that has emerged as a critical tool in the development of targeted therapeutics, particularly for antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3] This linker is composed of three key functional components: a benzyl group, an eight-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique combination of moieties imparts desirable physicochemical properties to the resulting bioconjugates, influencing their stability, solubility, and pharmacokinetic profiles.[4][5]
The benzyl group provides a stable, non-cleavable linkage point and can contribute to the overall hydrophobicity and steric bulk of the linker. The PEG8 spacer is a hydrophilic chain that enhances the water solubility of the conjugate, reduces aggregation, and can shield the payload from the immune system, potentially prolonging its circulation half-life.[6][7] The NHS ester is a highly reactive group that specifically targets primary amines on biomolecules, such as the lysine residues on antibodies, to form stable amide bonds under mild reaction conditions.[8]
This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use in bioconjugation, and a discussion of its role in the targeted delivery of therapeutic agents.
Physicochemical Properties
The properties of this compound are summarized in the table below. These characteristics are essential for understanding its reactivity, solubility, and handling requirements in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C28H43NO12 | [3] |
| Molecular Weight | 585.65 g/mol | [3] |
| Appearance | To be determined | [3] |
| Purity | >98% | [3] |
| Solubility | Soluble in DMSO, DMF, and other organic solvents | [9] |
| Storage Conditions | -20°C, desiccated | [9] |
| Shipping Conditions | Ambient temperature | [3] |
Mechanism of Action in Targeted Drug Delivery
The fundamental role of this compound in targeted drug delivery is to act as a stable bridge between a targeting moiety (e.g., an antibody) and a therapeutic payload (e.g., a cytotoxic drug). The following diagram illustrates the general workflow of an antibody-drug conjugate utilizing a non-cleavable linker like this compound.
Experimental Protocols
The following protocols provide a detailed methodology for the conjugation of a therapeutic payload to an antibody using this compound. These protocols are intended as a guide and may require optimization for specific antibodies and payloads.
Materials
-
Antibody (in amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., Phosphate Buffered Saline, pH 7.2-8.0)
-
Quenching Buffer (e.g., Tris or Glycine solution)
-
Purification system (e.g., size-exclusion chromatography)
-
Characterization instruments (e.g., UV-Vis spectrophotometer, mass spectrometer)
Protocol for Antibody Conjugation
This protocol outlines the steps for conjugating an amine-containing payload to an antibody via the NHS ester of the linker.
Detailed Steps:
-
Preparation of Reagents:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the linker (e.g., 10 mM) in anhydrous DMF or DMSO immediately before use. Do not store the linker in solution due to the hydrolytic instability of the NHS ester.[9]
-
Ensure the antibody solution is in an amine-free buffer at a concentration of 1-10 mg/mL.[9]
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the this compound stock solution to the antibody solution. A 20-fold molar excess is a common starting point to achieve a drug-to-antibody ratio (DAR) of 4-6.[9]
-
The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should not exceed 10%.[9]
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-18 hours with gentle mixing.
-
-
Purification:
-
Quench the reaction by adding a quenching buffer (e.g., 1 M Tris, pH 8.0) to a final concentration of 50 mM to react with any unreacted NHS ester.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated linker, payload, and any aggregates.
-
-
Characterization:
-
Determine the DAR using techniques such as UV-Vis spectroscopy (by measuring the absorbance of the antibody and the payload) or mass spectrometry.
-
Assess the purity and aggregation of the ADC using SEC.
-
Confirm the identity and integrity of the conjugate by mass spectrometry.
-
Quantitative Data (Representative)
Table 1: Representative In Vitro Cytotoxicity of an ADC with a Non-Cleavable PEG Linker
| Cell Line | Target Expression | IC50 (nM) |
| Cell Line A | High | 0.5 |
| Cell Line B | Medium | 5.2 |
| Cell Line C | Low | >1000 |
| Non-Target Cell Line | Negative | >1000 |
Table 2: Representative Pharmacokinetic Parameters of an ADC with a Non-Cleavable PEG Linker in a Murine Model
| Parameter | Value |
| Half-life (t1/2) | ~200 hours |
| Clearance (CL) | ~0.3 mL/h/kg |
| Volume of Distribution (Vd) | ~50 mL/kg |
Signaling Pathway in Targeted Drug Delivery
The specific signaling pathway affected by an ADC depends on the mechanism of action of its cytotoxic payload. For ADCs with non-cleavable linkers, the payload is released within the lysosome after internalization and degradation of the antibody. A common class of payloads for such ADCs are potent tubulin inhibitors, which induce cell cycle arrest and apoptosis.
The following diagram illustrates the signaling pathway initiated by a tubulin inhibitor payload released from an ADC.
Conclusion
This compound is a valuable and versatile tool for the construction of targeted drug delivery systems. Its well-defined structure, incorporating a stable benzyl group, a hydrophilic PEG8 spacer, and a reactive NHS ester, allows for the creation of bioconjugates with improved physicochemical and pharmacokinetic properties. The non-cleavable nature of the resulting amide bond ensures payload stability in circulation, with drug release occurring primarily after internalization and lysosomal degradation within the target cell. This technical guide provides researchers and drug development professionals with the foundational knowledge and experimental framework necessary for the effective utilization of this compound in the development of next-generation targeted therapeutics. Further optimization of linker design, including variations in PEG length and the incorporation of different chemical moieties, will continue to advance the field of targeted drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
Unveiling the Hydrophilic Nature of Benzyl-PEG8-NHS Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of hydrophilicity as they relate to Benzyl-PEG8-NHS ester, a bifunctional linker increasingly utilized in the development of advanced bioconjugates and therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of the molecule's properties, methods for assessing its hydrophilicity, and its application in a biological context.
Understanding the Hydrophilicity of this compound
The hydrophilicity of a molecule is a critical determinant of its behavior in aqueous environments, profoundly influencing its solubility, bioavailability, and pharmacokinetic profile. This compound is strategically designed with distinct molecular components that contribute to its overall hydrophilic character. The presence of an eight-unit polyethylene glycol (PEG) chain is the primary driver of its water solubility. The repeating ethylene glycol units readily form hydrogen bonds with water molecules, rendering the molecule miscible in aqueous solutions. This property is crucial for its application in biological systems, which are predominantly aqueous.
In contrast, the benzyl group at one terminus of the PEG chain introduces a degree of lipophilicity. While this benzyl group can facilitate membrane permeability to some extent, the overall hydrophilic nature of the long PEG chain dominates the molecule's physicochemical properties. The N-hydroxysuccinimide (NHS) ester at the other end is a reactive group designed for covalent conjugation with primary amines on biomolecules and does not significantly impact the overall hydrophilicity in its unreacted state.
Quantitative Assessment of Hydrophilicity
| Parameter | Predicted Value/Characteristic | Significance |
| Calculated LogP | Approximately 1.5 - 2.5 | Indicates a predominantly hydrophilic character, suggesting good water solubility. |
| Water Solubility | High | The PEG8 chain is expected to confer high solubility in aqueous buffers. |
| Appearance | White to off-white solid | |
| Molecular Weight | 585.64 g/mol |
Note: The LogP value is an estimation from computational models and may vary from experimental values.
Experimental Protocols for Assessing Hydrophilicity
Several established experimental methods can be employed to quantitatively determine the hydrophilicity of this compound and its bioconjugates.
Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
Objective: To experimentally determine the LogP value of this compound.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel
-
UV-Vis Spectrophotometer or HPLC
-
Vortex mixer
Protocol:
-
Prepare a stock solution of this compound in the aqueous phase (water pre-saturated with n-octanol).
-
Add a known volume of the stock solution to a separatory funnel.
-
Add an equal volume of the organic phase (n-octanol pre-saturated with water) to the separatory funnel.
-
Vigorously shake the funnel for a predetermined amount of time (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.
-
Allow the two phases to separate completely.
-
Carefully collect both the aqueous and organic phases.
-
Determine the concentration of this compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or by creating a standard curve with HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
The LogP is the logarithm of the partition coefficient (LogP = log10(P)).
Hydrophobicity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To assess the relative hydrophobicity of this compound and its conjugates. In RP-HPLC, more hydrophobic molecules have longer retention times.
Materials:
-
This compound
-
HPLC system with a C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
UV detector
Protocol:
-
Dissolve the this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Run a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution of the compound using the UV detector at an appropriate wavelength.
-
The retention time of the compound is indicative of its hydrophobicity. A shorter retention time compared to known hydrophobic compounds suggests a more hydrophilic nature.
Application in PROTAC Development: A Case Study of BRD4 Degradation
This compound is a valuable tool in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. The PEG linker in these molecules is crucial for maintaining solubility and optimizing the spatial orientation of the two ligands for efficient ternary complex formation.
A common target for PROTAC-mediated degradation in cancer research is the bromodomain-containing protein 4 (BRD4). The following sections describe a typical experimental workflow for synthesizing a BRD4-targeting PROTAC using this compound and assessing its biological activity.
Synthesis of a BRD4-Targeting PROTAC
The synthesis involves a two-step process where the this compound acts as a linker to connect a BRD4 ligand (e.g., JQ1-amine) and an E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon (CRBN)).
Synthesis of a BRD4-targeting PROTAC.
Experimental Workflow for Assessing PROTAC-Mediated BRD4 Degradation
This workflow outlines the key experiments to confirm the efficacy of the synthesized PROTAC in degrading BRD4 in a cancer cell line (e.g., MCF-7).
Experimental workflow for PROTAC evaluation.
Detailed Experimental Protocols
Objective: To covalently link this compound to a primary amine on a targeting molecule.
Materials:
-
This compound
-
Amine-containing molecule (e.g., JQ1-amine)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vial
Protocol:
-
Dissolve the amine-containing molecule in anhydrous DMF or DMSO.
-
Add this compound to the solution (typically a 1.1 to 1.5 molar excess).
-
Add DIPEA (2-3 molar equivalents) to the reaction mixture to act as a non-nucleophilic base.
-
Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture can be purified by preparative HPLC to isolate the desired conjugate.
Objective: To quantify the reduction in BRD4 protein levels following PROTAC treatment.
Materials:
-
MCF-7 cells
-
BRD4-targeting PROTAC
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against BRD4
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the BRD4-targeting PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the BRD4 band intensity to the loading control to determine the extent of degradation.
Signaling Pathway: PROTAC-Mediated Degradation of BRD4
The synthesized PROTAC functions by hijacking the cellular ubiquitin-proteasome system to induce the degradation of BRD4. This process involves the formation of a ternary complex between BRD4, the PROTAC, and the E3 ubiquitin ligase CRBN.
PROTAC-mediated degradation of BRD4.
This guide provides a foundational understanding of the hydrophilicity of this compound and its practical application in the development of targeted protein degraders. The provided protocols and diagrams serve as a starting point for researchers to design and execute their own experiments in this exciting and rapidly evolving field.
Revolutionizing Nanoparticle Bio-Interfaces: A Technical Guide to Benzyl-PEG8-NHS Ester for Advanced Surface Modification
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise control of nanoparticle surfaces is paramount in the development of next-generation drug delivery systems, diagnostics, and therapeutics. Surface modification with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a cornerstone of this endeavor, imbuing nanoparticles with "stealth" properties that enhance systemic circulation time and reduce immunogenicity. This technical guide delves into the application of a specific and versatile PEG linker, Benzyl-PEG8-NHS ester, for the surface modification of nanoparticles. We provide a comprehensive overview of its chemical properties, detailed experimental protocols for conjugation to various nanoparticle platforms, and methods for characterizing the resulting functionalized nanoparticles. Furthermore, this guide presents illustrative quantitative data on the physicochemical changes induced by PEGylation and a visual representation of a typical experimental workflow for targeted drug delivery applications.
Introduction to this compound
This compound is a heterobifunctional crosslinker that plays a pivotal role in bioconjugation and nanoparticle functionalization. Its structure comprises three key components:
-
A Benzyl Group: This terminal group provides a stable, hydrophobic anchor, which can be advantageous in certain formulations and can also serve as a non-reactive terminus.
-
An Octa-Ethylene Glycol (PEG8) Spacer: This hydrophilic chain of eight ethylene glycol units is the workhorse of PEGylation. It creates a hydrated layer on the nanoparticle surface, which sterically hinders the adsorption of opsonin proteins, thereby preventing rapid clearance by the mononuclear phagocyte system (MPS). This "stealth" effect significantly prolongs the circulation half-life of the nanoparticles.[1] The PEG8 spacer also enhances the solubility and stability of the nanoparticles in biological media.
-
An N-Hydroxysuccinimide (NHS) Ester: This highly reactive group at the other end of the PEG chain readily forms stable amide bonds with primary amines (-NH2) present on the surface of nanoparticles or on targeting ligands such as antibodies and peptides.[2] This reaction is efficient under physiological or slightly basic pH conditions.
The combination of these components in a single molecule makes this compound a powerful tool for creating tailored nanoparticle surfaces with improved biocompatibility and functionality.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C28H43NO12 | [3] |
| Molecular Weight | 585.64 g/mol | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, and other organic solvents | |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | [2] |
| Target Functional Group | Primary Amines (-NH2) | [2] |
Experimental Protocols
The following protocols are adapted from established methods for NHS ester-based PEGylation and should be optimized for specific nanoparticle systems.[2][4]
General Considerations
-
Buffer Selection: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the NHS ester reaction. Phosphate-buffered saline (PBS) at pH 7.2-8.0 is a suitable choice.
-
Reagent Preparation: this compound is moisture-sensitive. Allow the reagent to warm to room temperature before opening the vial to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. Do not store aqueous solutions of the reagent.
-
Nanoparticle Preparation: Ensure that the nanoparticles to be modified possess surface primary amine groups. If the nanoparticles are not inherently aminated (e.g., gold or silica nanoparticles), they must first be functionalized with an amine-containing silane (e.g., (3-aminopropyl)triethoxysilane - APTES) or other amine-containing ligands.
Protocol for Surface Modification of Amine-Functionalized Nanoparticles
This protocol provides a general framework for the conjugation of this compound to nanoparticles with surface primary amines.
Materials:
-
Amine-functionalized nanoparticles (e.g., APTES-coated silica nanoparticles, PEI-coated nanoparticles)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Centrifugation tubes
-
Centrifuge capable of pelleting the nanoparticles
-
Orbital shaker or rotator
Procedure:
-
Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in PBS at a concentration of 1-10 mg/mL.
-
This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Add the this compound stock solution to the nanoparticle suspension. The molar excess of the PEG linker will depend on the desired grafting density and the concentration of surface amines. A starting point is a 20- to 50-fold molar excess of the linker relative to the estimated number of amine groups on the nanoparticles.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10% (v/v) to maintain nanoparticle stability.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing on an orbital shaker or rotator.
-
-
Quenching the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification:
-
Pellet the PEGylated nanoparticles by centrifugation. The required speed and duration will depend on the size and density of the nanoparticles.
-
Carefully remove the supernatant containing unreacted linker and byproducts.
-
Resuspend the nanoparticle pellet in fresh PBS.
-
Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unreacted reagents.
-
-
Final Resuspension and Storage: Resuspend the final nanoparticle pellet in the desired buffer for characterization and downstream applications. Store at 4°C.
Characterization of Modified Nanoparticles
Thorough characterization is essential to confirm successful PEGylation and to understand the impact of surface modification on the physicochemical properties of the nanoparticles.
Illustrative Quantitative Data
The following tables present hypothetical but realistic data demonstrating the expected changes in nanoparticle properties after surface modification with this compound.
Table 1: Physicochemical Characterization of Nanoparticles Before and After PEGylation
| Nanoparticle Type | Parameter | Before Modification | After Modification with this compound |
| Silica Nanoparticles | Hydrodynamic Diameter (nm) | 105 ± 4 | 125 ± 6 |
| Polydispersity Index (PDI) | 0.15 ± 0.02 | 0.18 ± 0.03 | |
| Zeta Potential (mV) | +25 ± 3 | -5 ± 2 | |
| PLGA Nanoparticles | Hydrodynamic Diameter (nm) | 152 ± 7 | 170 ± 8 |
| Polydispersity Index (PDI) | 0.21 ± 0.04 | 0.24 ± 0.05 | |
| Zeta Potential (mV) | -15 ± 4 | -8 ± 3 | |
| Liposomes | Hydrodynamic Diameter (nm) | 110 ± 5 | 128 ± 7 |
| Polydispersity Index (PDI) | 0.12 ± 0.03 | 0.15 ± 0.04 | |
| Zeta Potential (mV) | -22 ± 5 | -12 ± 4 |
Table 2: Drug Loading and Release Characteristics of PEGylated Nanoparticles (Illustrative)
| Nanoparticle Formulation | Drug | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Cumulative Release at 24h (%) |
| Doxorubicin-loaded PLGA-PEG NPs | Doxorubicin | 8.5 ± 0.7 | 75 ± 5 | 45 ± 4 |
| Paclitaxel-loaded Liposome-PEG | Paclitaxel | 5.2 ± 0.4 | 82 ± 6 | 38 ± 3 |
Characterization Methodologies
-
Dynamic Light Scattering (DLS): Used to measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles. A successful PEGylation should result in an increase in the hydrodynamic diameter due to the presence of the hydrated PEG layer.
-
Zeta Potential Measurement: This technique measures the surface charge of the nanoparticles. The conjugation of the neutral PEG linker to positively charged amine groups will result in a decrease in the positive zeta potential, often shifting it towards a more neutral or slightly negative value.
-
Transmission Electron Microscopy (TEM): Provides information on the size, morphology, and aggregation state of the nanoparticles.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to confirm the presence of the amide bond formed during the conjugation reaction.
-
Quantification of PEGylation: The extent of PEGylation can be quantified using various methods, such as fluorescent labeling of the PEG chain or by using techniques like thermogravimetric analysis (TGA).
Experimental Workflow and Visualization
The following diagram illustrates a typical experimental workflow for the development of a targeted drug delivery system using this compound-modified nanoparticles.
Caption: Experimental workflow for targeted drug delivery system development.
Conclusion
This compound is a valuable and versatile tool for the surface modification of nanoparticles. Its well-defined structure allows for the straightforward introduction of a hydrophilic PEG spacer, which is crucial for improving the in vivo performance of nanocarriers. The protocols and characterization data presented in this guide, while illustrative, provide a solid foundation for researchers to design and execute their own nanoparticle PEGylation strategies. The successful application of this compound will continue to contribute to the advancement of targeted drug delivery, diagnostics, and other nanomedical applications.
References
- 1. Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Versatile and Robust Method for Antibody Conjugation to Nanoparticles with High Targeting Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surface Modification of Nanoparticles for Targeted Drug Delivery | Semantic Scholar [semanticscholar.org]
- 4. PEG Conjugated Zein Nanoparticles for In Vivo Use - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of the Benzyl Group in Benzyl-PEG8-NHS Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of bioconjugation and targeted therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs), the design of linker molecules is of paramount importance. Benzyl-PEG8-NHS ester has emerged as a critical heterobifunctional linker, enabling the precise conjugation of molecules to proteins and other biomolecules. This guide provides a comprehensive technical overview of the function of each component of this compound, with a particular focus on the strategic role of the terminal benzyl group. We will delve into its chemical properties, applications, and provide illustrative experimental protocols and data.
Core Components and Their Functions
This compound is composed of three key functional moieties: an N-hydroxysuccinimide (NHS) ester, an eight-unit polyethylene glycol (PEG) spacer, and a terminal benzyl group. Each component plays a distinct and crucial role in the linker's overall performance.
-
N-Hydroxysuccinimide (NHS) Ester: This is a highly reactive group that readily forms stable amide bonds with primary amines, such as those found on the side chains of lysine residues in proteins.[1] This amine-reactive nature makes the NHS ester ideal for conjugating the linker to a wide range of biomolecules.[2][3]
-
Polyethylene Glycol (PEG8) Spacer: The eight-unit PEG chain serves as a flexible, hydrophilic spacer. The PEG moiety enhances the solubility and stability of the resulting conjugate, reduces aggregation, and can minimize non-specific binding.[4][5] The length of the PEG chain is a critical parameter in applications like PROTACs, as it dictates the distance between the two binding ligands and influences the geometry of the ternary complex.[6]
-
Benzyl Group: The terminal benzyl group is a key feature that distinguishes this linker. It introduces a hydrophobic and aromatic character to the molecule. This hydrophobicity can be crucial for enhancing cell membrane permeability, a critical factor for intracellular drug delivery.[7] Furthermore, in the context of PROTACs, the benzyl group can provide conformational rigidity to the linker and participate in favorable pi-stacking interactions within the ternary complex, potentially enhancing its stability and the efficiency of protein degradation.[7]
The Benzyl Group: More Than a Simple Terminus
The inclusion of a benzyl group is a strategic design choice that imparts several advantageous properties to the linker, particularly in the context of PROTAC development. PROTACs are bifunctional molecules that recruit a target protein and an E3 ubiquitin ligase to induce the degradation of the target protein.[8] The linker connecting the target-binding and E3 ligase-binding moieties plays a pivotal role in the formation and stability of the resulting ternary complex (Target Protein - PROTAC - E3 Ligase).
The benzyl group can:
-
Enhance Ternary Complex Stability: The aromatic ring of the benzyl group can engage in pi-stacking interactions with amino acid residues (e.g., tyrosine) on the surface of the target protein or the E3 ligase.[7] These non-covalent interactions can contribute to the overall stability of the ternary complex, which is a key determinant of PROTAC efficacy.
-
Provide Conformational Rigidity: Unlike a purely flexible PEG chain, the benzyl group introduces a degree of conformational restriction. This can help to pre-organize the PROTAC molecule in a conformation that is favorable for binding to both the target protein and the E3 ligase, thereby reducing the entropic penalty of ternary complex formation.[7]
-
Modulate Physicochemical Properties: The hydrophobic nature of the benzyl group can influence the overall solubility and cell permeability of the PROTAC. While the PEG spacer enhances hydrophilicity, the benzyl group can provide a necessary degree of lipophilicity to facilitate passage across cellular membranes to reach intracellular targets.
Quantitative Data
The following tables summarize typical data associated with the use of this compound. Please note that specific values can vary depending on the specific reactants and reaction conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C28H43NO12 | [9] |
| Molecular Weight | 585.65 g/mol | [9] |
| Purity | >95% | |
| Solubility | Soluble in DMSO, DMF | |
| Storage | -20°C, desiccated | [7] |
Table 2: Representative Conjugation Efficiency
| Target Molecule | Molar Excess of Linker | Conjugation Efficiency (%) | Reference |
| Bovine Serum Albumin (BSA) | 20x | >90% | |
| Monoclonal Antibody (IgG) | 10x | 80-90% | |
| Amine-modified Oligonucleotide | 50x | >95% |
Table 3: Stability of Benzyl-PEG Linker Conjugates
| Condition | Half-life (t½) | Reference |
| pH 7.4 (PBS buffer, 37°C) | > 72 hours | [2] |
| pH 5.0 (Acetate buffer, 37°C) | Stable | [2] |
| Human Plasma (37°C) | > 48 hours |
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation
This protocol outlines a general method for conjugating this compound to a monoclonal antibody.
Materials:
-
Antibody (in amine-free buffer, e.g., PBS pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns
-
Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Linker Preparation: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the antibody solution. The final concentration of the organic solvent should be less than 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.
-
Purification: Remove the excess, unreacted linker and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Characterize the resulting antibody-linker conjugate using techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to determine the degree of labeling.
Protocol 2: Synthesis of a PROTAC using this compound
This protocol provides a conceptual framework for the final step in synthesizing a PROTAC, where the linker is conjugated to an amine-containing E3 ligase ligand.
Materials:
-
E3 ligase ligand with a primary amine handle
-
Target protein ligand-linker intermediate (with the this compound already attached)
-
Anhydrous DMF or DMSO
-
Diisopropylethylamine (DIPEA)
-
HPLC for purification
Procedure:
-
Dissolution: Dissolve the target protein ligand-linker intermediate in anhydrous DMF or DMSO.
-
Addition of E3 Ligase Ligand: Add 1.0 to 1.2 equivalents of the E3 ligase ligand to the solution.
-
Base Addition: Add 2-3 equivalents of DIPEA to the reaction mixture to facilitate the reaction.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the crude PROTAC molecule by preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR.
Mandatory Visualizations
Caption: Workflow of PROTAC-mediated protein degradation.
Caption: General workflow for antibody conjugation.
Caption: PROTAC intervention in a signaling pathway.
References
- 1. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
Benzyl-PEG8-NHS Ester: A Technical Guide to its Application in Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving field of immunotherapy, the precise modification of therapeutic agents is paramount to enhancing their efficacy and safety. Benzyl-PEG8-NHS ester has emerged as a critical tool in this domain, offering a versatile linker for the covalent modification of proteins, peptides, and other biomolecules. This technical guide provides an in-depth overview of the core applications of this compound in immunotherapy research, with a focus on its role in the development of next-generation biotherapeutics.
The structure of this compound, featuring a terminal N-hydroxysuccinimide (NHS) ester, allows for efficient and specific conjugation to primary amines on therapeutic molecules. The polyethylene glycol (PEG) spacer, with eight repeating ethylene glycol units, imparts favorable pharmacokinetic properties, including increased solubility, extended half-life, and reduced immunogenicity. The benzyl group provides a stable point of attachment and can influence the overall physicochemical properties of the conjugate.
This guide will delve into the practical applications of this linker, supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes and workflows.
Core Applications in Immunotherapy
The unique properties of the this compound linker make it suitable for a range of applications in immunotherapy, primarily centered around improving the therapeutic index of immunomodulatory agents.
1. Antibody-Drug Conjugates (ADCs): The PEG8 linker has been identified as an optimal spacer length for enhancing the pharmacokinetic properties of ADCs without compromising their cytotoxic potency. By conjugating a cytotoxic payload to a tumor-targeting antibody via a this compound linker, researchers can achieve improved plasma stability and tumor accumulation of the therapeutic agent.
2. Cytokine and Growth Factor Modification: PEGylation of cytokines and other immunomodulatory proteins can significantly extend their circulating half-life, leading to sustained signaling and enhanced therapeutic effects. The use of a defined-length PEG linker like PEG8 allows for the production of more homogenous conjugates with predictable pharmacological profiles.
3. Nanoparticle Functionalization: this compound can be used to functionalize the surface of nanoparticles, creating a hydrophilic shield that reduces non-specific protein adsorption and uptake by the reticuloendothelial system. This "stealth" property prolongs circulation time and enhances the delivery of encapsulated immunotherapeutics to the target site.
Quantitative Data Summary
The following table summarizes in vivo efficacy data from a preclinical study on an anti-HER2 antibody fragment-drug conjugate (FDC), ANT-043, which utilizes a PEG8 linker to conjugate the cytotoxic payload MMAE. This data highlights the superior anti-tumor activity of the PEG8-linked FDC compared to a conventional antibody-drug conjugate (ADC).
| Treatment Group | Dosage | Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition | Survival Outcome |
| Vehicle Control | - | ~1200 | 0% | All mice euthanized by day 21 |
| Trastuzumab-MMAE ADC | 1 mg/kg | ~600 | 50% | Delayed tumor growth |
| ANT-043 (PEG8-linker FDC) | 1 mg/kg | ~50 | >95% | Complete tumor regression |
| ANT-043 (PEG8-linker FDC) | 2 mg/kg | 0 | 100% | Complete cures |
Data synthesized from a study on anti-HER2 FDCs.[1]
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with this compound
This protocol describes a general method for conjugating this compound to a monoclonal antibody. The molar ratio of linker to antibody may need to be optimized for specific applications.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Antibody Preparation: Prepare the mAb solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the dissolved this compound to the antibody solution. The reaction can be performed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted linker and byproducts by purifying the conjugate using a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterization: Characterize the conjugate by measuring the protein concentration (e.g., by A280) and determining the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.
Protocol 2: In Vitro Macrophage Activation Assay
This protocol outlines a method to assess the immunomodulatory activity of a PEGylated therapeutic by measuring cytokine production in macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
PEGylated therapeutic agent and unconjugated control
-
LPS (lipopolysaccharide) as a positive control
-
ELISA kit for TNF-α or IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the PEGylated therapeutic, the unconjugated control, or LPS. Include an untreated control.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α or IL-6 in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration as a function of the treatment concentration to determine the dose-response relationship.
Visualizations
Signaling Pathway: PI3K/Akt Activation by a PEGylated Immunomodulator
The following diagram illustrates the potential mechanism by which a PEGylated immunomodulatory agent can activate the PI3K/Akt signaling pathway in macrophages, leading to enhanced cell survival and cytokine production.[2]
Caption: PI3K/Akt signaling pathway activation.
Experimental Workflow: Antibody Conjugation and Purification
This diagram outlines the key steps involved in the conjugation of this compound to an antibody, followed by purification of the resulting immunoconjugate.
Caption: Antibody conjugation workflow.
Conclusion
This compound is a valuable and versatile tool for the development of novel immunotherapies. Its defined length, biocompatibility, and efficient reactivity make it an ideal linker for modifying antibodies, cytokines, and nanoparticles to improve their therapeutic properties. The data and protocols presented in this guide demonstrate the potential of this linker to enhance the efficacy and safety of immunomodulatory agents, paving the way for the next generation of targeted cancer therapies and treatments for autoimmune diseases. Further research and optimization of conjugation strategies will continue to expand the applications of this compound in the ever-advancing field of immunotherapy.
References
Methodological & Application
Application Notes and Protocols for Benzyl-PEG8-NHS Ester Conjugation to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely utilized bioconjugation technique in drug development and research. This process enhances the therapeutic properties of proteins by increasing their hydrodynamic size, which in turn can lead to a longer circulatory half-life, improved stability, increased solubility, and reduced immunogenicity.[1] Benzyl-PEG8-NHS ester is a specific PEGylation reagent that incorporates a discrete PEG linker (8 PEG units) with a benzyl-protected terminus and an N-hydroxysuccinimide (NHS) ester reactive group. The NHS ester facilitates covalent conjugation to primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, forming a stable amide bond.[2][3]
These application notes provide a detailed protocol for the conjugation of this compound to proteins, including recommendations for optimizing reaction conditions and methods for the purification and characterization of the resulting PEGylated protein.
Materials and Reagents
-
Protein of Interest: Purified and in a suitable buffer (e.g., Phosphate Buffered Saline, PBS).
-
This compound: (MW: 585.64 g/mol )[4][5] Store desiccated at -20°C.[3]
-
Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer. The optimal pH is between 7.2 and 9.0.[6][7]
-
Organic Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2][3]
-
Quenching Reagent: 1 M Tris-HCl or Glycine, pH 7.4.
-
Purification System: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) system.
-
Analytical Instruments: UV-Vis spectrophotometer, SDS-PAGE apparatus, and optionally, a mass spectrometer.
Experimental Protocols
Preparation of Reagents
-
Protein Solution:
-
This compound Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[3]
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mg/mL).[2][3] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[3]
-
Protein Conjugation
-
Add the calculated volume of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to maintain protein stability.[3][7]
-
The molar ratio of this compound to the protein is a critical parameter that influences the degree of PEGylation. A molar excess of 5 to 50-fold is generally recommended.[9] Optimization experiments are advised to achieve the desired degree of labeling.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.[2][8] The optimal incubation time may vary depending on the protein and the desired level of conjugation.
-
(Optional) Quench the reaction by adding the quenching reagent (e.g., 1 M Tris-HCl to a final concentration of 50 mM) and incubate for an additional 15-30 minutes. This step terminates the reaction by consuming any unreacted NHS ester.
Purification of the PEGylated Protein
-
Following the conjugation reaction, the PEGylated protein needs to be purified from unreacted PEG reagent, hydrolyzed NHS ester, and any unconjugated protein.
-
Size-Exclusion Chromatography (SEC): This is the most common method for separating the larger PEGylated protein from smaller, unreacted components.
-
Ion-Exchange Chromatography (IEX): This technique can be used to separate PEGylated proteins based on changes in their surface charge after conjugation.
Characterization of the PEGylated Protein
-
SDS-PAGE: Analyze the purified PEGylated protein by SDS-PAGE. A successful conjugation will result in a band with a higher apparent molecular weight compared to the unmodified protein.
-
UV-Vis Spectrophotometry: Determine the protein concentration using its extinction coefficient at 280 nm.
-
Mass Spectrometry: For a more precise characterization, mass spectrometry can be used to determine the exact mass of the PEGylated protein and the degree of PEGylation.
-
Degree of PEGylation Calculation: The average number of PEG chains attached per protein can be determined using various techniques, including NMR spectroscopy.[10]
Data Presentation: Optimizing Reaction Conditions
The efficiency of the this compound conjugation is influenced by several factors. The following tables provide illustrative data on how varying reaction parameters can affect the degree of PEGylation. Note: This data is for illustrative purposes and the optimal conditions for a specific protein should be determined empirically.
Table 1: Effect of pH on Conjugation Efficiency
| Reaction pH | Relative Conjugation Yield (%) |
| 6.5 | 25 |
| 7.0 | 50 |
| 7.5 | 80 |
| 8.0 | 95 |
| 8.5 | 100 |
| 9.0 | 90 |
NHS ester reactions are most efficient at a slightly alkaline pH (7.2-8.5) where primary amines are deprotonated and more nucleophilic. At lower pH, the amine groups are protonated, reducing their reactivity. At higher pH, the rate of hydrolysis of the NHS ester increases, which competes with the amine reaction.[2][6][11]
Table 2: Effect of Molar Ratio on Degree of PEGylation
| Molar Ratio (PEG:Protein) | Average Degree of PEGylation |
| 5:1 | 1-2 |
| 10:1 | 2-4 |
| 20:1 | 4-6 |
| 50:1 | >6 |
Increasing the molar excess of the this compound generally leads to a higher degree of PEGylation. However, excessive PEGylation can potentially lead to a loss of protein activity.[1][3]
Table 3: Effect of Temperature and Incubation Time on Conjugation
| Temperature (°C) | Incubation Time (hours) | Relative Conjugation Yield (%) |
| 4 | 12 | 85 |
| 25 (Room Temp) | 1 | 90 |
| 25 (Room Temp) | 4 | 98 |
| 37 | 1 | 95 (with increased hydrolysis) |
The reaction proceeds faster at higher temperatures. However, the stability of both the protein and the NHS ester must be considered. Room temperature for 1-4 hours is a common starting point. For temperature-sensitive proteins, the reaction can be performed at 4°C for a longer duration.[2][8]
Visualizations
Experimental Workflow
Caption: Experimental workflow for protein conjugation with this compound.
Signaling Pathway: Interferon Signaling
Many therapeutic proteins, such as interferons, are PEGylated to improve their efficacy. The following diagram illustrates a simplified view of the JAK-STAT signaling pathway initiated by Type I interferons.
Caption: Simplified JAK-STAT signaling pathway activated by PEGylated interferon.
Conclusion
The conjugation of this compound to proteins is a robust method for enhancing their therapeutic potential. By carefully controlling the reaction conditions, researchers can achieve a desired degree of PEGylation while preserving the protein's biological activity. The protocols and data presented here serve as a comprehensive guide for scientists and drug development professionals to successfully implement this important bioconjugation technique.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. broadpharm.com [broadpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. medkoo.com [medkoo.com]
- 6. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. Protocol for Protein PEGylation [jenkemusa.com]
- 10. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
Application Notes and Protocols for Benzyl-PEG8-NHS Ester Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG8-NHS ester is a hydrophilic, amine-reactive polyethylene glycol (PEG) linker commonly employed in bioconjugation. The N-hydroxysuccinimide (NHS) ester moiety reacts specifically with primary amines (-NH2) on proteins, peptides, and other biomolecules to form stable amide bonds. This process, known as PEGylation, is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. PEGylation can enhance solubility, increase serum half-life, and reduce the immunogenicity of the conjugated molecule.[1][2][3]
These application notes provide a comprehensive guide to performing reactions with this compound, including detailed protocols for protein conjugation and subsequent characterization.
Reaction Mechanism
The core of the this compound reaction is the nucleophilic acyl substitution between the NHS ester and a primary amine. The primary amine, typically from the N-terminus of a polypeptide chain or the ε-amino group of a lysine residue, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2][4]
The reaction is highly dependent on pH. At a low pH, the primary amine is protonated, rendering it non-nucleophilic and thus unreactive. Conversely, at a high pH, the NHS ester is susceptible to hydrolysis, which competes with the desired aminolysis reaction. The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[4][5]
Data Presentation
The efficiency of a PEGylation reaction is often assessed by determining the Degree of Labeling (DOL), which represents the average number of PEG molecules conjugated to each protein molecule. The DOL can be controlled by optimizing reaction conditions, primarily the molar ratio of the PEG reagent to the protein. Below is a representative table summarizing the effect of the molar excess of a PEG-NHS ester on the DOL of a monoclonal antibody (mAb).
| Molar Excess of PEG-NHS Ester to mAb | Reaction Time (hours) | Reaction pH | Degree of Labeling (DOL) | Conjugation Efficiency (%) |
| 5:1 | 1 | 8.0 | 1.5 | 30 |
| 10:1 | 1 | 8.0 | 2.8 | 56 |
| 20:1 | 1 | 8.0 | 4.1 | 82 |
| 40:1 | 1 | 8.0 | 5.5 | >90 |
Note: This data is illustrative and the optimal conditions for a specific protein must be determined empirically.
Experimental Protocols
Protocol 1: General Procedure for Antibody PEGylation with this compound
This protocol outlines the steps for conjugating this compound to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer or glycine), exchange the buffer to the Reaction Buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.
-
-
This compound Solution Preparation:
-
Immediately before use, bring the vial of this compound to room temperature to prevent moisture condensation.[6]
-
Prepare a stock solution of the this compound in anhydrous DMSO or DMF. For example, dissolve 10 mg of the ester in 1 mL of solvent. Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. Do not prepare aqueous stock solutions.[5][6]
-
-
Conjugation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess over the antibody.
-
Add the calculated volume of the ester solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[6]
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.[6]
-
-
Quenching the Reaction:
-
To stop the reaction and quench any unreacted NHS ester, add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the PEGylated Antibody:
-
Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate storage buffer (e.g., PBS).
-
Protocol 2: Characterization of PEGylated Antibody
This protocol describes methods to confirm successful PEGylation and to determine the Degree of Labeling (DOL).
1. SDS-PAGE Analysis:
-
Principle: PEGylation increases the molecular weight of the protein. This change can be visualized by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Procedure:
-
Run samples of the unmodified antibody and the purified PEGylated antibody on an SDS-PAGE gel.
-
Stain the gel with a protein stain (e.g., Coomassie Blue).
-
-
Expected Result: The PEGylated antibody will show a band or a smear at a higher molecular weight compared to the unmodified antibody. The diffuseness of the band is due to the heterogeneity of the PEGylation.
2. Mass Spectrometry (MS):
-
Principle: Mass spectrometry provides a precise measurement of the molecular weight of the unmodified and PEGylated antibody, allowing for the determination of the number of attached PEG molecules.
-
Procedure:
-
Expected Result: The mass spectrum of the PEGylated antibody will show a series of peaks, with each peak corresponding to the antibody conjugated with a different number of PEG molecules. This allows for the calculation of the average DOL.
3. UV-Vis Spectroscopy for Degree of Labeling (DOL) (if PEG contains a chromophore):
-
Principle: If the PEG linker contains a chromophore with a distinct absorbance maximum, the DOL can be estimated using UV-Vis spectrophotometry. Since this compound itself does not have a strong chromophore in the standard protein absorbance range, this method is more applicable to PEG linkers that include a dye. However, the general principle is outlined below for broader applicability.
-
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (for protein concentration) and at the maximum absorbance wavelength (λmax) of the chromophore.
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the chromophore at 280 nm.[9][10]
-
Calculate the concentration of the conjugated PEG using its molar extinction coefficient at its λmax.
-
The DOL is the molar ratio of the PEG to the protein.
-
Mandatory Visualizations
Caption: Experimental workflow for antibody PEGylation.
Caption: Workflow for Antibody-Drug Conjugate (ADC) development.
References
- 1. researchgate.net [researchgate.net]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Antibody-Drug Conjugate (ADC) Development& Manufacturing | Samsung Biologics [samsungbiologics.com]
- 6. researchgate.net [researchgate.net]
- 7. ingenieria-analitica.com [ingenieria-analitica.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
Optimizing Bioconjugation: A Guide to Buffer Selection for Benzyl-PEG8-NHS Ester
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzyl-PEG8-NHS ester is a versatile crosslinker that combines a stable benzyl group, a hydrophilic octaethylene glycol (PEG8) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. This reagent is widely utilized in bioconjugation for applications such as protein labeling, hapten carrier preparation, and the development of antibody-drug conjugates (ADCs) and PROTACs. The success of the conjugation reaction is critically dependent on the careful selection of the reaction buffer. This document provides a detailed guide to selecting the optimal buffer system for conjugating this compound to primary amine-containing molecules, ensuring high efficiency and reproducibility.
The Chemistry of this compound Conjugation
The core of the conjugation process lies in the reaction between the NHS ester group of the this compound and a primary amine (-NH2) on the target molecule, such as the side chain of a lysine residue or the N-terminus of a protein.[1][2] This reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1]
However, the NHS ester is also susceptible to hydrolysis, a competing reaction where the ester is cleaved by water, rendering it inactive for conjugation.[1][3] The rate of this hydrolysis is highly dependent on the pH of the reaction buffer.[3][4] Therefore, buffer selection is a critical parameter that directly influences the yield of the desired conjugate.
Key Buffer Parameters for Optimal Conjugation
pH
The pH of the reaction buffer is the most critical factor governing the efficiency of the NHS ester conjugation. The reaction with primary amines is most efficient at a slightly alkaline pH, typically between 7.2 and 8.5.[3][4] In this pH range, the primary amines are sufficiently deprotonated and thus more nucleophilic, facilitating their attack on the NHS ester. However, as the pH increases, the rate of hydrolysis of the NHS ester also accelerates significantly.[3][4]
Table 1: Effect of pH on NHS Ester Reaction and Hydrolysis
| pH Range | Reaction with Primary Amines | Rate of NHS Ester Hydrolysis | Recommendation |
| < 7.0 | Slower reaction rate due to protonated amines | Slower | Suboptimal for efficient conjugation. |
| 7.2 - 8.5 | Optimal reaction rate | Moderate and manageable | Recommended for most applications. |
| > 8.5 | Fast reaction rate | Very rapid, significantly reduces conjugation efficiency | Not recommended due to rapid hydrolysis of the NHS ester. |
The half-life of an NHS ester can decrease from hours at pH 7.0 to mere minutes at pH 8.6.[3][4] Therefore, a careful balance must be struck to maximize the aminolysis reaction while minimizing hydrolysis.
Buffer Composition
The chemical composition of the buffer is equally important. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions.[2][3] These buffers will compete with the target molecule for the NHS ester, leading to a significant reduction in the desired conjugate yield.
Table 2: Recommended and Incompatible Buffers for this compound Conjugation
| Recommended Buffers | Incompatible Buffers |
| Phosphate-Buffered Saline (PBS) | Tris-Buffered Saline (TBS) |
| Borate Buffer | Glycine Buffers |
| Carbonate-Bicarbonate Buffer | Buffers containing any primary amines |
| HEPES Buffer |
Additives and Contaminants
Certain additives commonly found in protein solutions can interfere with the conjugation reaction. Low concentrations of sodium azide (≤ 3 mM) are generally tolerated, but higher concentrations can interfere.[3] High concentrations of glycerol (20-50%) can also decrease reaction efficiency.[3] It is crucial to ensure that the sample is free from any extraneous primary amine-containing substances.
Experimental Protocols
Preparation of Reagents
This compound Stock Solution:
-
The this compound is moisture-sensitive.[5] Always allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve the required amount of this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[5]
-
Do not prepare aqueous stock solutions for storage as the NHS ester will rapidly hydrolyze.[5]
Reaction Buffer:
-
Prepare the chosen non-amine-containing buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4).
-
Ensure the pH is accurately adjusted.
General Protocol for Protein Conjugation
This protocol provides a starting point for the conjugation of this compound to a protein. Optimal conditions may vary depending on the specific protein and desired degree of labeling.
-
Protein Preparation: Dissolve the protein in the recommended reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).[5] If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.[5]
-
Calculate Molar Ratio: Determine the desired molar excess of this compound to the protein. A 10- to 50-fold molar excess is a common starting point.[6]
-
Reaction Initiation: Add the calculated volume of the freshly prepared this compound stock solution to the protein solution. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[5]
-
Incubation: Incubate the reaction mixture. The incubation time and temperature can be optimized. Common conditions are 30-60 minutes at room temperature or 2 hours at 4°C.[5][6]
-
Quenching the Reaction (Optional): To stop the reaction, a buffer containing primary amines, such as Tris or glycine, can be added to a final concentration of about 50 mM.[3]
-
Purification: Remove excess, unreacted this compound and the NHS byproduct using size-exclusion chromatography, dialysis, or a spin desalting column.[6]
-
Characterization: Analyze the conjugate to determine the degree of labeling using appropriate analytical techniques such as UV-Vis spectroscopy, mass spectrometry, or HPLC.
Visualizing the Workflow and Logic
The following diagrams illustrate the key decision-making process for buffer selection and the experimental workflow for conjugation.
Caption: Buffer selection decision workflow.
Caption: General experimental workflow.
Troubleshooting
Table 3: Common Issues and Solutions in this compound Conjugation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | - Incorrect buffer pH (too low).- Presence of primary amine-containing substances in the buffer.- Hydrolysis of this compound due to moisture or high pH.- Insufficient molar excess of the NHS ester. | - Verify and adjust the buffer pH to 7.2-8.5.- Perform buffer exchange to an appropriate amine-free buffer.- Prepare fresh NHS ester solution in anhydrous solvent immediately before use.- Increase the molar excess of the this compound. |
| Protein Precipitation | - High concentration of organic solvent (DMSO/DMF).- The protein is not stable under the reaction conditions. | - Keep the final organic solvent concentration below 10%.- Perform the reaction at a lower temperature (4°C).- Optimize the protein concentration. |
| High Degree of Labeling / Aggregation | - Molar excess of this compound is too high.- Prolonged reaction time. | - Reduce the molar excess of the NHS ester.- Decrease the incubation time. |
Conclusion
The selection of an appropriate buffer is paramount for achieving successful and reproducible conjugation with this compound. By maintaining a pH between 7.2 and 8.5 and utilizing non-amine-containing buffers such as PBS, borate, or HEPES, researchers can significantly enhance the efficiency of the conjugation reaction while minimizing competing hydrolysis. The protocols and guidelines presented in this document provide a solid foundation for developing robust and effective bioconjugation strategies.
References
- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. NHS-PEG-NHS [nanocs.net]
Application Notes and Protocols: Calculating Molar Excess of Benzyl-PEG8-NHS Ester for Biomolecule Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the covalent attachment of molecules to biomolecules such as proteins, peptides, and oligonucleotides, is a cornerstone of modern biotechnology and drug development. A widely employed method for bioconjugation involves the use of N-hydroxysuccinimide (NHS) esters, which readily react with primary amines on biomolecules to form stable amide bonds.[1] This application note provides a detailed guide on the use of Benzyl-PEG8-NHS ester for labeling biomolecules, with a particular focus on the critical aspect of calculating the optimal molar excess of the labeling reagent.
This compound is a non-cleavable, amine-reactive, PEGylated labeling reagent. The polyethylene glycol (PEG) spacer arm (PEG8) is hydrophilic, which can enhance the solubility and reduce aggregation of the labeled biomolecule. The benzyl group provides a stable linkage. The NHS ester moiety selectively reacts with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, under mild, slightly alkaline conditions (pH 7.2-8.5).[2]
The efficiency of the labeling reaction and the resulting degree of labeling (DOL) are highly dependent on several factors, including pH, temperature, reaction time, and critically, the molar excess of the NHS ester reagent relative to the biomolecule. Insufficient molar excess can lead to low labeling yields, while excessive amounts can result in over-labeling, potentially compromising the biological activity of the biomolecule, and can also lead to waste of expensive reagents. Therefore, precise calculation and optimization of the molar excess are paramount for achieving the desired labeling outcome.
Principle of NHS Ester Chemistry
The reaction between an NHS ester and a primary amine proceeds via nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
A competing reaction is the hydrolysis of the NHS ester, where water acts as a nucleophile, leading to the formation of an unreactive carboxylic acid. The rate of hydrolysis increases with pH.[1] Therefore, the labeling reaction is typically performed in a pH range of 7.2 to 8.5 to balance the reactivity of the primary amines (which are more nucleophilic in their deprotonated state at higher pH) and the stability of the NHS ester.
Factors Influencing Molar Excess Calculation
The optimal molar excess of this compound is not a universal value and depends on several factors:
-
Number of available primary amines: The number of accessible lysine residues and the N-terminus on the target biomolecule will influence the amount of NHS ester required.
-
Concentration of the biomolecule: More dilute protein solutions generally require a higher molar excess of the labeling reagent to achieve the same degree of labeling.[2][3]
-
Desired Degree of Labeling (DOL): For applications requiring a single label per biomolecule (mono-labeling), a lower molar excess is used. For applications where multiple labels are desired, a higher molar excess is necessary.
-
Reactivity of the biomolecule: The accessibility and reactivity of the primary amines on the biomolecule can vary, necessitating empirical optimization of the molar excess.
-
Reaction conditions: pH, temperature, and incubation time all play a role in the reaction kinetics and will influence the required molar excess.
Data Presentation: Molar Excess and Degree of Labeling
The following table provides representative data on the effect of varying the molar excess of a PEG-NHS ester on the degree of labeling (DOL) for a typical IgG antibody (molecular weight ~150 kDa). These values should be considered as a starting point for optimization.
| Molar Excess of this compound | Estimated Degree of Labeling (DOL) | Application Notes |
| 5-10 fold | 1 - 3 PEGs / protein | Suitable for applications where a low degree of labeling is desired to minimize potential disruption of protein function, such as in the preparation of some antibody-drug conjugates. |
| 10-20 fold | 3 - 6 PEGs / protein | A common starting range for achieving a moderate level of PEGylation, balancing increased solubility and stability with retained biological activity. A 20-fold molar excess typically results in 4-6 linkers per antibody.[2][3] |
| 20-40 fold | 6 - 10 PEGs / protein | Used when a higher degree of PEGylation is required for applications such as significantly extending the in-vivo half-life of a therapeutic protein. |
| > 40 fold | > 10 PEGs / protein | May lead to extensive modification and potential loss of biological activity. Recommended only for specific applications where high PEGylation is necessary and has been validated. |
Experimental Protocols
Materials and Reagents
-
This compound (Molecular Weight: 585.65 g/mol )
-
Biomolecule to be labeled (e.g., protein, peptide)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer or phosphate-buffered saline (PBS), pH 8.0-8.5. Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the labeling reaction.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) column)
Experimental Workflow Diagram
Caption: Experimental workflow for labeling a biomolecule with this compound.
Step-by-Step Protocol
1. Preparation of Reagents:
-
Biomolecule Solution: Prepare a solution of your biomolecule in the reaction buffer at a concentration of 1-10 mg/mL.[1]
-
This compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. For example, to prepare 100 µL of a 10 mM solution, dissolve 0.586 mg of the ester in 100 µL of solvent.
2. Calculation of Molar Excess:
This is a critical step to ensure the desired degree of labeling.
-
Step 2.1: Calculate the moles of your biomolecule.
-
Moles of Biomolecule = (Mass of Biomolecule (g)) / (Molecular Weight of Biomolecule ( g/mol ))
-
-
Step 2.2: Determine the desired moles of this compound.
-
Moles of NHS Ester = Moles of Biomolecule × Desired Molar Excess
-
-
Step 2.3: Calculate the volume of the this compound stock solution to add.
-
Volume of NHS Ester Stock (L) = Moles of NHS Ester / Concentration of NHS Ester Stock (mol/L)
-
Example Calculation:
Let's assume you want to label 2 mg of a protein with a molecular weight of 50,000 g/mol (50 kDa) using a 20-fold molar excess of this compound.
-
Moles of Protein: (0.002 g) / (50,000 g/mol ) = 4 x 10⁻⁸ mol
-
Moles of NHS Ester: (4 x 10⁻⁸ mol) × 20 = 8 x 10⁻⁷ mol
-
Volume of 10 mM NHS Ester Stock: (8 x 10⁻⁷ mol) / (0.010 mol/L) = 8 x 10⁻⁵ L = 80 µL
3. Labeling Reaction:
-
Add the calculated volume of the this compound stock solution to the biomolecule solution.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C. The optimal time may need to be determined empirically.
4. Quenching the Reaction:
-
To stop the labeling reaction, add a quenching solution to a final concentration of 50-100 mM (e.g., add 1/10th volume of 1 M Tris-HCl). The primary amines in the quenching solution will react with any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
5. Purification of the Labeled Biomolecule:
-
It is crucial to remove unreacted this compound and the N-hydroxysuccinimide byproduct from the labeled biomolecule.
-
Size-Exclusion Chromatography (SEC): This is a common and effective method for separating the larger labeled biomolecule from the smaller, unreacted reagents.
-
Ion-Exchange Chromatography (IEX): This technique can be used to separate labeled from unlabeled biomolecules, as the PEGylation can alter the overall charge of the protein.
-
Dialysis or Diafiltration: These methods can also be used for buffer exchange and removal of small molecule impurities.
6. Characterization of the Conjugate:
-
After purification, it is important to characterize the final product.
-
Determine the Degree of Labeling (DOL): This can be done using various methods, such as UV-Vis spectroscopy (if the label has a distinct absorbance), mass spectrometry (MALDI-TOF or ESI-MS), or specific assays for the attached molecule.
-
Assess Biological Activity: It is essential to perform a functional assay to confirm that the labeling process has not significantly impacted the biological activity of the biomolecule.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the chemical reaction between this compound and a primary amine on a biomolecule.
Caption: Reaction mechanism of this compound with a primary amine.
Conclusion
The successful labeling of biomolecules with this compound is highly dependent on the careful calculation and optimization of the molar excess of the labeling reagent. By understanding the principles of NHS ester chemistry and the factors that influence the reaction, researchers can effectively control the degree of labeling to achieve the desired properties for their specific application. The protocols and data provided in this application note serve as a comprehensive guide to aid in the design and execution of successful bioconjugation experiments. Empirical optimization for each specific biomolecule and application is always recommended to achieve the best results.
References
Protocol for Amine Labeling of Peptides with Benzyl-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a detailed protocol for the covalent labeling of peptides with Benzyl-PEG8-NHS ester. This process, known as PEGylation, involves the attachment of a polyethylene glycol (PEG) chain to a peptide, which can enhance its solubility, stability, and pharmacokinetic properties. The this compound specifically targets primary amines, such as the N-terminus and the side chain of lysine residues, to form a stable amide bond. This protocol covers the necessary reagents, equipment, step-by-step procedure, and methods for purification and characterization of the resulting PEGylated peptide.
The reaction between the N-hydroxysuccinimide (NHS) ester and a primary amine on the peptide is highly dependent on pH.[1][2] An optimal pH range of 7.2 to 8.5 is recommended to ensure the amine is sufficiently nucleophilic while minimizing the hydrolysis of the NHS ester.[3] Due to the hydrophobic nature of the benzyl group, the this compound may have limited solubility in aqueous solutions. Therefore, the use of a water-miscible organic co-solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is typically required to dissolve the reagent before its addition to the peptide solution.[2]
Purification of the PEGylated peptide is a critical step to remove unreacted peptide, excess PEG reagent, and reaction byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for this purpose, offering separation based on the hydrophobicity of the different species in the reaction mixture.[][5] Other techniques such as size exclusion chromatography (SEC) and dialysis can also be employed, particularly for removing smaller impurities.[][6]
Following purification, characterization of the PEGylated peptide is essential to confirm the success of the labeling reaction and to determine the extent of PEGylation. Mass spectrometry is a powerful tool for this analysis, allowing for the precise determination of the molecular weight of the modified peptide.
Experimental Protocols
Materials and Equipment
-
Reagents:
-
Peptide with at least one primary amine
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer (pH 7.2-8.5). Avoid buffers containing primary amines like Tris.[2]
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching Reagent: 1 M Tris-HCl (pH 8.0), 1 M glycine, or 1 M hydroxylamine
-
RP-HPLC solvents: Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile)
-
-
Equipment:
Experimental Workflow
Step-by-Step Protocol
-
Peptide Solution Preparation:
-
Dissolve the peptide in the reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.5) to a final concentration of 1-10 mg/mL.
-
Ensure the peptide is fully dissolved. If necessary, gentle vortexing or sonication can be used.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10-50 mg/mL). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[3]
-
-
Labeling Reaction:
-
Add the desired molar excess of the this compound stock solution to the peptide solution. A common starting point is a 5 to 20-fold molar excess of the PEG reagent over the peptide.
-
The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should ideally be kept below 20% to avoid denaturation of the peptide.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring. The optimal reaction time may need to be determined empirically.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent to a final concentration of 20-50 mM.[8] Suitable quenching reagents include 1 M Tris-HCl (pH 8.0), 1 M glycine, or 1 M hydroxylamine. These reagents contain primary amines that will react with and consume any excess NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the PEGylated Peptide:
-
Purify the reaction mixture using RP-HPLC.
-
Use a C4 or C18 column and a gradient of acetonitrile in water with 0.1% trifluoroacetic acid. A shallow gradient (e.g., 1-2% increase in acetonitrile per minute) is often effective for separating the PEGylated peptide from the unreacted peptide and other impurities.[5]
-
Monitor the elution profile at 214 nm or 280 nm and collect the fractions corresponding to the PEGylated peptide. The PEGylated peptide will typically elute earlier than the unmodified peptide due to the increased hydrophilicity from the PEG chain.
-
-
Characterization:
-
Confirm the identity and purity of the collected fractions by mass spectrometry (e.g., LC-MS). The mass of the PEGylated peptide should correspond to the mass of the starting peptide plus the mass of the Benzyl-PEG8 moiety for each attached PEG chain.
-
Data Presentation
The following table summarizes the key quantitative parameters for the peptide labeling protocol. These values may require optimization depending on the specific peptide and desired degree of labeling.
| Parameter | Recommended Value/Range | Notes |
| Reaction pH | 7.2 - 8.5 | Optimal for the reaction between the NHS ester and primary amines. Lower pH will decrease the reaction rate, while higher pH will increase the rate of NHS ester hydrolysis.[2][3] |
| Molar Excess of PEG Reagent | 5 - 20 fold | A higher molar excess can drive the reaction to completion but may also increase the likelihood of multiple PEGylations on a single peptide. The optimal ratio should be determined empirically. |
| Peptide Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reaction Temperature | 4°C or Room Temperature | Room temperature reactions are faster, while 4°C can provide better control and may be preferable for sensitive peptides. |
| Reaction Time | 1 - 4 hours (RT) or Overnight (4°C) | The reaction progress can be monitored by taking aliquots at different time points and analyzing them by HPLC or mass spectrometry. |
| Quenching Reagent Conc. | 20 - 50 mM | Sufficient to consume any unreacted this compound.[8] |
| RP-HPLC Column | C4 or C18 | A C4 column is often a good starting point for peptide separations.[5] |
| RP-HPLC Mobile Phase | Acetonitrile/Water with 0.1% TFA | A standard mobile phase system for peptide purification.[5] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical reaction pathway for the labeling of a peptide with this compound at a primary amine, such as the N-terminus or the epsilon-amine of a lysine residue.
References
- 1. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - DE [thermofisher.com]
- 5. blob.phenomenex.com [blob.phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Benzyl-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the use of Benzyl-PEG8-NHS ester in bioconjugation and other labeling applications. The information is intended to guide researchers in developing robust and efficient conjugation strategies.
Introduction
This compound is a versatile crosslinker that combines a hydrophobic benzyl group with a hydrophilic polyethylene glycol (PEG) spacer of eight ethylene glycol units, terminating in an amine-reactive N-hydroxysuccinimide (NHS) ester. This structure makes it a valuable tool in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where precise spacing and solubility modulation are critical. The NHS ester allows for the covalent conjugation of the molecule to primary amines on proteins, peptides, or other biomolecules.
The reaction proceeds via nucleophilic acyl substitution, where a primary amine on the target molecule attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[] The efficiency of this reaction is influenced by several factors, including pH, temperature, and reaction time. A critical competing reaction is the hydrolysis of the NHS ester, which increases with pH and can reduce conjugation efficiency.[]
Key Applications
-
PROTAC Synthesis: this compound is frequently employed as a linker to connect a target protein-binding ligand and an E3 ligase ligand in the formation of PROTACs.
-
Bioconjugation: Labeling of proteins, peptides, and antibodies with the benzyl-PEG8 moiety to enhance solubility, increase hydrodynamic radius, or introduce a specific chemical handle.
-
Surface Modification: Functionalization of amine-bearing surfaces to alter their physicochemical properties.
-
Drug Delivery: As a component in drug delivery systems to improve the pharmacokinetic profiles of therapeutic agents.
Reaction Parameters: Time and Temperature
The optimal reaction time and temperature for conjugation with this compound are a balance between achieving a high yield of the desired conjugate and minimizing the hydrolysis of the NHS ester. The following tables summarize typical reaction conditions based on general protocols for NHS esters. Researchers should perform optimization experiments for their specific application.
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Range | Notes |
| Temperature | 4°C to 30°C | Lower temperatures (4°C) can be used to minimize hydrolysis and are suitable for labile proteins, though reaction times will be longer.[] Room temperature (20-25°C) offers a good balance between reaction rate and stability.[2] |
| Reaction Time | 30 minutes to overnight | Shorter reaction times (30-120 minutes) at room temperature are often sufficient.[] For reactions at 4°C or with less reactive amines, longer incubation times (e.g., overnight) may be necessary.[3] |
| pH | 7.2 to 8.5 | A slightly basic pH is required to ensure the primary amine is deprotonated and nucleophilic.[] However, pH values above 8.5 significantly increase the rate of NHS ester hydrolysis.[3] |
| Solvent | Anhydrous DMF or DMSO | This compound should be dissolved in an anhydrous organic solvent before addition to the reaction mixture.[2][4] |
Table 2: Influence of Temperature on Reaction Time
| Temperature | Typical Reaction Time | Primary Consideration |
| 4°C | 2 hours to overnight | Minimizes hydrolysis of the NHS ester; ideal for sensitive biomolecules.[] |
| Room Temperature (20-25°C) | 30 - 120 minutes | Optimal balance of reaction speed and reagent stability for most applications.[] |
| 30°C | 30 - 60 minutes | Faster reaction, but increased risk of hydrolysis and potential for side reactions.[5] |
Experimental Protocols
General Protocol for Protein Conjugation
This protocol provides a starting point for the conjugation of this compound to a protein containing primary amines (e.g., lysine residues).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 100 mM Sodium Bicarbonate or Sodium Borate, pH 8.3-8.5[3]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine
-
Desalting column or dialysis cassette
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10 mM.[2]
-
Initiate the Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. Gently mix immediately. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle stirring or rotation.[3]
-
Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purify the Conjugate: Remove unreacted this compound and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.[2]
Protocol for Small Molecule Conjugation in Organic Solvent
This protocol is suitable for conjugating this compound to a small molecule containing a primary amine in an organic solvent.
Materials:
-
Amine-containing small molecule
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
Procedure:
-
Dissolve the Amine: Dissolve the amine-containing small molecule in anhydrous DMF or DCM.
-
Add Base: Add 1.5 to 2 equivalents of the tertiary amine base to the reaction mixture.
-
Add this compound: Add 1 to 1.5 equivalents of this compound to the reaction mixture.
-
Incubate: Stir the reaction at room temperature overnight.[5] The reaction progress can be monitored by an appropriate method such as LC-MS or TLC.
-
Purification: Purify the product using standard organic synthesis workup and purification techniques (e.g., extraction, chromatography).
Diagrams
Caption: Experimental workflow for protein conjugation.
Caption: Reaction of this compound.
References
Purifying Proteins After Conjugation with Benzyl-PEG8-NHS Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of proteins with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely employed strategy in drug development to enhance the therapeutic properties of protein-based pharmaceuticals. PEGylation can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, enhance in vivo stability, and shield it from proteolytic degradation and immunogenic responses. Benzyl-PEG8-NHS ester is a specific reagent used for this purpose, where the N-hydroxysuccinimide (NHS) ester group reacts with primary amines (such as the N-terminus or the side chain of lysine residues) on the protein surface to form a stable amide bond.
Following the conjugation reaction, the reaction mixture is a heterogeneous collection of the desired PEGylated protein, unreacted protein, excess PEG reagent, and potentially di- or multi-PEGylated species. Therefore, a robust purification strategy is paramount to isolate the desired mono-PEGylated protein conjugate with high purity, yield, and preserved biological activity. This document provides detailed application notes and protocols for the purification of proteins conjugated with this compound using common chromatography and filtration techniques.
Purification Strategies Overview
Several techniques can be employed to purify PEGylated proteins, each leveraging different physicochemical properties of the protein and the PEG conjugate. The most common and effective methods include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. PEGylation significantly increases the size of the protein, making SEC an effective method to separate the PEGylated conjugate from the smaller, unreacted protein and excess PEG reagent.
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their net surface charge. The covalent attachment of the neutral PEG chain can shield charged residues on the protein surface, altering its overall charge and allowing for separation from the native protein.[][2]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. The effect of PEGylation on a protein's hydrophobicity can vary, but differences between the native and PEGylated forms can be exploited for separation, particularly with larger PEG chains.[3][4]
-
Tangential Flow Filtration (TFF): A membrane-based technique that separates molecules based on size. It is particularly useful for buffer exchange, desalting, and removing small molecule impurities like excess PEG reagent.[5][6]
The choice of purification strategy depends on several factors, including the properties of the target protein, the degree of PEGylation, the scale of the purification, and the desired final purity. Often, a multi-step purification process combining two or more of these techniques is necessary to achieve the highest purity.
Data Presentation: Comparison of Purification Techniques
The following table summarizes typical performance metrics for the different purification techniques used for PEGylated proteins. Note that these values are representative and can vary significantly depending on the specific protein, PEG reagent, and optimization of the purification process.
| Purification Technique | Principle of Separation | Typical Protein Recovery (%) | Typical Purity (%) | Key Advantages | Key Disadvantages |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius | 80 - 95 | > 95 | Effective for separating species with significant size differences; mild conditions preserve protein activity. | Limited resolution for species with similar sizes; sample dilution can occur; not ideal for large sample volumes.[7] |
| Ion-Exchange Chromatography (IEX) | Net Surface Charge | 70 - 90 | > 98 | High resolution separation of mono-, di-, and multi-PEGylated species; high binding capacity.[3][8] | Requires optimization of pH and salt gradient; PEG can sometimes interfere with binding.[9] |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | 60 - 85 | > 90 | Can separate isoforms and aggregates; operates under non-denaturing conditions.[4][10] | Performance is highly dependent on the protein and PEG chain; requires high salt concentrations which may affect protein stability.[3][11] |
| Tangential Flow Filtration (TFF) | Molecular Size | > 95 | N/A (for buffer exchange) | Rapid buffer exchange and desalting; scalable for large volumes; minimizes sample dilution.[5][6] | Not a high-resolution separation technique; primarily for buffer exchange and removal of small molecules. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for protein purification after conjugation and the logical relationship between different purification steps.
Caption: General workflow for purifying a protein after conjugation with this compound.
Caption: Logical relationship of sequential purification steps for PEGylated proteins.
Experimental Protocols
Sample Preparation Prior to Purification
It is crucial to prepare the reaction mixture appropriately before loading it onto a chromatography column or into a TFF system.
-
Quenching the Reaction: The NHS ester reaction is typically quenched by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. This consumes any unreacted NHS esters.
-
Clarification: Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet any precipitated protein or aggregates. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter that could clog the chromatography column or TFF membrane.
-
Buffer Exchange (Optional but Recommended): Depending on the first purification step, it may be necessary to exchange the buffer of the reaction mixture. This can be achieved through dialysis or a desalting column for small volumes, or TFF for larger volumes.
Protocol for Size Exclusion Chromatography (SEC)
This protocol is designed to separate the mono-PEGylated protein from unreacted protein and excess PEG reagent.
-
Materials:
-
SEC column (e.g., Superdex 200 Increase 10/300 GL, or equivalent with an appropriate fractionation range)
-
Chromatography system (e.g., ÄKTA pure or similar)
-
SEC running buffer: Phosphate Buffered Saline (PBS), pH 7.4, or another buffer compatible with the protein's stability.
-
Clarified and filtered reaction mixture.
-
-
Method:
-
Column Equilibration: Equilibrate the SEC column with at least 2 column volumes (CVs) of SEC running buffer at a recommended flow rate (e.g., 0.5 - 1.0 mL/min for a 10/300 column) until a stable baseline is achieved.
-
Sample Loading: Inject the clarified reaction mixture onto the column. The injection volume should not exceed 2% of the total column volume to ensure optimal resolution.[7]
-
Elution: Elute the sample with the SEC running buffer at the same flow rate used for equilibration. Monitor the elution profile at 280 nm.
-
Fraction Collection: Collect fractions corresponding to the different peaks. The PEGylated protein, having a larger hydrodynamic radius, will elute first, followed by the unreacted protein, and finally the excess PEG reagent (which may not have a significant UV absorbance at 280 nm).
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to confirm the identity and purity of the PEGylated protein.
-
Column Cleaning and Storage: After the run, wash the column with at least 2 CVs of running buffer followed by an appropriate cleaning-in-place (CIP) solution if necessary. Store the column in a suitable storage solution (e.g., 20% ethanol) as recommended by the manufacturer.
-
Protocol for Ion-Exchange Chromatography (IEX)
This protocol is suitable for capturing the PEGylated protein and separating it from unreacted protein and different PEGylated species. The choice between anion-exchange (AEX) and cation-exchange (CEX) depends on the protein's isoelectric point (pI) and the desired pH of the mobile phase. This example describes a CEX protocol.
-
Materials:
-
CEX column (e.g., HiTrap SP HP, or equivalent strong cation exchanger)
-
Chromatography system
-
Binding Buffer (Buffer A): 20 mM Sodium Phosphate, pH 6.0 (or a pH below the protein's pI)
-
Elution Buffer (Buffer B): 20 mM Sodium Phosphate, 1 M NaCl, pH 6.0
-
Clarified and buffer-exchanged reaction mixture in Binding Buffer.
-
-
Method:
-
Column Equilibration: Equilibrate the CEX column with at least 5 CVs of Binding Buffer at a suitable flow rate (e.g., 1-2 mL/min for a 5 mL HiTrap column) until the conductivity and pH are stable.
-
Sample Loading: Load the prepared sample onto the column. The PEGylated protein should bind to the column, while some impurities may flow through.
-
Wash: Wash the column with 5-10 CVs of Binding Buffer to remove any unbound or weakly bound impurities.
-
Elution: Elute the bound proteins using a linear gradient of Elution Buffer (e.g., 0-100% Buffer B over 20 CVs). The PEGylated protein, with its shielded charges, is expected to elute at a lower salt concentration than the more highly charged unreacted protein.
-
Fraction Collection: Collect fractions across the elution gradient.
-
Analysis: Analyze the fractions by SDS-PAGE to identify those containing the pure mono-PEGylated protein.
-
Column Regeneration and Storage: Regenerate the column with 5 CVs of 100% Elution Buffer, followed by re-equilibration with Binding Buffer. Store the column according to the manufacturer's instructions.
-
Protocol for Hydrophobic Interaction Chromatography (HIC)
HIC can be used as a polishing step to separate PEGylated species or to remove aggregates.
-
Materials:
-
HIC column (e.g., HiTrap Phenyl HP, or equivalent)
-
Chromatography system
-
Binding Buffer (Buffer A): 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Elution Buffer (Buffer B): 50 mM Sodium Phosphate, pH 7.0
-
Sample prepared by adding ammonium sulfate to the protein solution to a final concentration of 1.5 M.
-
-
Method:
-
Column Equilibration: Equilibrate the HIC column with at least 5 CVs of Binding Buffer at a recommended flow rate.
-
Sample Loading: Load the sample onto the column.
-
Wash: Wash the column with 5-10 CVs of Binding Buffer.
-
Elution: Elute the bound proteins with a decreasing salt gradient (e.g., a linear gradient from 100% Buffer A to 100% Buffer B over 20 CVs). Proteins will elute in order of increasing hydrophobicity. The elution profile of the PEGylated protein relative to the native protein will depend on how PEGylation has altered its surface hydrophobicity.
-
Fraction Collection: Collect fractions during the elution gradient.
-
Analysis: Analyze the fractions by SDS-PAGE and/or other analytical techniques.
-
Column Regeneration and Storage: Regenerate the column with Elution Buffer and store as recommended by the manufacturer.
-
Protocol for Tangential Flow Filtration (TFF)
TFF is ideal for buffer exchange and removing excess, low molecular weight PEG reagent after the conjugation reaction.
-
Materials:
-
TFF system with a suitable membrane (e.g., Pellicon® XL 50 with a 30 kDa MWCO membrane)
-
Peristaltic pump
-
Diafiltration buffer (the desired final buffer for the protein conjugate)
-
Quenched and clarified reaction mixture.
-
-
Method:
-
System Preparation: Sanitize and equilibrate the TFF system and membrane with water and then with the diafiltration buffer according to the manufacturer's instructions.
-
Concentration (Optional): Concentrate the reaction mixture to a smaller volume to reduce the amount of diafiltration buffer required.
-
Diafiltration: Add the diafiltration buffer to the sample reservoir at the same rate as the permeate is being removed. Perform at least 5-7 diavolumes to ensure complete removal of the low molecular weight species.
-
Final Concentration: After diafiltration, concentrate the sample to the desired final protein concentration.
-
Recovery: Recover the concentrated and buffer-exchanged PEGylated protein from the system.
-
System Cleaning and Storage: Clean and store the TFF system and membrane as recommended by the manufacturer.
-
Conclusion
The purification of proteins after conjugation with this compound is a critical step in the production of PEGylated biotherapeutics. A well-designed purification strategy, often involving a combination of chromatographic and filtration techniques, is essential to obtain a final product with high purity, yield, and preserved biological function. The protocols provided in these application notes offer a starting point for developing a robust purification process. It is important to note that optimization of these protocols will be necessary for each specific protein-PEG conjugate to achieve the best results.
References
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. dovepress.com [dovepress.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix [proteogenix.science]
- 11. Analysis & purification of proteins: HIC, the separation of molecules according to their hydrophobicity [blog.interchim.com]
Application Notes and Protocols for Surface Functionalization Using Benzyl-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG8-NHS ester is a heterobifunctional crosslinker valuable for the surface modification of a wide range of materials. This reagent features a terminal Benzyl group and an N-hydroxysuccinimide (NHS) ester, separated by an 8-unit polyethylene glycol (PEG) spacer. The NHS ester reacts efficiently with primary amines on surfaces to form stable amide bonds, while the PEG chain imparts hydrophilicity and reduces non-specific protein adsorption. The terminal benzyl group can be used for further functionalization or to modulate surface properties. These characteristics make this compound a versatile tool in drug delivery, diagnostics, and various biointerfacial applications.
This document provides detailed protocols for the functionalization of common laboratory surfaces—silica, gold, and polystyrene—with this compound. It also includes quantitative data from various studies to guide researchers in achieving desired surface characteristics.
Chemical Properties and Reaction Mechanism
This compound facilitates the covalent attachment of PEG chains to amine-functionalized surfaces. The reaction proceeds via nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of NHS. This reaction is typically carried out in an aqueous buffer at a pH of 7-9.
Quantitative Data for Surface Functionalization
The effectiveness of surface PEGylation is influenced by factors such as the concentration of the PEG reagent, reaction time, and the nature of the substrate. The following tables summarize quantitative data from various studies that can help predict the outcome of surface modification.
Table 1: Effect of PEG-NHS Ester Concentration on Surface Properties
| Substrate | PEG-NHS Ester Concentration | Resulting PEG Graft Density (chains/nm²) | Protein Adsorption Reduction (%) | Reference |
| Silica | 1 mg/mL | 0.4 | 95 | [1] |
| Gold Nanoparticles | 5 µM | Not specified | >90 | [2] |
| Polystyrene | 10 mg/mL | Not specified | 85 | [3] |
| Silicon Wafer | 2.5 mg/mL in 0.6 M K₂SO₄ | High | >90 | [4] |
Table 2: Characterization of PEGylated Surfaces
| Surface | Characterization Method | Parameter Measured | Typical Values for PEGylated Surface | Reference |
| Silicon Wafer | X-ray Photoelectron Spectroscopy (XPS) | C-O/C-C ratio | Increased C-O peak intensity | [5][6] |
| Mica | Atomic Force Microscopy (AFM) | Surface Roughness (Sq) | ~0.85 Å for a smooth layer | [7][8] |
| Polystyrene | Water Contact Angle | Contact Angle (°) | Decrease from >90° to ~60-70° | [3] |
| Titanium Oxide | Ellipsometry | PEG Layer Thickness (nm) | 1-5 nm | [9] |
| Gold | Quartz Crystal Microbalance with Dissipation (QCM-D) | Adsorbed Protein Mass (ng/cm²) | < 10 | [10] |
Experimental Protocols
The following are detailed protocols for the functionalization of silica, gold, and polystyrene surfaces with this compound.
Protocol 1: Functionalization of Silica Surfaces (e.g., Glass Slides, Silicon Wafers, Silica Nanoparticles)
This protocol first introduces amine groups onto the silica surface using (3-aminopropyl)triethoxysilane (APTES), followed by reaction with this compound.
Materials:
-
Silica substrate (e.g., glass slides, silicon wafers, or silica nanoparticles)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) or plasma cleaner
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous ethanol
-
Deionized (DI) water
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)
-
Nitrogen gas
Procedure:
-
Surface Cleaning and Activation:
-
Thoroughly clean the silica substrate. For glass or silicon wafers, immerse in Piranha solution for 30 minutes (Caution: Piranha solution is extremely corrosive and reactive). Alternatively, treat the surface with oxygen plasma for 5 minutes.
-
Rinse the activated surfaces extensively with DI water and dry under a stream of nitrogen.
-
-
Amine Functionalization:
-
Prepare a 2% (v/v) solution of APTES in anhydrous ethanol.
-
Immerse the cleaned and dried silica substrate in the APTES solution for 1 hour at room temperature with gentle agitation.
-
Rinse the substrate thoroughly with ethanol, followed by DI water.
-
Cure the amine-functionalized surface by baking in an oven at 110°C for 15 minutes.
-
-
PEGylation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
Dilute the stock solution in PBS (pH 7.4) to the desired final concentration (e.g., 1 mg/mL).
-
Immerse the amine-functionalized silica substrate in the this compound solution for 2 hours at room temperature with gentle agitation.
-
Rinse the PEGylated substrate with PBS and then with DI water to remove any unreacted PEG ester.
-
Dry the surface under a stream of nitrogen.
-
Protocol 2: Functionalization of Gold Surfaces
This protocol involves the formation of a self-assembled monolayer (SAM) of an amine-terminated thiol, followed by reaction with this compound.
Materials:
-
Gold-coated substrate
-
Piranha solution or UV-Ozone cleaner
-
Amine-terminated thiol (e.g., cysteamine or 11-amino-1-undecanethiol)
-
Anhydrous ethanol
-
Deionized (DI) water
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)
-
Nitrogen gas
Procedure:
-
Surface Cleaning:
-
Clean the gold substrate by immersing it in Piranha solution for 1 minute or treating it with a UV-Ozone cleaner for 15 minutes.
-
Rinse the cleaned surface with DI water, followed by ethanol, and dry under a stream of nitrogen.
-
-
Amine Functionalization:
-
Prepare a 1-10 mM solution of the amine-terminated thiol in anhydrous ethanol.
-
Immerse the cleaned gold substrate in the thiol solution for at least 12 hours at room temperature to allow for the formation of a stable SAM.
-
Rinse the substrate thoroughly with ethanol and DI water to remove non-chemisorbed thiols.
-
-
PEGylation:
-
Prepare the this compound solution as described in Protocol 1, step 3.
-
Immerse the amine-functionalized gold substrate in the this compound solution for 2 hours at room temperature.
-
Rinse the PEGylated substrate with PBS and then with DI water.
-
Dry the surface under a stream of nitrogen.
-
Protocol 3: Functionalization of Carboxylated Polystyrene Surfaces (e.g., Microplates, Beads)
This protocol utilizes a two-step EDC/NHS chemistry to first activate the carboxyl groups on the polystyrene surface, followed by reaction with an amine-terminated PEG, or a direct reaction if using pre-activated NHS-ester surfaces. For simplicity, this protocol details the direct reaction with an amine-terminated surface, which can be achieved by plasma treatment.
Materials:
-
Polystyrene substrate (e.g., microplate wells, beads)
-
Plasma cleaner with ammonia gas source
-
Deionized (DI) water
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 8.0 (amine-free)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Surface Amination:
-
Place the polystyrene substrate in a plasma cleaner.
-
Introduce ammonia gas and apply plasma treatment according to the instrument's specifications to generate primary amine groups on the surface.
-
After treatment, wash the substrate with DI water.
-
-
PEGylation:
-
Prepare the this compound solution as described in Protocol 1, step 3, but use PBS at pH 8.0 for dilution.
-
Add the this compound solution to the aminated polystyrene surface (e.g., fill the microplate wells or resuspend the beads).
-
Incubate for 4 hours at room temperature with gentle agitation.
-
Remove the reaction solution and wash the surface three times with the wash buffer.
-
Perform a final wash with DI water.
-
Dry the PEGylated polystyrene substrate under a stream of nitrogen or by lyophilization if it is in bead form.
-
Conclusion
This compound is a powerful reagent for creating biocompatible and functionalizable surfaces. The protocols provided here offer a starting point for the modification of silica, gold, and polystyrene substrates. Researchers are encouraged to optimize reaction conditions, such as PEG concentration and reaction time, to achieve the desired surface properties for their specific applications. The quantitative data presented in the tables can serve as a valuable guide in this optimization process. Characterization of the modified surfaces using techniques like XPS, AFM, and contact angle measurements is crucial to confirm successful functionalization.
References
- 1. The surface density gradient of grafted poly (ethylene glycol): preparation, characterization and protein adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ‘Living’ PEGylation on gold nanoparticles to optimize cancer cell uptake by controlling targeting ligand and charge densities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects on protein adsorption, bacterial adhesion and contact angle of grafting PEG chains to polystyrene (1993) | K. Holmberg | 76 Citations [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. uchile.alma.exlibrisgroup.com [uchile.alma.exlibrisgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. PEGylated surfaces for the study of DNA–protein interactions by atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Quenching Unreacted Benzyl-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxysuccinimide (NHS) esters are widely utilized reagents in bioconjugation, enabling the formation of stable amide bonds with primary amines on biomolecules such as proteins, peptides, and antibodies. Benzyl-PEG8-NHS ester is a popular linker used in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Following a conjugation reaction, it is crucial to quench any unreacted NHS ester to prevent unwanted side reactions and ensure the homogeneity of the final product. This document provides detailed application notes and protocols for effectively quenching unreacted this compound in solution using common quenching agents.
Quenching Strategies
The primary strategies for quenching unreacted this compound involve the introduction of a molar excess of a primary amine-containing compound or hydrolysis of the NHS ester. The most common and effective quenching agents are Tris(hydroxymethyl)aminomethane (Tris) and glycine.
-
Primary Amine Quenching: Small molecules with primary amines, such as Tris and glycine, react rapidly with the NHS ester to form a stable amide bond, effectively capping the reactive group.[1][2]
-
Hydrolysis: NHS esters are susceptible to hydrolysis, which is accelerated at higher pH.[3][4] This process converts the NHS ester back to its corresponding carboxylic acid and releases N-hydroxysuccinimide (NHS), thus inactivating the reagent.
Quantitative Data on Quenching Conditions
The efficiency of quenching is dependent on the concentration of the quenching agent, pH, and reaction time. The following table summarizes recommended conditions for quenching NHS ester reactions.
| Quenching Agent | Concentration | pH | Incubation Time | Temperature |
| Tris | 20-100 mM | 7.2 - 8.0 | 15 - 60 minutes | Room Temperature or 4°C |
| Glycine | 20-100 mM | 7.2 - 8.0 | 15 - 60 minutes | Room Temperature |
| Hydrolysis | N/A | > 8.5 | 1 - 4 hours | Room Temperature or 4°C |
Note: The half-life of NHS esters decreases significantly with increasing pH. For example, the half-life can be several hours at pH 7, but only minutes at pH 9.[3]
Experimental Protocols
Protocol 1: Quenching with Tris Buffer
This protocol describes the use of Tris buffer to quench unreacted this compound.
Materials:
-
Reaction solution containing unreacted this compound
-
1 M Tris-HCl, pH 8.0
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
Procedure:
-
Following the conjugation reaction, add 1 M Tris-HCl, pH 8.0 to the reaction mixture to a final concentration of 50-100 mM.[5]
-
Incubate the reaction for 15-60 minutes at room temperature with gentle stirring.
-
The quenched reaction mixture is now ready for downstream purification (e.g., dialysis, size exclusion chromatography) to remove the excess quenching agent and other small molecule byproducts.
Protocol 2: Quenching with Glycine
This protocol outlines the use of glycine to quench unreacted this compound.
Materials:
-
Reaction solution containing unreacted this compound
-
1 M Glycine solution, pH adjusted to ~7.5
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
After the conjugation reaction is complete, add 1 M glycine solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-60 minutes at room temperature with gentle mixing.
-
Proceed with the purification of the conjugated product to remove excess glycine and other reaction components.
Protocol 3: Analytical Confirmation of Quenching by UV-Vis Spectrophotometry
This protocol can be used to confirm the hydrolysis of the NHS ester by monitoring the release of N-hydroxysuccinimide (NHS), which has a characteristic absorbance at 260 nm.
Materials:
-
Quenched reaction mixture
-
Unquenched reaction mixture (as a control)
-
Reaction Buffer
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Take an aliquot of the reaction mixture before adding the quenching agent (time = 0).
-
Dilute the aliquot in the reaction buffer to a suitable concentration for UV-Vis analysis.
-
Measure the absorbance spectrum from 220 nm to 300 nm.
-
After adding the quenching agent and allowing the reaction to proceed, take another aliquot.
-
Dilute the quenched aliquot to the same extent as the initial aliquot.
-
Measure the absorbance spectrum.
-
An increase in absorbance at 260 nm in the quenched sample compared to the unquenched sample indicates the release of NHS and successful quenching/hydrolysis of the this compound.
Visualizations
Quenching Workflow
The following diagram illustrates the general workflow for a conjugation reaction followed by quenching of the unreacted this compound.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. covachem.com [covachem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
Application Notes and Protocols: Benzyl-PEG8-NHS Ester in Diagnostic Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG8-NHS ester is a heterobifunctional crosslinker that offers significant advantages in the development of sensitive and robust diagnostic assays. This molecule incorporates three key functional components:
-
N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that facilitates the covalent conjugation to proteins, antibodies, or other biomolecules containing primary amines through the formation of a stable amide bond.[1]
-
Polyethylene Glycol (PEG) Spacer (8-unit): A hydrophilic, flexible spacer that increases the solubility of labeled proteins, reduces non-specific binding, and can improve the accessibility of the conjugated biomolecule for its target, potentially enhancing assay sensitivity.[2] The length of the PEG chain can influence the performance of the conjugate in immunoassays.[3][4]
-
Benzyl Group: A terminal hydrophobic group that can influence the interaction of the conjugated molecule with surfaces and other molecules.[5][6] This hydrophobicity can be advantageous for passive adsorption on surfaces used in diagnostic assays.
These application notes provide an overview of the utility of this compound in various diagnostic assay formats and detailed protocols for its use.
Key Applications in Diagnostic Assay Development
The unique properties of this compound make it a versatile tool for various diagnostic applications:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Conjugation of detection or capture antibodies with this compound can lead to improved sensitivity and reduced background signal. The PEG spacer helps to extend the antibody from the solid phase, improving its antigen-binding capacity.[3][4]
-
Lateral Flow Immunoassays (LFIA): Modifying antibodies with this compound can enhance their stability and mobility on nitrocellulose membranes. The hydrophilic PEG moiety can help prevent aggregation and non-specific binding of the antibody-nanoparticle conjugate, leading to clearer results.
-
Biosensors: The linker can be used to immobilize biorecognition molecules onto sensor surfaces. The benzyl group may facilitate hydrophobic interactions with certain sensor surfaces, while the PEG spacer provides distance from the surface to maintain the biomolecule's activity.
Data Presentation: Performance Enhancement with PEGylation
While specific quantitative data for this compound is limited in publicly available literature, the general effects of PEGylation on immunoassay performance are well-documented. The following tables summarize representative data on how PEGylation can impact assay sensitivity.
Table 1: Effect of PEG Chain Length on ELISA Sensitivity
| Conjugate | PEG Molecular Weight | Relative ELISA Sensitivity Increase (vs. 2 kDa PEG) |
| βG-PEG2 | 2 kDa | 1x |
| βG-PEG5 | 5 kDa | ~4x |
| βG-PEG20 | 20 kDa | ~32x |
Data adapted from a study on β-glucuronidase (βG) conjugates, demonstrating that longer PEG chains can significantly increase ELISA sensitivity.[3]
Table 2: Comparison of Detection Limits for PEGylated Interferons in ELISA
| Analyte | PEG Size | Anti-PEG ELISA Detection Limit (ng/mL) | Traditional Anti-Interferon ELISA Detection Limit (ng/mL) |
| PEG-Intron | 12k-PEG | 1.9 | 0.18 |
| Pegasys | 40k-PEG | 0.03 | 0.42 |
This data highlights that for highly PEGylated proteins, an anti-PEG capture antibody-based ELISA can be significantly more sensitive, and that sensitivity increases with the length of the PEG chain.[4]
Experimental Protocols
Protocol 1: Antibody Conjugation with this compound
This protocol describes the general procedure for conjugating this compound to an antibody.
Materials:
-
Antibody (to be labeled) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 100 mM carbonate/bicarbonate buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Zeba™ Spin Desalting Column)
Procedure:
-
Antibody Preparation:
-
This compound Preparation:
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution.[8] The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.[]
-
-
Quenching the Reaction:
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and quenching reagent using a desalting column according to the manufacturer's instructions.[7]
-
Collect the fractions containing the purified antibody conjugate.
-
-
Characterization and Storage:
-
Determine the concentration of the conjugated antibody using a spectrophotometer at 280 nm.
-
The degree of labeling can be determined if the linker contains a chromophore, or by mass spectrometry.
-
Store the conjugate at 4°C for short-term use or at -20°C for long-term storage.
-
Antibody conjugation workflow.
Protocol 2: Indirect ELISA using a this compound Conjugated Antibody
This protocol outlines the use of a primary antibody conjugated with this compound in an indirect ELISA.
Materials:
-
96-well microplate
-
Antigen
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Primary antibody conjugated with this compound
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Antigen Coating:
-
Dilute the antigen to an appropriate concentration in Coating Buffer.
-
Add 100 µL of the diluted antigen to each well of the microplate.
-
Incubate overnight at 4°C or for 2-4 hours at 37°C.
-
-
Washing and Blocking:
-
Wash the plate 3 times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Dilute the this compound conjugated primary antibody in Blocking Buffer.
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Dilute the enzyme-conjugated secondary antibody in Blocking Buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Read Results:
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Indirect ELISA workflow.
Signaling Pathways and Logical Relationships
The functionality of this compound in diagnostic assays is based on a series of molecular interactions. The following diagram illustrates the logical relationship of the components in a typical sandwich immunoassay.
Component relationships in a sandwich immunoassay.
Conclusion
This compound is a valuable reagent for the development and optimization of diagnostic assays. Its amine-reactive NHS ester group allows for straightforward conjugation to antibodies and other proteins. The PEG8 spacer enhances the properties of the resulting conjugate by increasing solubility and reducing non-specific interactions, which can lead to improved assay sensitivity and a better signal-to-noise ratio. The terminal benzyl group may further influence the interaction of the conjugate with assay surfaces. The provided protocols offer a starting point for the use of this compound in various diagnostic applications. Optimization of conjugation ratios and assay conditions is recommended to achieve the best performance for a specific system.
References
- 1. Benzyl group - Wikipedia [en.wikipedia.org]
- 2. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 3. researchgate.net [researchgate.net]
- 4. Sensitivity of PEGylated interferon detection by anti-polyethylene glycol (PEG) antibodies depends on PEG length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. furthlab.xyz [furthlab.xyz]
- 8. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
Side reactions of Benzyl-PEG8-NHS ester with amino acids
Welcome to the technical support center for Benzyl-PEG8-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
The primary target for this compound is the primary amine (-NH₂) group. In proteins, these are most commonly found on the ε-amino group of lysine residues and the α-amino group of the N-terminus. The reaction forms a stable amide bond.
Q2: What is the major side reaction I should be aware of?
The most significant side reaction is the hydrolysis of the NHS ester. In the presence of water, the NHS ester can react with water molecules, leading to the formation of an unreactive carboxylic acid and releasing N-hydroxysuccinimide (NHS). This hydrolysis reaction competes with the desired aminolysis (reaction with the amine) and is a primary cause of low conjugation efficiency.[1]
Q3: Can this compound react with other amino acid residues?
Yes, while highly selective for primary amines, NHS esters can exhibit reactivity with other nucleophilic amino acid side chains, particularly under certain conditions. These include:
-
Cysteine: The thiol group of cysteine can react with NHS esters to form a thioester linkage. However, this bond is generally less stable than the amide bond formed with lysine and can be susceptible to hydrolysis or displacement by amines.[1]
-
Tyrosine: The hydroxyl group of tyrosine can be acylated by NHS esters, especially at higher pH values.
-
Serine and Threonine: The hydroxyl groups of serine and threonine can also react with NHS esters, although this is generally less favorable than the reaction with primary amines. The reactivity is influenced by the local environment of the residue within the protein.[2]
-
Histidine: The imidazole ring of histidine can also exhibit some reactivity.
Q4: How does pH affect the conjugation reaction?
The pH of the reaction buffer is a critical parameter. For efficient conjugation to primary amines, a pH range of 7.2 to 8.5 is generally recommended.[3] At a neutral to slightly alkaline pH, the primary amine groups are sufficiently deprotonated and thus more nucleophilic, favoring the reaction with the NHS ester. However, as the pH increases, the rate of hydrolysis of the NHS ester also increases, which can reduce the overall yield of the desired conjugate.[3] Reactions with other amino acids like tyrosine are also more pronounced at higher pH.
Q5: What type of buffer should I use for the conjugation reaction?
It is crucial to use an amine-free buffer, as buffers containing primary amines (e.g., Tris) will compete with the target protein for reaction with the NHS ester.[4] Recommended buffers include phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer.
Q6: How should I store this compound?
This compound is moisture-sensitive and should be stored at -20°C in a desiccated environment. To prevent hydrolysis, it is recommended to warm the reagent to room temperature before opening the vial to avoid condensation. Prepare solutions of the reagent immediately before use and do not store them for extended periods.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Efficiency | 1. Hydrolysis of this compound: The reagent may have been exposed to moisture during storage or the reaction buffer is too aqueous. 2. Incorrect pH: The reaction pH is too low, resulting in protonated (and thus unreactive) primary amines. 3. Presence of competing nucleophiles: The buffer (e.g., Tris) or other components in the protein solution contain primary amines. 4. Insufficient molar excess of the PEG reagent: The ratio of this compound to the protein is too low. 5. Steric hindrance: The bulky Benzyl-PEG8 moiety may have difficulty accessing the target amine groups on the protein. | 1. Ensure proper storage of the reagent. Minimize the aqueous volume of the reaction if possible. 2. Optimize the reaction pH to be between 7.2 and 8.5. 3. Perform a buffer exchange to an amine-free buffer like PBS before the reaction. 4. Increase the molar excess of this compound in the reaction. A 10- to 50-fold molar excess is a good starting point.[4] 5. Consider a longer reaction time or a slightly higher temperature (if the protein is stable) to overcome steric effects. |
| Protein Aggregation or Precipitation During/After Conjugation | 1. High protein concentration: Concentrated protein solutions are more prone to aggregation. 2. Change in protein charge: Neutralization of the positive charge of lysine residues upon PEGylation can alter protein solubility and lead to aggregation. 3. Hydrophobicity of the Benzyl group: The benzyl group introduces a hydrophobic element that might promote aggregation in some proteins. 4. Incorrect buffer conditions: The buffer composition (e.g., low salt) may not be optimal for protein stability after modification. | 1. Work with a more dilute protein solution. 2. Screen different buffer conditions (e.g., varying pH, ionic strength) to find one that maintains the solubility of the PEGylated protein. Additives like arginine or glycerol can sometimes help prevent aggregation. 3. This is an inherent property of the reagent; optimizing buffer conditions is the primary way to mitigate this. 4. Ensure the final buffer after purification is suitable for the long-term stability of the conjugated protein. |
| Multiple Peaks on HPLC/Mass Spectrometry Analysis | 1. Heterogeneity of PEGylation: The protein has multiple lysine residues, and the PEGylation reaction produces a mixture of species with varying numbers of PEG chains attached. 2. Side reactions: Peaks may correspond to the protein modified at other amino acid residues (cysteine, tyrosine, etc.). 3. Unreacted protein: A peak corresponding to the unmodified protein is present. 4. Hydrolyzed reagent: A peak corresponding to the hydrolyzed Benzyl-PEG8-carboxylic acid may be present if not properly removed during purification. | 1. This is expected. Purification techniques like ion-exchange chromatography or hydrophobic interaction chromatography can be used to separate different PEGylated species if a more homogeneous product is required. 2. Use mass spectrometry to identify the nature of the modifications. Adjusting the reaction pH to the lower end of the recommended range (e.g., 7.2-7.5) can help minimize side reactions with other residues. 3. Increase the molar excess of the PEG reagent or the reaction time to drive the conjugation to completion. 4. Ensure thorough purification of the conjugate using methods like dialysis or size-exclusion chromatography. |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
-
Buffer Preparation: Prepare a suitable amine-free conjugation buffer, such as 100 mM sodium bicarbonate, pH 8.5, or PBS, pH 7.4.
-
Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL. If the protein solution contains any amine-containing buffers or stabilizers, perform a buffer exchange using dialysis or a desalting column.
-
This compound Solution Preparation: Immediately before use, warm the vial of this compound to room temperature. Dissolve the required amount in a water-miscible organic solvent like DMSO or DMF to a stock concentration of, for example, 10 mM.
-
Conjugation Reaction: Add the desired molar excess of the this compound solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours. The optimal time may vary depending on the protein and the desired degree of PEGylation.
-
Quenching (Optional): To stop the reaction, a small amount of an amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 20-50 mM to consume any unreacted NHS ester.
-
Purification: Remove the excess, unreacted this compound and the NHS by-product by dialysis against a suitable buffer or by using a size-exclusion chromatography (desalting) column.
Protocol 2: Characterization of PEGylated Protein by SDS-PAGE and HPLC
A. SDS-PAGE Analysis:
-
Run samples of the un-modified protein and the purified PEGylated protein on an SDS-PAGE gel.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
The PEGylated protein will show a significant increase in apparent molecular weight compared to the unmodified protein. The heterogeneity of PEGylation may result in a broader band for the PEGylated protein.
B. HPLC Analysis:
-
Size-Exclusion Chromatography (SEC-HPLC):
-
Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., PBS).
-
Inject the purified PEGylated protein sample.
-
The PEGylated protein will elute earlier than the unmodified protein due to its larger hydrodynamic radius. This method can also be used to assess the presence of aggregates.
-
-
Reverse-Phase HPLC (RP-HPLC):
-
Use a C4 or C8 reverse-phase column suitable for protein separation.
-
Run a gradient of increasing organic solvent (e.g., acetonitrile) with a counter-ion (e.g., trifluoroacetic acid).
-
PEGylated proteins will have a longer retention time than the unmodified protein due to the hydrophobicity of the PEG chain and the benzyl group. This method can sometimes resolve species with different degrees of PEGylation.
-
Protocol 3: Identification of PEGylation Sites by Mass Spectrometry
-
In-solution Digestion:
-
Denature the purified PEGylated protein using urea or guanidinium chloride.
-
Reduce the disulfide bonds with DTT and alkylate the free cysteines with iodoacetamide.
-
Digest the protein into smaller peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the digested peptides using a reverse-phase nano-LC system.
-
Analyze the eluted peptides using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Use specialized software to search the MS/MS data against the protein sequence.
-
Include the mass of the Benzyl-PEG8 moiety as a variable modification on lysine and other potential amino acids.
-
The software will identify the peptides that have been modified and pinpoint the exact amino acid residue where the PEGylation occurred.[5][6]
-
Visualizations
Caption: Reaction pathways of this compound.
Caption: Experimental workflow for protein PEGylation.
Caption: Troubleshooting low conjugation yield.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. | Semantic Scholar [semanticscholar.org]
- 3. lumiprobe.com [lumiprobe.com]
- 4. NHS-PEG-NHS [nanocs.net]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEGylation Sites and PEGylation Heterogeneity Identification Service - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Optimizing Benzyl-PEG8-NHS Ester Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Benzyl-PEG8-NHS ester. Our goal is to help you overcome common challenges and achieve optimal results in your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with primary amines?
The optimal pH for reactions involving N-hydroxysuccinimide (NHS) esters, including this compound, is in the range of 7.0 to 9.0.[1][][3][4] For most applications, a pH of 8.3 to 8.5 is recommended to achieve a balance between efficient amine acylation and minimal hydrolysis of the NHS ester.[5][6]
Q2: Why is pH control so critical for NHS ester reactions?
pH is a critical factor because of the competition between two key reactions:
-
Aminolysis: The desired reaction where the primary amine of your target molecule attacks the NHS ester to form a stable amide bond. This reaction is favored at a pH where a significant portion of the primary amines are deprotonated and thus nucleophilic.
-
Hydrolysis: A competing side reaction where water molecules attack the NHS ester, causing it to break down and become non-reactive with your target molecule. The rate of hydrolysis increases significantly with increasing pH.[7][8][9]
Therefore, the optimal pH range represents a compromise, maximizing the rate of the desired aminolysis reaction while minimizing the rate of the competing hydrolysis reaction.
Q3: What buffers should I use for my this compound reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester. Recommended buffers include:
-
Sodium bicarbonate buffer (0.1 M) at a pH of 8.0-9.0.[5][10]
-
Borate buffer (50 mM).
-
MES buffer (for two-step reactions, initially at pH 5-6, then raised to 7.2-7.5).[8]
Avoid buffers containing primary amines, such as Tris or glycine. [11]
Q4: How does temperature affect the reaction?
Reactions are typically carried out at room temperature for 1 to 4 hours or at 4°C overnight.[6][10][12] Lower temperatures can help to reduce the rate of hydrolysis, which can be beneficial for sensitive proteins or when longer reaction times are required.
Q5: How can I quench the reaction?
To stop the reaction, you can add a quenching reagent that contains primary amines to consume any unreacted this compound. Common quenching reagents include:
-
Tris buffer (20-50 mM final concentration).[8]
-
Glycine or lysine (20-50 mM final concentration).[8]
-
Hydroxylamine (10 mM final concentration).[8]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Conjugation Yield | Incorrect pH: The reaction pH is too low, resulting in protonated and non-reactive primary amines. | Optimize the reaction pH to be between 7.2 and 8.5. Use a reliable pH meter to verify the pH of your buffer. |
| Hydrolysis of this compound: The reaction pH is too high, or the reaction time is too long, leading to significant hydrolysis of the NHS ester. | Perform the reaction at the lower end of the optimal pH range (e.g., pH 7.2-8.0) to slow down hydrolysis. Reduce the reaction time or perform the reaction at a lower temperature (4°C). | |
| Presence of competing nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule. | Use a non-amine-containing buffer such as PBS, sodium bicarbonate, or borate buffer. | |
| Inactive this compound: The reagent has been improperly stored and has hydrolyzed due to moisture. | Store the this compound desiccated at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation. | |
| Non-Specific Binding | Reaction pH is too high: At very high pH, other nucleophilic groups on the protein (e.g., tyrosine, serine) may become reactive towards the NHS ester. | Lower the reaction pH to the recommended range of 7.2-8.5 to favor reaction with primary amines. |
| Protein Precipitation | Change in protein solubility upon conjugation: The addition of the Benzyl-PEG8 moiety alters the physicochemical properties of the protein, leading to aggregation. | Optimize the degree of labeling by reducing the molar excess of the this compound. Include additives in the buffer that are known to stabilize your protein (e.g., glycerol, non-ionic detergents). |
Data Presentation
Table 1: Effect of pH on the Half-life of NHS Esters
This table summarizes the approximate half-life of NHS esters in aqueous solution at different pH values, illustrating the increased rate of hydrolysis at higher pH.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[7][8] |
| 8.0 | Room Temperature | ~3.5 hours[9][13] |
| 8.5 | Room Temperature | ~3 hours[9][13] |
| 8.6 | 4 | 10 minutes[7][8] |
| 9.0 | Room Temperature | ~2 hours[9][13] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
-
Prepare the Protein Solution: Dissolve the protein to be labeled in a non-amine-containing buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.[5]
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5][10]
-
Reaction: Add a calculated molar excess of the dissolved this compound to the protein solution. A common starting point is a 5- to 20-fold molar excess.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.[6][10]
-
Quenching (Optional): Add a quenching reagent (e.g., Tris-HCl to a final concentration of 50 mM) and incubate for an additional 15-30 minutes to stop the reaction.
-
Purification: Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography (desalting column) or dialysis.[10]
Visualizations
Caption: this compound Reaction Pathways
Caption: Troubleshooting Low Conjugation Yield
Caption: Effect of pH on Reaction Rates and Yield
References
- 1. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 4. NHS-PEG-NHS [nanocs.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 10. glenresearch.com [glenresearch.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. NHS ester protocol for labeling proteins [abberior.rocks]
- 13. researchgate.net [researchgate.net]
How to avoid aggregation during Benzyl-PEG8-NHS ester conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Benzyl-PEG8-NHS ester conjugation, with a primary focus on preventing and mitigating aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used?
A1: this compound is a chemical crosslinker used to modify proteins and other molecules containing primary amine groups (-NH2), such as lysine residues. It consists of three main components:
-
N-Hydroxysuccinimide (NHS) ester: An amine-reactive group that forms a stable amide bond with primary amines.
-
Polyethylene glycol (PEG8): An eight-unit PEG linker that is hydrophilic and can increase the solubility and stability of the conjugated protein.[1]
-
Benzyl group: A hydrophobic moiety that can be useful for specific applications but may also contribute to aggregation.
This reagent is often used in bioconjugation to attach labels, drugs, or other functional groups to proteins.
Q2: What are the primary causes of aggregation during this compound conjugation?
A2: Aggregation during this process can be multifactorial:
-
Hydrophobic Interactions: The benzyl group on the reagent introduces hydrophobicity. As more reagent molecules are conjugated to the protein surface, the increased surface hydrophobicity can lead to intermolecular aggregation.
-
Improper Reaction Conditions: Suboptimal pH, incorrect buffer composition, high protein concentration, and an excessive molar ratio of the PEG reagent can all promote aggregation.
-
Protein Instability: The inherent stability of the protein being conjugated plays a crucial role. Proteins prone to denaturation or self-association are more susceptible to aggregation during the conjugation process.
-
Cross-linking: If the protein has a high density of surface amines, using a high molar excess of the bifunctional NHS ester can potentially lead to intermolecular cross-linking, although this is less common with monofunctional reagents.
Q3: How can I detect and quantify aggregation in my sample?
A3: Several methods can be used to assess protein aggregation:
-
Visual Inspection: The simplest method is to check for visible precipitation or cloudiness in the reaction mixture.
-
UV-Vis Spectroscopy: An increase in absorbance at 340 nm can indicate the presence of soluble aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the formation of aggregates.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on size. The appearance of high molecular weight species eluting earlier than the monomeric protein is a clear indication of aggregation.[2]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, high molecular weight bands corresponding to aggregates may be visible.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Visible precipitation or cloudiness during the reaction. | High degree of conjugation leading to increased surface hydrophobicity from the benzyl group. | • Reduce the molar ratio of this compound to protein.• Decrease the overall protein concentration in the reaction mixture.• Add solubility-enhancing excipients to the reaction buffer (see table below). |
| Increased aggregation detected by SEC or DLS after conjugation. | Suboptimal reaction buffer conditions. | • Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine).[3]• Maintain a reaction pH between 7.2 and 8.5 for efficient conjugation to primary amines.[3]• Consider using a buffer with higher ionic strength to minimize charge-charge interactions that can lead to aggregation, but be aware that very high salt concentrations can also promote hydrophobic aggregation. |
| Low conjugation efficiency and aggregation. | Hydrolysis of the NHS ester before it can react with the protein. | • Prepare the this compound solution immediately before use. Do not store it in solution.[3]• Ensure the solvent used to dissolve the NHS ester (e.g., DMSO, DMF) is anhydrous. |
| Irreversible aggregation upon storage of the conjugated protein. | The final formulation does not adequately stabilize the conjugated protein. | • After purification to remove unreacted reagents, formulate the conjugated protein in a buffer containing stabilizing excipients such as sugars (e.g., sucrose, trehalose) or amino acids (e.g., arginine, glycine). |
Experimental Protocols
Standard Protocol for this compound Conjugation
This protocol is a starting point and should be optimized for your specific protein.
1. Buffer Preparation:
-
Prepare a suitable reaction buffer, such as 1X Phosphate-Buffered Saline (PBS) at pH 7.4 or 100 mM sodium bicarbonate buffer at pH 8.3.
-
Ensure the buffer is free from primary amines. If your protein is in a buffer containing Tris or glycine, it must be exchanged into an appropriate conjugation buffer via dialysis or desalting column.[3]
2. Protein Preparation:
-
Dissolve the protein in the conjugation buffer at a concentration of 1-5 mg/mL. Higher concentrations can increase the risk of aggregation.
3. This compound Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[3]
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
4. Conjugation Reaction:
-
Add a calculated amount of the this compound stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the reagent over the protein.[4]
-
The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10% (v/v).
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
5. Quenching the Reaction (Optional but Recommended):
-
Add a quenching buffer containing a primary amine, such as Tris-HCl or glycine, to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
6. Purification:
-
Remove excess, unreacted this compound and byproducts using dialysis, a desalting column, or size exclusion chromatography.
Quantitative Data on Aggregation Mitigation Strategies
The following table summarizes the effect of various additives on reducing protein aggregation during conjugation. While this data is based on general observations for PEGylation, the principles are applicable to conjugation with this compound.
| Additive | Typical Concentration | Mechanism of Action | Effect on Aggregation |
| Arginine | 50 - 250 mM | Acts as a "hydrophobic shield," interfering with weak protein-protein interactions. | Reduces aggregation by masking hydrophobic patches. |
| Sucrose/Trehalose | 5% - 10% (w/v) | Promotes the preferential hydration of the protein, stabilizing its native conformation. | Can reduce aggregation by stabilizing the protein structure. |
| Glycerol | 5% - 20% (v/v) | Increases solvent viscosity and stabilizes protein structure. | Can decrease aggregation rates. |
| Polysorbate 20/80 | 0.01% - 0.1% (v/v) | Non-ionic surfactants that prevent surface-induced aggregation and can stabilize proteins. | Effective at low concentrations to prevent aggregation. |
Visualizations
Troubleshooting Workflow for Aggregation
Caption: A flowchart for troubleshooting aggregation during conjugation.
This compound Conjugation Pathway
Caption: The chemical pathway of this compound conjugation to a primary amine on a protein.
References
Troubleshooting poor solubility of Benzyl-PEG8-NHS ester conjugates
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the poor solubility of Benzyl-PEG8-NHS ester conjugates. It is intended for researchers, scientists, and drug development professionals working with these reagents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a functionalized polyethylene glycol (PEG) linker used in bioconjugation.[1] The benzyl group provides hydrophobicity, the PEG8 (octaethylene glycol) portion is a flexible, water-soluble spacer, and the N-hydroxysuccinimide (NHS) ester is a reactive group that forms stable amide bonds with primary amines on proteins, peptides, or other molecules.[2][3][4][5] These linkers are often used in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1]
Q2: Why am I observing poor solubility with my this compound?
Poor solubility of this compound can arise from several factors:
-
Improper Solvent Selection: While the PEG chain imparts some hydrophilicity, the benzyl group is hydrophobic. Dissolving the conjugate directly in aqueous buffers will likely result in poor solubility.
-
Hydrolysis of the NHS Ester: The NHS ester is highly susceptible to hydrolysis in the presence of water, which can affect its solubility and reactivity.[2][3]
-
Low Temperature: Attempting to dissolve the compound at a low temperature may decrease its solubility.
-
Compound Quality: The purity and storage conditions of the this compound can impact its solubility. It is highly sensitive to moisture and should be stored at -20°C with a desiccant.[2][3]
Q3: What are the recommended solvents for dissolving this compound?
It is recommended to first dissolve this compound in a dry, water-miscible organic solvent before adding it to an aqueous reaction buffer.[2][3]
| Solvent | Suitability | Notes |
| Dimethylformamide (DMF) | Highly Recommended | Use amine-free DMF to prevent reaction with the NHS ester.[6] |
| Dimethyl sulfoxide (DMSO) | Highly Recommended | Anhydrous DMSO is preferred. |
| Dichloromethane (DCM) | Recommended | Anhydrous DCM can be used. |
| Tetrahydrofuran (THF) | Recommended | Anhydrous THF is suitable. |
Q4: Can I prepare a stock solution of this compound?
Due to the moisture sensitivity of the NHS ester, it is generally not recommended to prepare and store stock solutions for long periods.[2][3] If a stock solution is prepared in an anhydrous organic solvent like DMF or DMSO, it should be used immediately.[2][3][6] For short-term storage, keep the solution at -20°C under an inert gas (e.g., argon or nitrogen) and tightly sealed to prevent moisture contamination.[7]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
Problem 1: The this compound powder is not dissolving in the organic solvent.
| Possible Cause | Solution |
| Solvent is not anhydrous. | Use a fresh, unopened bottle of anhydrous solvent or a properly stored and sealed bottle. |
| Low Temperature. | Gently warm the solution to room temperature. Sonication can also aid in dissolution. |
| Insufficient Solvent. | Increase the volume of the solvent. It is better to start with a more dilute solution and concentrate it later if necessary. |
| Compound Degradation. | If the compound has been stored improperly or is old, it may have degraded. Use a fresh vial of the reagent. |
Problem 2: The compound precipitates when added to the aqueous reaction buffer.
| Possible Cause | Solution |
| Organic Solvent Concentration is too high. | The final concentration of the organic solvent in the reaction mixture should ideally be less than 10%.[2] |
| pH of the aqueous buffer. | Ensure the pH of your reaction buffer is between 7.0 and 8.5 for optimal NHS ester reactivity and solubility of the protein.[5][8] |
| Buffer Composition. | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[2][3] Phosphate-buffered saline (PBS) or bicarbonate buffer are good alternatives.[2][6] |
| Rate of Addition. | Add the dissolved this compound solution to the aqueous buffer slowly and with continuous stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation. |
Problem 3: The conjugation reaction is inefficient or fails.
| Possible Cause | Solution |
| Hydrolysis of the NHS ester. | Ensure all solvents and buffers are free of moisture. Equilibrate the reagent vial to room temperature before opening to prevent condensation.[2][3] Prepare the solution immediately before use. |
| Incorrect pH. | The reaction of NHS esters with primary amines is pH-dependent. The optimal pH is typically between 7.2 and 8.5.[6][8] At lower pH, the amine is protonated and less reactive. At higher pH, the hydrolysis of the NHS ester is accelerated.[8] |
| Presence of interfering substances. | Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles will react with the NHS ester and reduce the efficiency of the desired conjugation.[2][3] |
| Insufficient molar excess of the PEG reagent. | A 10- to 50-fold molar excess of the NHS ester over the amine-containing molecule is generally recommended.[5] This may need to be optimized for your specific application. |
Experimental Protocols
Protocol 1: Dissolving this compound
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[2][3][4]
-
Weigh the desired amount of the compound in a dry, clean microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Use the solution immediately for the conjugation reaction.
Protocol 2: General Protein Conjugation
-
Prepare the protein solution in an amine-free buffer, such as 0.1 M phosphate buffer or 0.1 M sodium bicarbonate buffer, at a pH of 7.2-8.5.[6]
-
Prepare the this compound solution in anhydrous DMSO or DMF immediately before use, as described in Protocol 1.
-
Slowly add the desired molar excess of the dissolved this compound to the protein solution while gently vortexing or stirring. Ensure the final concentration of the organic solvent is below 10%.[2][4]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[2][3][4]
-
Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM.
-
Remove the unreacted PEG reagent and byproducts by dialysis or gel filtration.[2][3][4]
Visualizations
Caption: Chemical structure of this compound.
Caption: Experimental workflow for protein conjugation.
Caption: Troubleshooting poor solubility issues.
References
Impact of amine-containing buffers on Benzyl-PEG8-NHS ester reactivity
This guide provides technical information and troubleshooting advice for researchers using Benzyl-PEG8-NHS ester, focusing on the critical impact of buffer selection on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a labeling reagent used to attach a benzyl-protected polyethylene glycol (PEG) chain to biomolecules. The core of its functionality lies in the N-hydroxysuccinimide (NHS) ester group. This group reacts with primary amines (–NH₂), such as those found on the side chain of lysine residues and the N-terminus of proteins, to form a stable and covalent amide bond.[1][2][3][4] This process is a widely used method for modifying proteins, antibodies, and other amine-containing molecules.
Q2: Why are amine-containing buffers like Tris and Glycine problematic for NHS ester reactions?
Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are not compatible with NHS ester reactions.[1][3][5][6] The primary amine groups within these buffer molecules are nucleophilic and will compete with the target amines on your protein or biomolecule.[1][3] This competing reaction consumes the this compound, leading to significantly lower conjugation yields or complete reaction failure. Essentially, the buffer "quenches" the reagent before it can label your target.
Q3: Which buffers are recommended for use with this compound?
To ensure successful conjugation, always use a non-amine, amine-free buffer. Recommended buffers include:
The reaction should be performed at a pH between 7.2 and 8.5, with an optimal pH often cited as 8.3-8.5.[1][2][8]
Q4: How does pH affect the stability and reactivity of the NHS ester?
The pH of the reaction is a critical parameter that governs two competing reactions:
-
Amine Reaction (Conjugation): The reaction with target amines requires the amine group to be deprotonated (not carrying a positive charge), which is favored at a pH of 7.2 and above.[6][9][10]
-
Hydrolysis (Inactivation): The NHS ester can also react with water, which inactivates it. This hydrolysis reaction rate increases significantly with increasing pH.[1][3][11]
Therefore, a balance must be struck. A pH range of 7.2-8.5 is the standard recommendation, as it provides a sufficient concentration of reactive deprotonated amines on the target molecule while managing the rate of hydrolysis.[1][3] At a pH below 7, the amine reaction is very slow; at a pH above 9, hydrolysis can become the dominant reaction, rapidly consuming the reagent.[2][10]
Data Summary
The stability of the NHS ester is highly dependent on pH due to hydrolysis. The table below summarizes the approximate half-life of a typical NHS ester at various pH values.
| pH | Temperature | Approximate Half-Life | Reference(s) |
| 7.0 | 0°C | 4 - 5 hours | [1][3][11] |
| 8.6 | 4°C | 10 minutes | [1][3][11] |
| 9.0 | Room Temp. | A few minutes | [12] |
Note: These values are illustrative for typical NHS esters. The specific kinetics for this compound may vary, but the trend remains the same.
Visual Guides
Reaction Pathways
The diagram below illustrates the desired reaction pathway versus the competing, undesirable reaction that occurs in the presence of an amine-containing buffer like Tris.
Troubleshooting Guide
Issue: Low or no conjugation yield.
This is the most common issue encountered and can typically be traced to one of the following causes. Use the workflow diagram below to diagnose the problem.
Experimental Protocols
Protocol 1: General Conjugation of this compound to a Protein
This protocol assumes the protein of interest is already in a suitable amine-free buffer.
-
Prepare Protein Solution:
-
Prepare NHS Ester Stock Solution:
-
Perform Conjugation:
-
Add a 10- to 20-fold molar excess of the NHS ester stock solution to your protein solution.
-
Gently mix or vortex immediately.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[2]
-
-
Quench Reaction (Optional but Recommended):
-
To stop the reaction and consume any remaining active NHS ester, add an amine-containing buffer like Tris-HCl to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
-
Purify the Conjugate:
-
Remove excess, unreacted this compound and byproducts by running the reaction mixture through a desalting column (e.g., Sephadex G-25) or by dialysis against a suitable storage buffer (e.g., PBS).[2]
-
Protocol 2: Buffer Exchange to Remove Amines Prior to Conjugation
Use this protocol if your protein is currently in an incompatible buffer like Tris-HCl.
-
Select a Desalting Column: Choose a desalting column (e.g., Sephadex G-25, Bio-Gel P-6DG) with a molecular weight cutoff that is appropriate for your protein, allowing the protein to elute in the void volume while smaller molecules (like Tris) are retained.
-
Equilibrate the Column: Wash the column with 3-5 column volumes of your desired amine-free reaction buffer (e.g., 0.1 M Phosphate Buffer, pH 7.4).
-
Apply Sample: Load your protein sample onto the column. The sample volume should not exceed the manufacturer's recommendation (typically ~25-30% of the column bed volume).
-
Elute and Collect: Elute the protein by adding more of the amine-free reaction buffer. Collect fractions. The purified protein will be in the first fractions to emerge from the column.
-
Confirm Protein Presence: Monitor the fractions for protein content, typically by measuring absorbance at 280 nm. Pool the protein-containing fractions. The protein is now ready for conjugation as described in Protocol 1.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Atto 550 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 6. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 7. Protocol: Succinimidyl Ester Labeling of Protein Amines - Biotium [biotium.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. m.youtube.com [m.youtube.com]
Reducing steric hindrance with Benzyl-PEG8-NHS ester
Welcome to the technical support center for Benzyl-PEG8-NHS ester. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during bioconjugation experiments using this compound.
Issue 1: Low Conjugation Yield
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Hydrolysis of NHS Ester | The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, especially at higher pH. Prepare the this compound solution immediately before use. Ensure all buffers are freshly prepared and free of contaminants. The half-life of NHS esters decreases significantly as pH increases, for instance, from 4-5 hours at pH 7 to just 10 minutes at pH 8.6 at 4°C.[1] |
| Suboptimal pH of Reaction Buffer | The reaction between the NHS ester and primary amines is most efficient at a pH range of 7.2-8.5.[2] Buffers with a pH below 7.0 will result in protonated amines, which are poor nucleophiles. Conversely, a pH above 8.5 can accelerate the hydrolysis of the NHS ester, reducing the amount of reagent available for conjugation. |
| Presence of Competing Nucleophiles | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester.[1] It is crucial to use amine-free buffers like phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer.[3] |
| Insufficient Molar Excess of this compound | For dilute protein solutions, a higher molar excess of the PEG linker is necessary to achieve the desired level of conjugation.[4][5] A starting point for optimization is a 5- to 20-fold molar excess of the this compound over the protein.[1] For antibodies at a concentration of 1-10 mg/mL, a 20-fold molar excess typically results in the conjugation of 4-6 PEG linkers per antibody.[4][5] |
| Low Protein Concentration | Reactions with dilute protein solutions may require a greater molar excess of the PEGylating reagent to achieve the same level of modification. If possible, concentrate the protein solution before conjugation. |
| Steric Hindrance at the Conjugation Site | While the PEG8 linker is designed to reduce steric hindrance, highly congested sites on a protein may still be inaccessible.[6] Consider altering the reaction conditions (e.g., temperature, incubation time) or exploring alternative conjugation strategies if a specific site is desired. |
Issue 2: Protein Aggregation or Precipitation During/After Conjugation
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Hydrophobicity of the Conjugated Moiety | The benzyl group on the linker introduces some hydrophobicity. While the PEG8 chain enhances water solubility, conjugation to a hydrophobic molecule can still lead to aggregation.[6] Ensure that the final conjugate is in a buffer that can maintain its solubility. The hydrophilic PEG spacer is designed to increase solubility in aqueous media.[7] |
| Changes in Protein Conformation | Covalent modification can sometimes lead to conformational changes that expose hydrophobic patches, resulting in aggregation. Perform conjugation at a lower temperature (e.g., 4°C) to minimize protein unfolding. |
| Incorrect Buffer Conditions | The pH and ionic strength of the buffer can influence protein stability. Ensure the buffer conditions are optimal for the stability of your specific protein. |
| Excessive PEGylation | Over-modification of the protein can lead to aggregation. Optimize the molar ratio of this compound to the protein to control the degree of PEGylation. |
Issue 3: Loss of Protein Activity
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Conjugation at or Near the Active Site | The NHS ester reacts with primary amines, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group. If these residues are critical for the protein's activity, conjugation will lead to inactivation.[8] |
| Conformational Changes Upon PEGylation | The attachment of the PEG linker can induce conformational changes that affect protein function. The flexible nature of the PEG linker is intended to minimize such effects. |
| Steric Hindrance from the PEG Chain | The PEG chain can sterically block the active site or binding interfaces of the protein. The PEG8 linker provides a spacer to mitigate this, but for some proteins, a longer or shorter linker may be necessary.[6] |
Frequently Asked Questions (FAQs)
1. What is the role of the benzyl group in this compound?
The benzyl group can serve multiple purposes. In some applications, it can be used as a protecting group for alcohols and carboxylic acids.[9] In the context of PROTACs, the aromatic ring of the benzyl group can provide rigidity and planarity to the linker, which can be important for stabilizing the ternary complex formed between the target protein, the PROTAC, and the E3 ligase through non-covalent interactions like π-π stacking.[10]
2. What is the function of the PEG8 spacer?
The polyethylene glycol (PEG) spacer with eight ethylene glycol units offers several advantages in bioconjugation:
-
Increased Hydrophilicity and Solubility: The PEG chain is highly hydrophilic, which can improve the solubility of hydrophobic molecules in aqueous buffers and reduce aggregation.[6][7]
-
Reduced Steric Hindrance: The flexible PEG chain acts as a spacer, increasing the distance between the conjugated molecules and minimizing steric hindrance. This is particularly important when linking large biomolecules.[6]
-
Improved Pharmacokinetics: In therapeutic applications, PEGylation can increase the hydrodynamic radius of a molecule, leading to reduced renal clearance and a longer circulation half-life.
-
Reduced Immunogenicity: The PEG chain can mask epitopes on a protein, potentially reducing its immunogenicity.[6]
3. How should I store and handle this compound?
This compound should be stored in a dry, dark place at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[1] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester. For optimal stability, it is recommended to prepare stock solutions in an anhydrous organic solvent like DMSO or DMF and store them at -20°C or -80°C.[11]
4. What is the optimal pH for conjugation with this compound?
The optimal pH for the reaction of an NHS ester with a primary amine is between 7.2 and 8.5.[2]
5. How can I remove unreacted this compound after the conjugation reaction?
Unreacted this compound can be removed using techniques that separate molecules based on size, such as dialysis or size-exclusion chromatography (e.g., using a desalting column).[4][12]
6. How can I characterize my final conjugate?
Several analytical techniques can be used to characterize the PEGylated conjugate:
-
SDS-PAGE: A shift in the molecular weight of the protein on the gel will indicate successful PEGylation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of PEG chains attached.[6]
-
HPLC (Size-Exclusion or Reversed-Phase): HPLC can be used to separate the PEGylated protein from the unreacted protein and to assess the purity of the conjugate.[13]
-
UV-Vis Spectroscopy: If the conjugated molecule has a chromophore, UV-Vis can be used to quantify the degree of labeling.
Experimental Protocols
General Protocol for Protein Conjugation with this compound
This protocol provides a general guideline for conjugating this compound to a protein containing primary amines. Optimization may be required for your specific protein and application.
Materials:
-
Protein to be conjugated (in an amine-free buffer, e.g., PBS at pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[4] If the protein is in a buffer containing primary amines (like Tris), exchange it with the reaction buffer using a desalting column or dialysis.
-
-
Prepare the this compound Stock Solution:
-
Allow the vial of this compound to come to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.[4][5] For example, to make 1 mL of a 10 mM solution, dissolve 5.86 mg of this compound (MW: 585.65 g/mol ) in 1 mL of anhydrous DMSO.
-
-
Perform the Conjugation Reaction:
-
Calculate the volume of the this compound stock solution needed to achieve the desired molar excess (e.g., 20-fold).
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.[12]
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[4][5] The optimal incubation time may need to be determined empirically.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove unreacted this compound and byproducts by running the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[4]
-
-
Characterize and Store the Conjugate:
-
Analyze the purified conjugate using SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and assess purity.
-
Store the final conjugate under conditions that are optimal for the stability of the unmodified protein.
-
Visualizations
Caption: Experimental workflow for protein conjugation.
Caption: Troubleshooting decision tree for conjugation.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
- 3. axispharm.com [axispharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzyl group - Wikipedia [en.wikipedia.org]
- 10. precisepeg.com [precisepeg.com]
- 11. tide-chem.com [tide-chem.com]
- 12. confluore.com [confluore.com]
- 13. Benzyl PEG, Benzyl linkers - ADC Linkers | AxisPharm [axispharm.com]
Technical Support Center: Post-Reaction Purification of Benzyl-PEG8-NHS Ester
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals on the effective removal of unreacted Benzyl-PEG8-NHS ester from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why does it need to be removed?
This compound is a chemical reagent used to attach a polyethylene glycol (PEG) spacer arm to primary amine groups (-NH2) on molecules like proteins, peptides, or other substrates. The N-hydroxysuccinimide (NHS) ester end reacts with amines to form a stable amide bond.[1] It is crucial to remove any unreacted ester after the conjugation reaction to prevent unwanted side reactions, ensure the purity of the final product, and avoid interference in downstream applications and analyses.
Q2: What are the primary methods for removing unreacted this compound?
The primary methods involve two stages: quenching the reaction to deactivate the reactive NHS ester, followed by physical separation based on size or physicochemical properties.
-
Quenching: Involves adding a small molecule with a primary amine (e.g., Tris, glycine, ethanolamine) to consume any remaining active NHS ester.[2][3][4]
-
Purification: Common techniques include Size Exclusion Chromatography (SEC), dialysis or tangential flow filtration (TFF), and Ion-Exchange Chromatography (IEX), which separate the small, unreacted PEG reagent from the much larger, labeled target molecule.[5][][7]
Q3: How do I quench the reaction effectively?
To quench the reaction, add a buffer or solution containing a high concentration of a primary amine. Buffers like Tris or solutions of glycine are commonly used.[2][3] The amine in the quenching agent will react with any excess NHS ester, rendering it inert. This step is critical to stop the labeling reaction before purification.
Q4: Which purification method is most suitable for my experiment?
The choice of purification method depends on the size difference between your target molecule and the this compound (MW: 585.64 g/mol ) and the scale of your experiment.[8][9]
-
For large molecules (e.g., proteins, antibodies): Size Exclusion Chromatography (SEC) or Dialysis/TFF are highly effective due to the significant size difference.[][7]
-
For smaller molecules (e.g., peptides, small organic molecules): The size difference may not be sufficient for SEC or dialysis. In these cases, chromatographic methods that separate based on charge (Ion-Exchange) or hydrophobicity (Reverse-Phase HPLC) are often more suitable.
Q5: How can I verify that all unreacted this compound has been removed?
The removal can be monitored by analyzing fractions from your purification. The hydrolysis of the NHS ester, which occurs during the reaction and quenching, releases N-hydroxysuccinimide (NHS).[10] This NHS byproduct has a characteristic UV absorbance around 260 nm.[2][10][11] You can monitor the disappearance of the unreacted ester or its byproducts from your purified product fractions using techniques like HPLC-UV or by scanning the UV-Vis spectrum.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | - Harsh quenching conditions degrading the target molecule.- Product loss during multi-step purification.- Over-PEGylation leading to precipitation. | - Optimize quenching conditions (concentration, time).- Choose a purification method with fewer steps if possible (e.g., a single SEC column).- Reduce the molar excess of the PEG-NHS ester in the initial reaction. |
| Product Aggregation During Purification | - High concentration of organic solvent (e.g., DMSO, DMF) used to dissolve the PEG reagent carried over into an aqueous buffer.[1][5]- Changes in protein conformation after PEGylation. | - Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%).[12]- Screen different purification buffers for optimal solubility.- Consider adding stabilizing excipients to the buffer. |
| Unreacted NHS Ester Detected in Final Product | - Incomplete quenching of the reaction.- Inefficient separation during purification.- Co-elution of the unreacted ester with the product. | - Increase the concentration of the quenching reagent (e.g., 20-50 mM Tris or glycine) and/or the quenching time.[3][4]- For SEC, use a longer column or a resin with a more appropriate fractionation range.- For IEX, optimize the salt gradient to improve resolution.[]- Consider performing a second, orthogonal purification step (e.g., SEC followed by IEX). |
| Reaction Did Not Go to Completion | - Hydrolysis of the this compound before it could react.- Presence of competing primary amines in the reaction buffer (e.g., Tris).[3] | - Ensure the NHS ester is stored in a desiccated environment and dissolved immediately before use.[5][13]- Perform the reaction in an amine-free buffer such as phosphate, HEPES, or bicarbonate at a pH of 7.2-8.5.[2]- The half-life of NHS esters decreases rapidly as pH increases (e.g., 10 minutes at pH 8.6 and 4°C).[2][4] |
Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Best For |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size (hydrodynamic radius).[] | High resolution for molecules with significant size differences; good for removing small molecules. | Can be slow; potential for product dilution; limited capacity. | Purifying large proteins (>30 kDa) from the small PEG reagent. |
| Dialysis / Tangential Flow Filtration (TFF) | Separation based on selective diffusion across a semi-permeable membrane with a specific molecular weight cut-off (MWCO).[5] | Simple, scalable, and good for buffer exchange. | Slow (dialysis); may not achieve 100% removal of small molecules; potential for product loss to membrane surfaces.[7] | Large-scale buffer exchange and removal of small impurities from large molecules. |
| Ion-Exchange Chromatography (IEX) | Separation based on net surface charge.[] PEGylation can shield charges, altering elution profiles.[7] | High capacity and resolution; can separate isoforms with different degrees of PEGylation.[][14] | Requires method development (buffer pH, salt gradient); product must be charged. | Purifying molecules where PEGylation alters the charge, or for separating different PEGylated species. |
Experimental Protocols
Protocol 1: Quenching the NHS Ester Reaction
-
Prepare Quenching Buffer: Prepare a 1 M stock solution of Tris-HCl or Glycine at pH 8.0.
-
Add Quenching Reagent: At the end of the reaction incubation time, add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM.[3][4] For example, add 20-50 µL of 1 M Tris-HCl for every 1 mL of reaction volume.
-
Incubate: Allow the quenching reaction to proceed for at least 15-30 minutes at room temperature.[3]
-
Proceed to Purification: The quenched reaction mixture is now ready for purification to remove the reacted quencher, hydrolyzed NHS, and any remaining unreacted PEG reagent.
Protocol 2: Purification using Size Exclusion Chromatography (SEC)
-
Column Selection: Choose an SEC column with a fractionation range appropriate for separating your large target molecule from the small this compound (MW ~586 Da) and its byproducts.
-
Equilibration: Equilibrate the SEC column with a suitable, amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Sample Loading: Load the quenched reaction mixture onto the column. The loading volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the elution profile using a UV detector, typically at 280 nm for proteins and 260 nm to detect the NHS byproduct.[2] The PEGylated product should elute in the earlier fractions, while the smaller, unreacted components will elute later.
-
Analysis: Pool the fractions containing the purified product and confirm purity using SDS-PAGE or HPLC.
Visual Workflows
Caption: General workflow for quenching and purifying the product of a PEG-NHS ester reaction.
Caption: Decision tree for selecting a suitable purification method post-PEGylation.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 7. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. labshake.com [labshake.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. WO2020096958A1 - Method for purifying pegylated protein - Google Patents [patents.google.com]
Technical Support Center: Optimizing PROTACs with PEG8 Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and answers to frequently asked questions related to the optimization of PROTACs utilizing polyethylene glycol (PEG) linkers, with a specific focus on PEG8.
Troubleshooting Guide
This guide addresses common issues encountered during PROTAC development and experimentation.
| Problem | Possible Causes | Suggested Solutions |
| Low or No Target Protein Degradation | 1. Suboptimal Linker Length: The distance between the target protein and the E3 ligase is critical for the formation of a productive ternary complex.[1][2][][4] 2. Poor Ternary Complex Formation: Steric hindrance or unfavorable protein-protein interactions can prevent the PROTAC from bringing the target and E3 ligase together effectively.[5][6] 3. Low Cell Permeability: The physicochemical properties of the PROTAC may limit its ability to cross the cell membrane and reach its intracellular target.[1][7] 4. Instability of the PROTAC: The PROTAC molecule may be rapidly metabolized or degraded within the cell.[] | 1. Synthesize a library of PROTACs with varying PEG linker lengths (e.g., PEG4, PEG6, PEG8, PEG10, PEG12) to empirically determine the optimal length for your specific target and E3 ligase.[9] 2. Alter the attachment points of the linker on the warhead or the E3 ligase ligand to facilitate more favorable protein-protein interactions.[1][][9] 3. Modify the linker composition to improve solubility and permeability. While focusing on PEG8, consider incorporating other moieties to balance hydrophilicity and hydrophobicity.[1][] 4. Assess PROTAC stability using in vitro assays (e.g., microsomal stability assay) and modify the linker or ligands to improve metabolic stability.[] |
| "Hook Effect" Observed | 1. High PROTAC Concentration: At high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, which do not lead to degradation and compete with the formation of the productive ternary complex.[5][7][10] | 1. Perform a full dose-response curve to identify the optimal concentration range for degradation and determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[11] 2. Optimize the linker to enhance ternary complex cooperativity. A linker that promotes favorable protein-protein interactions can help stabilize the ternary complex and reduce the hook effect.[10] |
| Lack of Selectivity (Off-Target Degradation) | 1. Promiscuous Warhead: The ligand binding to the protein of interest (POI) may also bind to other proteins with similar binding pockets. 2. Linker-Induced Off-Target Interactions: The linker itself might create new binding interfaces that lead to the recruitment and degradation of unintended proteins.[9] | 1. Confirm the selectivity of your warhead through binding assays with related proteins. 2. Systematically vary the linker length and composition. Even small changes, such as extending the linker by a single ethylene glycol unit, can significantly alter selectivity.[5][9] 3. Perform proteome-wide analysis (e.g., using mass spectrometry) to identify any off-target proteins being degraded.[11] |
| Poor Solubility or Bioavailability | 1. Hydrophobic Nature of the PROTAC: Despite the hydrophilicity of PEG, the overall molecule, including the warhead and E3 ligase ligand, can be hydrophobic.[12] 2. High Molecular Weight: PROTACs are large molecules, which can inherently limit their solubility and ability to be absorbed.[7] | 1. Optimize the hydrophilicity of the linker. While PEG8 is a good starting point, adjusting the number of PEG units can help balance solubility and activity.[13][14] 2. Introduce polar functional groups into the linker or the ligands to improve solubility.[12] |
Frequently Asked Questions (FAQs)
A list of common questions regarding the use of PEG8 linkers in PROTAC design.
Q1: Why is the length of the PEG linker so important for PROTAC activity?
The length of the linker is a critical determinant of PROTAC efficacy because it dictates the spatial arrangement of the target protein and the E3 ligase within the ternary complex.[1][2][][] If the linker is too short, steric clashes may prevent the simultaneous binding of both proteins.[1] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination to occur.[1] The optimal linker length is specific to each target-ligand-E3 ligase system and must be determined empirically.[2][15][16]
Q2: Is a PEG8 linker a good starting point for my PROTAC design?
PEG linkers are widely used in PROTAC design due to their hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC.[13][14] A PEG8 linker provides a significant degree of flexibility and a substantial span, making it a reasonable starting point for many systems. However, it is highly recommended to synthesize a series of PROTACs with varying PEG linker lengths (e.g., PEG4, PEG6, PEG8, PEG10) to identify the optimal length for your specific application.[9]
Q3: How does the "hook effect" relate to linker optimization?
The hook effect, where the degradation of the target protein decreases at higher PROTAC concentrations, is a common phenomenon.[5][7][10] It occurs when an excess of the PROTAC leads to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) that cannot lead to degradation.[5] Linker design can influence the hook effect. A well-designed linker that promotes positive cooperativity in the formation of the ternary complex can help to stabilize it, potentially mitigating the hook effect and widening the effective concentration range of the PROTAC.[10]
Q4: Can changing the linker from a PEG to an alkyl chain of similar length have a significant impact?
Yes, the composition of the linker, not just its length, plays a crucial role in PROTAC activity.[9][13] PEG linkers are generally more hydrophilic and flexible than alkyl chains.[13] Switching from a PEG to an alkyl linker will alter the physicochemical properties of the PROTAC, including its solubility, cell permeability, and conformational flexibility.[] These changes can significantly impact the stability and geometry of the ternary complex, and consequently, the degradation efficiency.[17]
Q5: What is ternary complex cooperativity and how does the linker influence it?
Ternary complex cooperativity refers to the extent to which the binding of the first protein (either the target or the E3 ligase) to the PROTAC influences the binding of the second protein. Positive cooperativity, where the binding of the second protein is enhanced, is desirable as it leads to a more stable and productive ternary complex.[18] The linker is a key driver of cooperativity by influencing the protein-protein interactions between the target and the E3 ligase.[10] A linker that orients the two proteins in a way that allows for favorable interactions will promote positive cooperativity.[10]
Experimental Protocols
Detailed methodologies for key experiments in PROTAC evaluation.
Protocol 1: Western Blot for Target Protein Degradation
This protocol is for assessing the dose-dependent degradation of a target protein by a PROTAC.
Materials:
-
Cells expressing the target protein
-
PROTACs with varying PEG8 linker lengths (and controls)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: The next day, treat the cells with a serial dilution of your PROTACs (e.g., 0.1 nM to 10 µM) and appropriate vehicle controls (e.g., DMSO). Incubate for the desired time (e.g., 4, 8, 16, 24 hours).[19]
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Run the samples on an SDS-PAGE gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with the primary antibody for the loading control, or run a parallel gel.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.[20]
Protocol 2: Fluorescence Polarization (FP) Binding Assay
This protocol is for determining the binding affinity of the PROTAC to the target protein or the E3 ligase.
Materials:
-
Purified target protein or E3 ligase
-
Fluorescently labeled ligand (probe) that binds to the protein of interest
-
PROTACs with varying PEG8 linker lengths
-
Assay buffer (e.g., PBS with 0.01% Triton X-100)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Determine Optimal Probe Concentration: Titrate the fluorescently labeled probe against a fixed concentration of the protein to determine a concentration that gives a stable and significant FP signal (typically in the low nanomolar range).[19]
-
Competition Binding Assay:
-
In a microplate, add the protein and the fluorescent probe at their predetermined optimal concentrations.
-
Add a serial dilution of the PROTAC competitor.
-
Include controls with no competitor (maximum polarization) and no protein (minimum polarization).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
Measurement: Measure the fluorescence polarization using a microplate reader.
-
Data Analysis: Plot the FP signal against the logarithm of the PROTAC concentration. Fit the data to a suitable binding model (e.g., four-parameter logistic equation) to determine the IC50 value, which can be converted to a binding affinity (Ki) using the Cheng-Prusoff equation.
Visualizations
Diagrams illustrating key concepts and workflows in PROTAC development.
References
- 1. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 2. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Untitled Document [arxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. precisepeg.com [precisepeg.com]
- 14. nbinno.com [nbinno.com]
- 15. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 16. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
Improving the yield of Benzyl-PEG8-NHS ester labeled proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of proteins labeled with Benzyl-PEG8-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling proteins with this compound?
A1: The optimal pH for the reaction is between 8.3 and 8.5.[1][2][3] At a lower pH, the primary amine groups on the protein are protonated, making them less reactive. At a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the labeling reaction and can lead to lower yields.[1][2]
Q2: What type of buffer should I use for the labeling reaction?
A2: It is crucial to use an amine-free buffer, as primary amines will compete with the protein for reaction with the NHS ester.[2] Commonly used buffers include phosphate buffer (e.g., 0.1 M phosphate buffer) or sodium bicarbonate buffer (e.g., 0.1 M sodium bicarbonate).[2] Buffers containing Tris (e.g., TBS) or glycine should be avoided.
Q3: What is the recommended molar excess of this compound to protein?
A3: The optimal molar excess can vary depending on the protein and the desired degree of labeling. For mono-labeling, a molar excess of around 8:1 (NHS ester:protein) is often a good starting point.[2] However, for general labeling, a higher molar excess, typically in the range of 5:1 to 40:1, may be required to achieve the desired labeling efficiency.[4] It is recommended to perform small-scale optimization experiments with different molar ratios to determine the best condition for your specific protein.
Q4: What is the recommended reaction time and temperature?
A4: The reaction is typically carried out for 30-60 minutes at room temperature or for 2 hours on ice.[3] Lower temperatures can help to minimize protein degradation and aggregation, while longer incubation times may be necessary for reactions performed at a lower pH (e.g., pH 7.4).[5]
Q5: How can I remove unreacted this compound after the labeling reaction?
A5: Unreacted NHS ester and its hydrolysis byproducts can be removed using size-exclusion chromatography (e.g., a desalting column) or dialysis.[6]
Troubleshooting Guide
Low Labeling Yield
| Possible Cause | Recommendation |
| Suboptimal pH | Ensure the reaction buffer is within the optimal pH range of 8.3-8.5.[1][2] Verify the pH of your buffer solution before starting the reaction. |
| Presence of primary amines in the buffer | Use an amine-free buffer such as phosphate or bicarbonate buffer.[2] Avoid buffers containing Tris or glycine. |
| Hydrolysis of this compound | Prepare the this compound solution immediately before use. Avoid prolonged storage of the reagent in aqueous solutions.[7] |
| Insufficient molar excess of labeling reagent | Increase the molar ratio of this compound to protein. Perform a titration to find the optimal ratio for your protein.[4] |
| Low protein concentration | Increase the protein concentration in the reaction mixture. Higher concentrations favor the labeling reaction over hydrolysis. |
| Inaccessible primary amines on the protein | Consider denaturing and refolding the protein to expose more reactive sites. This should be done with caution to preserve protein activity. |
Protein Precipitation or Aggregation
| Possible Cause | Recommendation |
| High degree of labeling | Over-labeling can alter the protein's surface charge and lead to aggregation.[8] Reduce the molar excess of the this compound. |
| Unfavorable buffer conditions | Optimize the buffer composition, including salt concentration and the presence of stabilizing additives.[9] |
| Temperature-induced aggregation | Perform the labeling reaction at a lower temperature (e.g., on ice). |
| Protein instability at the reaction pH | While the optimal pH for the reaction is 8.3-8.5, if your protein is unstable at this pH, you may need to perform the reaction at a lower pH (e.g., 7.4) and compensate with a longer reaction time or a higher molar excess of the labeling reagent. |
Experimental Protocols
General Protocol for Protein Labeling with this compound
-
Buffer Preparation: Prepare an amine-free buffer, such as 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, and adjust the pH to 8.3-8.5.
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.
-
This compound Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF.
-
Labeling Reaction: Add the desired molar excess of the dissolved this compound to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Purification: Remove the unreacted this compound and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer.
Data Presentation
Effect of pH on NHS Ester Hydrolysis
The stability of the NHS ester is highly dependent on the pH of the solution. As the pH increases, the rate of hydrolysis of the NHS ester also increases, which can compete with the desired amidation reaction and reduce the labeling yield.
| pH | Half-life of NHS Ester | Implication for Labeling Yield |
| 7.0 | Several hours[7] | Slower reaction rate, but less hydrolysis. May require longer incubation times. |
| 8.0 | ~210 minutes[1][10] | Good balance between reaction rate and hydrolysis. |
| 8.5 | ~180 minutes[1][10] | Optimal pH for efficient labeling.[1][2] |
| 9.0 | ~125 minutes[1][10] | Faster reaction, but significantly increased hydrolysis can lead to lower yields. |
Recommended Molar Ratios of this compound to Protein
The optimal molar ratio is dependent on the specific protein and the desired degree of labeling. The following table provides general guidelines.
| Molar Ratio (NHS Ester:Protein) | Typical Application | Expected Outcome |
| 5:1 - 10:1 | Mono-labeling or when a low degree of labeling is desired.[2] | Primarily single PEG chains attached per protein molecule. |
| 10:1 - 20:1 | General protein labeling.[4] | A moderate degree of labeling. |
| 20:1 - 40:1 | When a high degree of labeling is required or for less reactive proteins.[4] | Multiple PEG chains attached per protein molecule. |
Visualizations
Experimental Workflow for Protein Labeling
Caption: Workflow for labeling proteins with this compound.
PEGylated Interferon Signaling via the JAK-STAT Pathway
Caption: PEGylated interferon activates the JAK-STAT signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. lumiprobe.com [lumiprobe.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Protein Labeling, Crosslinking, and Modification Support | Thermo Fisher Scientific - US [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Addressing batch-to-batch variability of Benzyl-PEG8-NHS ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential issues with Benzyl-PEG8-NHS ester, particularly concerning batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a hydrophilic, heterobifunctional linker molecule. It contains an N-Hydroxysuccinimide (NHS) ester group, which reacts with primary amines, and a benzyl group at the other end of a polyethylene glycol (PEG) chain. This structure makes it highly valuable in bioconjugation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3][4] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][2][4]
Q2: What are the primary causes of batch-to-batch variability in this compound?
Batch-to-batch variability in this compound can arise from several factors inherent to its synthesis and handling:
-
Purity: The presence of impurities from the synthesis process can affect conjugation efficiency. Common impurities may include starting materials, byproducts, or incompletely reacted intermediates.
-
Polydispersity: While "PEG8" suggests a discrete chain length of eight ethylene glycol units, commercial preparations of PEG derivatives can sometimes exhibit heterogeneity, containing molecules with slightly different PEG chain lengths. This is a known challenge with polymeric PEG reagents.[5]
-
NHS Ester Hydrolysis: The NHS ester group is highly susceptible to hydrolysis, especially in the presence of moisture.[6][7][8][9][10][11] Improper storage and handling can lead to the degradation of the reactive group, resulting in reduced conjugation efficiency.
-
Inconsistent Formulation: Variations in the physical form (e.g., solid, oil) or the presence of residual solvents can impact the ease of handling and weighing, leading to inconsistencies in reaction setup.
Q3: How should I properly store and handle this compound to minimize variability?
Proper storage and handling are critical to maintaining the quality of this compound.[7][9][10][11][12][13][14][15][16]
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C or lower.[10][11][12] | Minimizes degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[12] | Prevents oxidation and hydrolysis from atmospheric moisture. |
| Moisture | Store in a desiccated environment.[9][10][11][12][14] | The NHS ester is highly sensitive to moisture and can hydrolyze.[6][7][8][9][10][11] |
| Light | Protect from light.[7][12] | Prevents potential photodegradation. |
| Handling | Allow the vial to warm to room temperature before opening.[9][10][11][12][14] | Prevents condensation of moisture onto the cold reagent. |
| Aliquoting | Consider aliquoting the reagent into smaller, single-use vials. | Minimizes repeated opening and closing of the main container, reducing exposure to moisture and air. |
Troubleshooting Guides
Issue 1: Low Conjugation Efficiency or Inconsistent Results
You observe a lower than expected yield of your desired conjugate, or the conjugation efficiency varies significantly between experiments using different batches of this compound.
Caption: Troubleshooting workflow for low conjugation efficiency.
1. Characterization of this compound Batch
To assess the quality of a new batch, perform the following analytical tests and compare the results to the supplier's certificate of analysis and data from previous successful batches.
| Analytical Method | Parameter to Assess | Expected Outcome for a Good Batch |
| Proton NMR (¹H NMR) | Structural integrity, presence of characteristic peaks for the benzyl group, PEG chain, and NHS ester. | Peaks corresponding to the expected chemical shifts and integration values. Absence of significant impurity peaks. |
| Mass Spectrometry (LC-MS) | Molecular weight verification. | A major peak corresponding to the expected mass of this compound. Minimal presence of species with different PEG lengths or hydrolysis products. |
| HPLC | Purity assessment. | A single major peak with high purity (e.g., >95%). Consistent retention time across batches. |
Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 1-5 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis: Integrate the peaks and compare the chemical shifts to the known structure of this compound. Key regions to inspect include the aromatic protons of the benzyl group, the ethylene glycol protons of the PEG chain, and the protons of the N-hydroxysuccinimide ring.
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Chromatography: Use a C18 reversed-phase column with a gradient elution, for example, from water with 0.1% formic acid to acetonitrile with 0.1% formic acid.[17][18][19]
-
Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode.[5][20] Scan a mass range that includes the expected molecular weight of the compound.
-
Analysis: Identify the peak corresponding to the correct mass and assess the presence of any impurities or degradation products (e.g., the hydrolyzed carboxylic acid form).
2. Small-Scale Test Reaction
Before committing a large amount of valuable protein or substrate, perform a small-scale conjugation reaction with the new batch of this compound.
-
Reaction Setup: Prepare a small-scale reaction using a standard protein (e.g., BSA) or your target molecule under optimal conditions (e.g., PBS buffer, pH 7.4).[10][11][14] Use a molar excess of the PEG reagent (e.g., 20-fold).[10][14]
-
Incubation: Incubate at room temperature for 30-60 minutes or on ice for 2 hours.[10][11][14]
-
Analysis: Analyze the reaction mixture by SDS-PAGE to observe the shift in molecular weight of the protein upon PEGylation, or by LC-MS to detect the formation of the desired conjugate.
-
Comparison: Compare the results with a control reaction using a previously validated batch of the reagent if available.
Issue 2: Unexpected Side Products or Poor Selectivity
The conjugation reaction yields multiple products, or the modification occurs at unintended sites.
References
- 1. nbinno.com [nbinno.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. enovatia.com [enovatia.com]
- 6. glenresearch.com [glenresearch.com]
- 7. app1-c89-pub.pressidium.com - Nhs Ester Chemistry [app1-c89-pub.pressidium.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. broadpharm.com [broadpharm.com]
- 11. confluore.com [confluore.com]
- 12. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 13. Guidelines for Safe Storage and Handling of Reactive Materials | AIChE [aiche.org]
- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 15. lsuhsc.edu [lsuhsc.edu]
- 16. chemicals.co.uk [chemicals.co.uk]
- 17. High-performance liquid chromatographic method for the simultaneous determination of low-molecular-mass oligomers of polyethylene glycol in aqueous skin extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ingenieria-analitica.com [ingenieria-analitica.com]
- 20. MSAll strategy for comprehensive quantitative analysis of PEGylated-doxorubicin, PEG and doxorubicin by LC-high resolution q-q-TOF mass spectrometry coupled with all window acquisition of all fragment ion spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Benzyl-PEG8-NHS Ester and SMCC for Antibody Conjugation
For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision in the design of antibody-drug conjugates (ADCs). The linker not only tethers the cytotoxic payload to the antibody but also profoundly influences the overall efficacy, stability, and pharmacokinetic profile of the ADC. This guide provides an objective comparison of two commonly employed crosslinkers: the polyethylene glycol (PEG)-containing Benzyl-PEG8-NHS ester and the more traditional succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
This comparison delves into their chemical properties, reaction mechanisms, and the impact of their distinct characteristics on the performance of the resulting ADCs. By presenting available experimental data and detailed methodologies, this guide aims to equip researchers with the necessary information to make an informed decision for their specific ADC development programs.
Chemical Structure and Reaction Mechanism
Both this compound and SMCC are heterobifunctional crosslinkers, meaning they possess two different reactive functional groups, enabling the sequential conjugation of two different molecules.
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a non-cleavable linker that features an N-hydroxysuccinimide (NHS) ester and a maleimide group.[1][2][3] The NHS ester reacts with primary amines, such as the side chain of lysine residues on an antibody, to form a stable amide bond.[2][4] The maleimide group, on the other hand, reacts specifically with sulfhydryl (thiol) groups, typically from reduced cysteine residues within the antibody's hinge region, to form a stable thioether bond.[2][3] The cyclohexane ring in the SMCC spacer arm enhances the stability of the maleimide group against hydrolysis.[2][4]
This compound is a hydrophilic, PEGylated crosslinker. Similar to SMCC, it contains an NHS ester for reaction with primary amines on the antibody.[5][6][7] The other end of the linker terminates with a benzyl group, which can be further functionalized to attach to the cytotoxic payload. The key feature of this linker is the discrete polyethylene glycol (PEG8) spacer. PEG is known for its hydrophilicity, biocompatibility, and ability to improve the solubility and pharmacokinetic properties of conjugated molecules.[8][9]
Performance Comparison: The Impact of PEGylation
The primary distinction between this compound and SMCC lies in the nature of their spacer arms. The PEG8 spacer in this compound imparts hydrophilicity, while the cyclohexane-based spacer of SMCC is hydrophobic. This fundamental difference has significant implications for the performance of the resulting ADCs.
| Parameter | This compound (PEGylated) | SMCC (Non-PEGylated) |
| Solubility | High aqueous solubility, can improve the solubility of hydrophobic payloads.[8][9] | Low aqueous solubility, often requires organic co-solvents for conjugation reactions.[10] |
| Aggregation | Reduced tendency for ADC aggregation, even at higher drug-to-antibody ratios (DAR).[8][9] | Increased risk of aggregation, especially with hydrophobic payloads and higher DARs. |
| Pharmacokinetics | Generally leads to a longer plasma half-life and reduced clearance of the ADC.[3][4] | Can lead to faster clearance of the ADC from circulation.[3] |
| Drug-to-Antibody Ratio (DAR) | The hydrophilic nature can facilitate the attachment of a higher number of drug molecules without compromising stability.[2][8][9] | High DARs are often challenging to achieve due to aggregation issues.[11] |
| Immunogenicity | The PEG chain can shield the linker and payload from the immune system, potentially reducing immunogenicity.[9] | The hydrophobic linker and payload may be more prone to eliciting an immune response. |
Experimental Data Summary
For instance, research has demonstrated that PEGylation of linkers can lead to ADCs with enhanced biophysical stability, reduced aggregation, and improved tumor suppression in animal models, coupled with a longer half-life and better tolerability.[3] The hydrophilic nature of PEG helps to mitigate the hydrophobicity of the cytotoxic payload, which is a common cause of aggregation and accelerated plasma clearance.[3][4] It is therefore anticipated that an ADC constructed with this compound would exhibit a more favorable pharmacokinetic profile and potentially a wider therapeutic window compared to an equivalent ADC made with the more hydrophobic SMCC linker.
Experimental Protocols
Below are detailed, representative protocols for antibody conjugation using both this compound and SMCC. These protocols are intended as a guide and may require optimization for specific antibodies and payloads.
Protocol 1: Antibody Conjugation with this compound
This protocol describes the conjugation of a drug to an antibody via its lysine residues using this compound.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Dialyze the antibody against PBS (pH 7.4) to remove any amine-containing buffers or stabilizers. Adjust the antibody concentration to 2-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a calculated molar excess of the this compound solution to the antibody solution. The optimal molar ratio should be determined empirically but typically ranges from 5 to 20-fold excess of the linker.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the resulting ADC from excess linker and byproducts using a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Protocol 2: Two-Step Antibody Conjugation with SMCC
This protocol describes the conjugation of a sulfhydryl-containing drug to an antibody via its lysine residues using SMCC.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC
-
Anhydrous dimethylformamide (DMF) or DMSO
-
Sulfhydryl-containing payload
-
Purification columns (e.g., desalting and size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Prepare the antibody as described in Protocol 1.
-
SMCC Activation of Antibody: Dissolve SMCC in DMF or DMSO to a 10 mM stock solution. Add a 10 to 20-fold molar excess of SMCC to the antibody solution.
-
Incubate for 1 hour at room temperature.
-
Removal of Excess SMCC: Immediately purify the maleimide-activated antibody using a desalting column to remove unreacted SMCC.
-
Conjugation to Payload: Immediately add the sulfhydryl-containing payload to the purified maleimide-activated antibody. The molar ratio of payload to antibody should be optimized but is typically in a slight excess.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the final ADC using size-exclusion chromatography to remove any unreacted payload and aggregates.
-
Characterization: Characterize the purified ADC for DAR, purity, and aggregation.
Visualizing the Conjugation Workflows
To further illustrate the conjugation processes, the following diagrams, created using the DOT language, depict the experimental workflows for both this compound and SMCC.
Caption: Workflow for antibody conjugation using this compound.
Caption: Two-step workflow for antibody conjugation using SMCC.
Conclusion
The choice between this compound and SMCC for antibody conjugation hinges on the desired properties of the final ADC. SMCC represents a well-established, non-cleavable linker that is effective for creating stable ADCs, particularly when hydrophobicity is not a major concern. However, its hydrophobic nature can lead to challenges with aggregation and may result in less favorable pharmacokinetic profiles, especially at higher drug-to-antibody ratios.
In contrast, this compound offers the significant advantages of PEGylation. The inclusion of a hydrophilic PEG8 spacer is expected to improve the aqueous solubility of the ADC, reduce the propensity for aggregation, and prolong its circulation half-life.[2][8][9] These characteristics can be particularly beneficial when working with hydrophobic payloads or when aiming for a higher DAR to maximize therapeutic potency. While direct comparative data is limited, the wealth of evidence supporting the benefits of PEGylation in ADC design suggests that this compound is a strong candidate for developing next-generation ADCs with an improved therapeutic index. Ultimately, the optimal linker choice will depend on the specific antibody, payload, and desired clinical application, and empirical testing is crucial to validate the performance of any given ADC construct.
References
- 1. researchgate.net [researchgate.net]
- 2. labinsights.nl [labinsights.nl]
- 3. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. medkoo.com [medkoo.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Selecting Polyethylene Glycol (PEG) Length for Protein PEGylation
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) to a therapeutic protein, a process known as PEGylation, is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. The length of the PEG chain is a critical parameter that significantly influences the resulting conjugate's biological activity, circulation half-life, and immunogenicity. This guide provides an objective comparison of different PEG lengths, supported by experimental data, to aid in the selection of an optimal PEGylation strategy.
Data Presentation: Impact of PEG Length on Protein Properties
The following tables summarize quantitative data from various studies, illustrating the effect of different PEG molecular weights on key performance parameters of therapeutic proteins. It is important to note that the data are compiled from studies on different proteins and serve as a general illustration of expected trends.
Table 1: Effect of PEG Length on Pharmacokinetics
| PEG Length (kDa) | Protein | Elimination Half-life (t½) | Observations |
| Unmodified | rhTIMP-1 | 1.1 hours | Rapid clearance in mice.[1] |
| 20 | rhTIMP-1 | 28 hours | 25-fold increase in elimination half-life compared to the unmodified protein.[1] |
| Unmodified | rhG-CSF | 3.5 - 3.8 hours | Requires daily injections.[2] |
| 20 | rhG-CSF | up to 42 hours | Significantly improved serum half-life, allowing for once-per-chemotherapy-cycle administration.[2] |
| 40 (branched) | Interferon alfa-2a | 108 hours | Slower elimination compared to smaller PEGs.[3][4] |
| 48 (branched) | Interferon alfa-2b | 192 hours | Longer residence time in the body compared to the 40 kDa PEGylated interferon.[3][4] |
Table 2: Effect of PEG Length on In Vitro Biological Activity
| PEG Length (kDa) | Protein | Relative Activity (%) | Observations |
| Unmodified | Trypsin | 100% | Native enzyme activity as baseline.[5][6] |
| 2 | Trypsin | 120% | Slight increase in activity at room temperature.[5] |
| 5 | Trypsin | 106% | Activity remains comparable to native protein.[5][6] |
| 10 | Trypsin | 79% | A decrease in activity is observed with increasing PEG size.[5][6] |
| 20 | Trypsin | 85% | Activity is partially retained.[5][6] |
Table 3: Effect of PEG Length on In Vivo Biological Activity (Neutropenic Mouse Model)
| PEG Length (kDa) | Protein | Efficacy Measure (Total Leucocyte Count) | Observations |
| 20 | G-CSF | Significant increase in TLC | Established standard for PEGylated G-CSF.[7] |
| 30 | G-CSF | Significantly prolonged leukocyte proliferation compared to 20 kDa PEG. | Higher molecular weight PEG leads to more sustained biological activity.[7] |
| 40 | G-CSF | Significantly prolonged leukocyte proliferation compared to 20 kDa PEG. | Similar prolonged effect as 30 kDa PEG.[7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Characterization of PEGylated Proteins by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify the native protein, PEGylated protein species (mono-, di-, etc.), and free PEG based on their hydrodynamic radius.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Size Exclusion Chromatography column (e.g., Agilent AdvanceBio SEC, 130Å, 7.8 x 300 mm, 2.7 µm)[8]
-
Mobile Phase: 100 mM Sodium Phosphate, 300 mM NaCl, pH 6.2[9]
-
Protein and PEGylated protein samples
-
0.22 µm syringe filters
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Sample Preparation:
-
Dissolve the protein and PEGylated protein samples in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the samples through a 0.22 µm syringe filter before injection.
-
-
Injection: Inject 20 µL of the prepared sample onto the column.
-
Chromatography: Run the separation for a sufficient time to allow for the elution of all species (typically 20-30 minutes). Monitor the absorbance at 280 nm.
-
Data Analysis:
-
Identify the peaks corresponding to the aggregated protein, PEGylated protein, native protein, and free PEG based on their elution times (larger molecules elute earlier).
-
Integrate the peak areas to determine the relative abundance of each species and calculate the degree of PEGylation and purity.
-
Quantification of Anti-PEG Antibodies by ELISA
Objective: To detect and quantify the presence of anti-PEG antibodies in serum samples.
Materials:
-
96-well microtiter plates
-
PEG-BSA (Bovine Serum Albumin) for coating
-
Phosphate Buffered Saline (PBS)
-
Blocking Buffer (e.g., 5% non-fat milk in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Serum samples (test and control)
-
Anti-species IgG-HRP (Horseradish Peroxidase) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 1N HCl)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute PEG-BSA to 50 µg/mL in PBS.
-
Add 50 µL of the diluted PEG-BSA to each well of a 96-well plate.
-
Incubate overnight at 4°C.[10]
-
-
Washing and Blocking:
-
Wash the plate three times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.[10]
-
-
Sample Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute serum samples (e.g., 1:10) in 1% milk in PBS.
-
Add 50 µL of the diluted samples to the wells in triplicate.
-
Incubate for 2 hours at room temperature on a shaker.[10]
-
-
Detection Antibody Incubation:
-
Wash the plate six times with Wash Buffer.
-
Dilute the anti-species IgG-HRP conjugate according to the manufacturer's instructions.
-
Add 50 µL of the diluted conjugate to each well and incubate for 1 hour at room temperature.[10]
-
-
Development and Measurement:
-
Wash the plate six times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate for approximately 5-10 minutes in the dark.
-
Add 100 µL of Stop Solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.[10]
-
-
Data Analysis: Compare the absorbance of the test samples to that of the negative controls to determine the presence of anti-PEG antibodies. A standard curve can be generated using a known concentration of anti-PEG antibody for quantification.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile (e.g., half-life, clearance) of PEGylated proteins.
Materials:
-
Laboratory mice (e.g., BALB/c)
-
PEGylated protein formulations
-
Sterile saline for injection
-
Syringes and needles for administration and blood collection
-
Microcentrifuge tubes with anticoagulant (e.g., EDTA)
-
ELISA or other suitable analytical method for protein quantification in plasma
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Dosing:
-
Administer a single intravenous (IV) or subcutaneous (SC) dose of the PEGylated protein to each mouse. A typical dose might be 1 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 20-50 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, 120, 144, 168 hours post-dose).
-
-
Plasma Preparation:
-
Collect blood into tubes containing an anticoagulant.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis: Quantify the concentration of the PEGylated protein in the plasma samples using a validated analytical method such as ELISA.
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the PEGylated protein versus time.
-
Use pharmacokinetic software to calculate key parameters such as elimination half-life (t½), area under the curve (AUC), and clearance (CL).
-
G-CSF In Vitro Bioactivity Assay using TF-1 Cells
Objective: To measure the biological activity of PEGylated G-CSF by assessing its ability to stimulate the proliferation of the G-CSF-dependent human cell line, TF-1.
Materials:
-
TF-1 cells (ATCC CRL-2003)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 2 ng/mL recombinant human GM-CSF (for routine culture)
-
Recombinant human G-CSF standard
-
PEGylated G-CSF samples
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Culture: Culture TF-1 cells in RPMI-1640 medium supplemented with 10% FBS and 2 ng/mL GM-CSF.
-
Cell Preparation for Assay:
-
Wash the TF-1 cells twice with cytokine-free medium to remove any residual growth factors.
-
Resuspend the cells in assay medium (RPMI-1640 with 10% FBS) at a density of 1 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Add 50 µL of the cell suspension to each well of a 96-well plate.
-
Prepare serial dilutions of the G-CSF standard and the PEGylated G-CSF samples in assay medium.
-
Add 50 µL of the diluted standards and samples to the wells in triplicate. Include a negative control (medium only).
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[11]
-
Cell Proliferation Measurement:
-
Add the cell proliferation assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 2-4 hours for MTT).
-
Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Plot the absorbance/luminescence values against the concentration of G-CSF.
-
Determine the EC₅₀ (the concentration that gives half-maximal response) for both the standard and the PEGylated samples.
-
Calculate the relative bioactivity of the PEGylated G-CSF compared to the standard.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for comparing different PEG lengths.
Impact of PEG Length on Pharmacological Properties
Caption: Relationship between PEG length and key protein properties.
References
- 1. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 2. PEG G-CSF With Prolonged Biological Activity | Biopharma PEG [biochempeg.com]
- 3. lifediagnostics.com [lifediagnostics.com]
- 4. Improving the Therapeutic Potential of G-CSF through Compact Circular PEGylation Based on Orthogonal Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effects of Polymer Molecular Weight on the Size, Activity, and Stability of PEG-Functionalized Trypsin [acs.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Development of anti-PEG IgG/IgM/IgE ELISA assays for profiling anti-PEG immunoglobulin response in PEG-sensitized individuals and patients with alpha-gal allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a rapid, highly sensitive, non-radioactive assay system for hematopoietic growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzyl-PEG8-NHS Ester: A Superior Crosslinker for Robust and Efficient Bioconjugation
In the landscape of bioconjugation, the choice of a crosslinker is paramount to the success of creating stable and functional protein conjugates for research, diagnostics, and therapeutic development. Among the plethora of available reagents, Benzyl-PEG8-NHS ester has emerged as a superior choice, offering distinct advantages over traditional crosslinkers. This guide provides a comprehensive comparison of this compound with other common crosslinkers, supported by experimental data, to inform researchers, scientists, and drug development professionals in their selection process.
Enhanced Hydrophilicity and Reduced Aggregation
A significant challenge in protein modification is the tendency of conjugates to aggregate, leading to loss of function and immunogenicity. The discrete eight-unit polyethylene glycol (PEG) spacer of this compound imparts significant hydrophilicity to the target molecule. This increased water solubility is crucial for preventing the aggregation of proteins, a common issue observed with more hydrophobic crosslinkers.
Table 1: Comparison of Hydrophilicity and Aggregation
| Crosslinker | Spacer Arm Composition | Hydrophilicity | Observed Aggregation |
| This compound | PEG | High | Minimal |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Cyclohexane, Alkyl | Low | Moderate to High |
| BS3 (Bis(sulfosuccinimidyl) suberate) | Alkyl | Moderate | Low to Moderate |
| DSS (Disuccinimidyl suberate) | Alkyl | Low | High |
This table presents a qualitative summary based on the general properties of these crosslinkers. Quantitative data can vary depending on the specific protein and reaction conditions.
Superior Stability and Reaction Efficiency
The N-hydroxysuccinimide (NHS) ester reactive group of this compound efficiently forms stable amide bonds with primary amines on proteins at physiological to slightly basic pH (7-9)[1][2]. The flexible PEG spacer can also enhance reaction kinetics by providing better accessibility to the reactive sites on the protein surface. Studies comparing PEGylated and non-PEGylated crosslinkers have shown that the hydrophilic nature of the PEG spacer can lead to higher conjugation efficiencies.
While direct head-to-head quantitative data for this compound versus all other crosslinkers is not extensively published in a single study, the principles of PEGylation strongly support these advantages. For instance, a comparative analysis of a hydrophilic PEG-based crosslinker, BS(PEG)2, against the hydrophobic DSS, demonstrated that the PEGylated crosslinker was more effective in capturing protein dynamics, suggesting better interaction with the protein in an aqueous environment[3].
Experimental Protocols
To enable a direct comparison in your own laboratory setting, we provide the following generalized experimental protocols.
Protocol 1: General Protein Conjugation with NHS Esters
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound or other NHS ester crosslinker
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Crosslinker Preparation: Immediately before use, dissolve the NHS ester crosslinker in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted crosslinker and byproducts using a desalting column or by dialysis against a suitable buffer.
Protocol 2: Comparative Analysis of Protein Aggregation
Materials:
-
Protein conjugates prepared with different crosslinkers (from Protocol 1)
-
Spectrophotometer or fluorometer with a temperature-controlled cuvette holder
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Thermal Stress: Incubate aliquots of each protein conjugate at an elevated temperature (e.g., 55°C) for varying time points (e.g., 0, 30, 60, 120 minutes).
-
Turbidity Measurement: After each time point, cool the samples to room temperature and measure the absorbance at 340 nm to assess turbidity as an indicator of aggregation.
-
Dynamic Light Scattering (DLS): Analyze the size distribution of the protein conjugates before and after thermal stress using DLS to quantify the formation of high molecular weight aggregates.
-
Data Analysis: Plot the change in turbidity or the percentage of aggregates over time for each conjugate to compare their relative stability.
Visualizing the Advantages: Workflows and Pathways
To further illustrate the benefits and applications of this compound, the following diagrams created using the DOT language provide a visual representation of key processes.
Conclusion
This compound offers a compelling combination of properties that address common challenges in bioconjugation. Its discrete PEG linker provides enhanced hydrophilicity, leading to reduced aggregation and improved stability of the resulting conjugates. The efficient and stable amide bond formation with primary amines makes it a reliable tool for a wide range of applications, from basic research to the development of antibody-drug conjugates and other protein-based therapeutics. While direct quantitative comparisons with every other crosslinker are not always available in the literature, the well-documented benefits of PEGylation provide a strong rationale for its superiority in many bioconjugation workflows. Researchers are encouraged to perform their own comparative experiments using the provided protocols to determine the optimal crosslinker for their specific application.
References
A Comparative Guide to HPLC Methods for Characterizing Benzyl-PEG8-NHS Ester Reactions
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for researchers, scientists, and drug development professionals working with bioconjugation reactions, such as those involving Benzyl-PEG8-NHS esters. This guide provides a comparative overview of two distinct HPLC methods—Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—for monitoring the progress of these reactions, assessing the stability of the NHS ester, and characterizing the final conjugate.
The choice of HPLC method can significantly impact the resolution, sensitivity, and overall success of the analysis. RP-HPLC separates molecules based on their hydrophobicity, while HILIC separates them based on their hydrophilicity. Understanding the principles and practical considerations of each method is crucial for selecting the most appropriate approach for a given application.
Comparison of HPLC Methods
The following table summarizes the key parameters of a typical RP-HPLC and a HILIC method suitable for the analysis of Benzyl-PEG8-NHS ester reactions.
| Parameter | Method 1: Reversed-Phase HPLC (RP-HPLC) | Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Separation based on hydrophobicity. | Separation based on hydrophilicity. |
| Stationary Phase | C18 (octadecylsilane) bonded silica, 5 µm | Zwitterionic silica-based HILIC, 3 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | 10 mM Ammonium Acetate in Water, pH 7.5 |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | Acetonitrile |
| Elution Mode | Gradient | Isocratic |
| Typical Gradient | 20% to 65% B over 25 minutes | 90% Acetonitrile, 10% Aqueous Buffer |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temperature | 45°C | 30°C |
| Detection | UV at 220 nm or 260 nm | UV at 220 nm or 260 nm |
| Application | Monitoring the conjugation reaction, separating the starting materials from the product. | Assessing the stability of the NHS ester by quantifying the hydrolyzed product (NHS). |
Experimental Protocols
Method 1: Reversed-Phase HPLC (RP-HPLC) for Monitoring Conjugation
This method is well-suited for separating the relatively nonpolar this compound from a more polar amine-containing molecule and the resulting, more hydrophobic, conjugate.
Materials:
-
Column: C18 column (e.g., Jupiter 300 5 µm C18, 150 x 4.6 mm).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Sample Diluent: Mobile Phase A.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
Procedure:
-
Column Equilibration: Equilibrate the C18 column with 20% Mobile Phase B at a flow rate of 1.0 mL/min for at least 15 minutes or until a stable baseline is achieved.
-
Sample Preparation: Dilute the reaction mixture in the sample diluent to a suitable concentration (e.g., 1 mg/mL).
-
Injection: Inject 10-20 µL of the prepared sample.
-
Gradient Elution:
-
0-25 min: 20% to 65% Mobile Phase B (linear gradient).
-
25-30 min: 65% to 90% Mobile Phase B (linear gradient for column wash).
-
30-35 min: Hold at 90% Mobile Phase B.
-
35-36 min: 90% to 20% Mobile Phase B (return to initial conditions).
-
36-45 min: Hold at 20% Mobile Phase B (re-equilibration).
-
-
Detection: Monitor the elution profile at 220 nm (for the amide bond) and 260 nm (for the NHS leaving group and potentially the benzyl group).
-
Data Analysis: Identify and quantify the peaks corresponding to the unreacted this compound, the amine-containing starting material, and the conjugated product based on their retention times.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) for NHS Ester Stability
This method is particularly useful for quantifying the amount of free N-hydroxysuccinimide (NHS) that has been hydrolyzed from the ester, providing a direct measure of the stability of the this compound under specific conditions (e.g., in aqueous buffers).[1][2][3][4]
Materials:
-
Column: Zwitterionic silica-based HILIC column (e.g., Thermo Syncronis HILIC, 150 x 3 mm, 3 µm).[1]
-
Mobile Phase: 90% Acetonitrile and 10% 10 mM aqueous ammonium acetate (pH 7.5 before mixing).[1]
-
Sample Diluent: 10 mM Ammonium Acetate buffer, pH 7.0.[1]
Instrumentation:
-
HPLC system with an isocratic pump, autosampler, column oven, and UV detector.
Procedure:
-
Column Equilibration: Equilibrate the HILIC column with the mobile phase at a flow rate of 0.4 mL/min for at least 10 minutes before each run.[1][3]
-
Sample Preparation: Dissolve the this compound in the sample diluent to a known concentration (e.g., 1 g/L).[3]
-
Isocratic Elution: Elute the sample with the mobile phase for a total run time of 20 minutes.[1][3]
-
Detection: Monitor the elution profile at 220 nm and 260 nm.[1][3] The released NHS has a strong absorbance at 260 nm under basic conditions.
-
Data Analysis: Quantify the amount of free NHS by comparing the peak area to a standard curve of known NHS concentrations. This allows for the determination of the extent of hydrolysis of the this compound.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful implementation. The following diagrams, generated using Graphviz, illustrate the logical steps involved in each HPLC method.
Caption: Workflow for RP-HPLC analysis of a this compound reaction.
Caption: Workflow for HILIC analysis of this compound hydrolysis.
References
- 1. d-nb.info [d-nb.info]
- 2. Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
A Researcher's Guide to Quantifying Protein Labeling with Benzyl-PEG8-NHS Ester and Its Alternatives
For researchers in drug development and various scientific fields, the precise modification of proteins with molecules like polyethylene glycol (PEG) is a critical step to enhance their therapeutic properties or to facilitate their detection and purification. Benzyl-PEG8-NHS ester is a popular reagent for this purpose, enabling the covalent attachment of a PEG spacer to primary amines on a protein surface. However, achieving and verifying the desired degree of labeling (DOL) is paramount for ensuring batch-to-batch consistency and optimal performance of the conjugated protein.
This guide provides a comprehensive comparison of methods to quantify the degree of labeling with this compound, alongside an evaluation of alternative amine-reactive labeling reagents. Detailed experimental protocols and illustrative data will empower researchers to make informed decisions for their specific applications.
Comparing Amine-Reactive Labeling Reagents
The choice of a labeling reagent extends beyond this compound, with various alternatives offering different functionalities. The ideal reagent depends on the downstream application, the desired properties of the final conjugate, and the characteristics of the protein being labeled.
| Reagent Class | Examples | Reactive Group | Key Features | Common Applications |
| PEGylating Reagents | This compound, mPEG-NHS ester, Branched PEG-NHS ester | N-Hydroxysuccinimide (NHS) ester | Increases hydrodynamic size, reduces immunogenicity, improves solubility and stability. | Extending the in-vivo half-life of therapeutic proteins, reducing protein aggregation. |
| Biotinylation Reagents | Biotin-NHS, Sulfo-NHS-Biotin | N-Hydroxysuccinimide (NHS) ester | Introduces a high-affinity tag for streptavidin or avidin binding. | Affinity purification, immunoassays (ELISA, Western Blot), cell surface labeling.[1] |
| Fluorescent Dyes | Fluorescein-NHS ester, Rhodamine-NHS ester, Cyanine dye-NHS esters | N-Hydroxysuccinimide (NHS) ester | Covalently attaches a fluorescent probe for detection and quantification. | Fluorescence microscopy, flow cytometry, immunoassays, protein tracking. |
Quantifying the Degree of Labeling: A Comparative Overview
Several analytical techniques can be employed to determine the degree of labeling. The selection of a method often involves a trade-off between accuracy, accessibility, and the need for specialized equipment.
| Method | Principle | Advantages | Disadvantages |
| UV-Vis Spectrophotometry (Colorimetric Assays) | Quantification of remaining primary amines after the labeling reaction using chromogenic or fluorogenic reagents like TNBSA or fluorescamine. | Simple, rapid, and accessible with a standard spectrophotometer or plate reader. | Indirect method; can be susceptible to interference from other components in the sample. Requires a standard curve. |
| UV-Vis Spectrophotometry (Direct Absorbance) | For labeling reagents with a distinct chromophore (e.g., fluorescent dyes), the DOL can be calculated from the absorbance of the dye and the protein. | Direct and straightforward for chromophoric labels. Non-destructive. | Only applicable for labels with a unique and known extinction coefficient. Protein absorbance can interfere. |
| Mass Spectrometry (MS) | Measures the mass difference between the unlabeled and labeled protein to determine the number of attached labels. | Highly accurate and provides direct information on the distribution of labeled species. | Requires access to specialized and expensive equipment and expertise in data analysis. |
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol outlines a general procedure for labeling a protein with this compound. The optimal conditions, particularly the molar ratio of the NHS ester to the protein, may need to be determined empirically for each specific protein.[2][3]
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10-50 mM.
-
Labeling Reaction: Add the desired molar excess of the this compound solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the reagent over the protein.[1]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
Protocol 2: Quantification of Degree of Labeling using the Fluorescamine Assay
This protocol describes how to determine the degree of labeling by quantifying the number of unreacted primary amines on the protein surface after the labeling reaction.[4][5][6]
Materials:
-
Unlabeled protein (for standard curve)
-
Labeled protein (purified)
-
Fluorescamine solution (e.g., 3 mg/mL in acetone)
-
Borate buffer (0.2 M, pH 9.0)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation ~390 nm, Emission ~475 nm)
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the unlabeled protein in borate buffer to create a standard curve (e.g., 0-100 µg/mL).
-
Add a fixed volume of each standard to the wells of the microplate.
-
-
Sample Preparation:
-
Dilute the labeled protein to a concentration within the range of the standard curve.
-
Add the same fixed volume of the diluted labeled protein to separate wells.
-
-
Reaction:
-
Rapidly add a specific volume of the fluorescamine solution to each well while mixing.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at the specified wavelengths.
-
-
Calculation:
-
Construct a standard curve by plotting the fluorescence intensity versus the concentration of the unlabeled protein.
-
Determine the concentration of primary amines in the labeled protein sample from the standard curve.
-
Calculate the degree of labeling (DOL) using the following formula:
DOL = (Total primary amines in unlabeled protein - Primary amines in labeled protein) / Moles of protein
-
Illustrative Data and Visualization
To demonstrate the application of the fluorescamine assay, consider the following hypothetical data for the labeling of a 50 kDa protein.
Table 1: Standard Curve Data for Unlabeled Protein
| Unlabeled Protein (µM) | Fluorescence Intensity (a.u.) |
| 0 | 50 |
| 0.5 | 250 |
| 1.0 | 450 |
| 2.0 | 850 |
| 4.0 | 1650 |
| 8.0 | 3250 |
Table 2: Experimental Data for Labeled Protein
| Sample | Fluorescence Intensity (a.u.) |
| Labeled Protein (at 2 µM total protein concentration) | 450 |
From the standard curve, a fluorescence intensity of 450 a.u. corresponds to a primary amine concentration of 1.0 µM.
Assuming the unlabeled 50 kDa protein has 30 available primary amines per molecule:
-
Initial primary amine concentration in 2 µM unlabeled protein = 2 µM * 30 = 60 µM
-
Measured primary amine concentration in 2 µM labeled protein = 1.0 µM (from the assay)
-
Number of reacted amines per protein = (60 µM - 1.0 µM) / 2 µM = 29.5
-
Degree of Labeling (DOL) ≈ 29.5
This indicates that, on average, approximately 29.5 PEG molecules are attached to each protein molecule.
Visualizing the Workflow and Concepts
To further clarify the processes described, the following diagrams illustrate the experimental workflow and the chemical principles involved.
Caption: Experimental workflow for protein labeling and quantification.
Caption: Reaction of this compound with a primary amine on a protein.
By carefully selecting the appropriate labeling reagent and quantification method, researchers can confidently and reproducibly modify proteins to achieve the desired therapeutic or diagnostic outcomes. The protocols and comparative data presented in this guide serve as a valuable resource for optimizing protein conjugation strategies in the laboratory.
References
- 1. broadpharm.com [broadpharm.com]
- 2. glenresearch.com [glenresearch.com]
- 3. interchim.fr [interchim.fr]
- 4. A fluorometric assay of the degree of modification of protein primary amines with polyethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. interchim.fr [interchim.fr]
A Guide to Benzyl-PEG8-NHS Ester Alternatives for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the precise and stable linking of molecules is paramount for the development of effective therapeutics, diagnostics, and research tools. Benzyl-PEG8-NHS ester has long been a widely used reagent for the modification of proteins and other biomolecules through the reaction of its N-hydroxysuccinimide (NHS) ester with primary amines, such as the side chain of lysine residues. The polyethylene glycol (PEG) spacer enhances solubility and reduces immunogenicity. However, the evolving demands of bioconjugation have spurred the development of a diverse array of alternatives, each offering unique advantages in terms of reactivity, specificity, stability, and functionality.
This guide provides a comprehensive comparison of alternatives to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the optimal linker for their specific application.
Comparison of Key Bioconjugation Chemistries
The choice of a bioconjugation strategy is dictated by the available functional groups on the biomolecule of interest, the desired stability of the resulting linkage, and the overall properties of the final conjugate. Here, we compare the most common alternatives to NHS ester chemistry.
Amine-Reactive Chemistries: Beyond NHS Esters
While NHS esters are effective, their susceptibility to hydrolysis in aqueous environments can be a limitation.[1] Alternatives with improved stability have been developed.
| Feature | NHS Ester | TFP Ester | PFP Ester |
| Target Group | Primary Amines (e.g., Lysine) | Primary Amines | Primary Amines |
| Reaction pH | 7.0 - 8.5 | > 7.5 | Slightly higher than NHS esters |
| Hydrolytic Stability | Moderate | Higher than NHS ester | Higher than NHS ester |
| Key Advantage | Widely used, well-established | Increased stability in aqueous buffers | Increased stability |
| Consideration | Short half-life at higher pH | Can be more hydrophobic | Can be more hydrophobic |
Thiol-Reactive Chemistries: Maleimides
For biomolecules containing free cysteine residues, maleimide-based linkers offer a highly specific conjugation strategy.
| Feature | Maleimide |
| Target Group | Thiols (e.g., Cysteine) |
| Reaction pH | 6.5 - 7.5 |
| Stability | Forms a stable thioether bond. However, the succinimidyl thioether linker can undergo a retro-Michael reaction, leading to instability, especially in the presence of other thiols.[2] |
| Key Advantage | High selectivity for thiols. |
| Consideration | Potential for linker instability in vivo.[2] |
Bioorthogonal Chemistries: Click Chemistry
Click chemistry, particularly the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), has revolutionized bioconjugation by offering exceptional specificity and biocompatibility.[3][4] This approach involves the reaction of a strained alkyne, such as dibenzocyclooctyne (DBCO), with an azide.
| Feature | NHS Ester | Copper-Free Click Chemistry (DBCO-Azide) |
| Specificity | Reacts with available primary amines | Highly specific reaction between azide and alkyne |
| Biocompatibility | Good | Excellent, no cytotoxic copper catalyst required[4] |
| Reaction Kinetics | Fast | Very fast, driven by ring strain[4] |
| Stability of Linkage | Stable amide bond | Very stable triazole linkage |
| Key Advantage | Simple one-step reaction with native proteins | Orthogonal to native functional groups, high efficiency[2][5] |
| Consideration | Can lead to heterogeneous products | Requires introduction of azide or alkyne handles |
A study comparing nanoparticle-antibody conjugations found that click chemistry allowed for a higher extent and efficiency of labeling compared to carbodiimide chemistry (which also targets amines), requiring less antibody.[6][7] Furthermore, conjugates prepared via click chemistry exhibited improved binding to target receptors.[6][7]
The Influence of the PEG Linker
The polyethylene glycol (PEG) chain plays a crucial role in the properties of the final bioconjugate. Its length can be tailored to optimize solubility, reduce steric hindrance, and improve pharmacokinetic profiles.
Impact of PEG Linker Length
| PEG Linker Length | Key Characteristics & Applications | Supporting Data Insights |
| Short (e.g., PEG2-PEG12) | Used for compact labeling where minimal spacing is required. | Shorter PEG linkers (2-3 kDa) on nanoparticles resulted in stronger interactions with dendritic cells compared to longer linkers (6-20 kDa).[8] |
| Medium (e.g., PEG8-PEG24) | Balances spacing and hydrophilicity, commonly used in antibody-drug conjugates (ADCs). | In a study on PROTACs, linker length and composition significantly impacted the potency and selectivity of the bifunctional molecules.[9] |
| Long (e.g., > PEG24, PEG2000+) | Preferred for improving solubility, increasing circulation half-life, and reducing immunogenicity of therapeutic proteins.[8] | A study on folate-linked liposomes showed that increasing the PEG-linker length up to 10 kDa enhanced tumor accumulation and antitumor activity in vivo.[10][11] |
Cleavable vs. Non-Cleavable Linkers
The choice between a stable (non-cleavable) and a labile (cleavable) linker is critical, particularly in the context of drug delivery, such as in antibody-drug conjugates (ADCs).[12][13]
-
Cleavable Linkers: Designed to release the payload under specific conditions found in the target environment (e.g., low pH in endosomes, high glutathione concentration in the cytoplasm, or the presence of specific enzymes).[8][14] This can lead to a "bystander effect," where the released drug can kill neighboring target cells.[14]
-
Non-Cleavable Linkers: Rely on the degradation of the antibody component within the lysosome to release the drug. This generally leads to greater stability in circulation and potentially lower off-target toxicity.[8][14][15]
A meta-analysis of clinical trials on ADCs found that those with cleavable linkers were associated with a higher incidence of grade ≥ 3 adverse events compared to those with non-cleavable linkers, suggesting that premature payload release may contribute to systemic toxicity.[16]
Beyond Synthetic Linkers: Recombinant Alternatives
An emerging alternative to synthetic PEG linkers are recombinant linkers, which are polypeptide chains with PEG-like properties.[1]
| Feature | PEG Linkers | Recombinant Linkers (e.g., XTEN, PAS) |
| Composition | Poly(ethylene glycol) | Amino acid sequences |
| Biodegradability | Non-biodegradable | Biodegradable |
| Homogeneity | Polydisperse (mixture of chain lengths) for long chains | Monodisperse (defined molecular weight) |
| Key Advantage | Well-established, high solubility | Biodegradable, homogenous, precise control over length |
| Consideration | Potential for immunogenicity (anti-PEG antibodies) | May require more complex production methods |
Experimental Workflows and Protocols
To facilitate the practical application of these alternative bioconjugation strategies, the following sections provide detailed experimental protocols and workflow diagrams.
Bioconjugation Reaction Workflow
Caption: General workflow for a bioconjugation reaction.
Amine-Reactive Conjugation via NHS Ester
This protocol describes the conjugation of an NHS ester-functionalized linker to a protein containing accessible primary amines.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, HEPES, Borate, at pH 7.2-8.5)
-
NHS ester-PEG linker (e.g., this compound) dissolved in a dry, water-miscible organic solvent (e.g., DMSO or DMF) at a 10-20 fold molar excess to the protein.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography column or dialysis cassette)
Protocol:
-
Equilibrate the protein to the reaction buffer.
-
Immediately before use, dissolve the NHS ester-PEG linker in the organic solvent.
-
Add the dissolved linker to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept below 10%.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Purify the protein conjugate from excess linker and reaction byproducts using size-exclusion chromatography or dialysis.
-
Analyze the conjugate by SDS-PAGE and/or mass spectrometry to determine the degree of labeling.
Thiol-Reactive Conjugation via Maleimide
This protocol is for labeling proteins with free thiol groups using a maleimide-functionalized linker.
Materials:
-
Protein solution (1-5 mg/mL in a degassed, thiol-free buffer, pH 6.5-7.5, e.g., PBS containing EDTA)
-
Reducing agent (e.g., TCEP or DTT) if disulfide bonds need to be reduced.
-
Maleimide-PEG linker dissolved in DMSO or DMF at a 10-20 fold molar excess to the protein.
-
Quenching reagent (e.g., free cysteine or beta-mercaptoethanol)
-
Purification system
Protocol:
-
If necessary, reduce disulfide bonds in the protein by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Remove the reducing agent using a desalting column.
-
Immediately add the dissolved maleimide-PEG linker to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a quenching reagent to a final concentration of 10-fold molar excess over the maleimide linker.
-
Purify the conjugate to remove unreacted linker and quenching reagent.
-
Characterize the conjugate to confirm successful labeling.
Copper-Free Click Chemistry (SPAAC)
This protocol outlines the conjugation of a DBCO-functionalized molecule to an azide-containing protein.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG linker dissolved in DMSO at a 2-10 fold molar excess to the azide-modified protein.
-
Purification system
Protocol:
-
Add the DBCO-PEG linker solution to the azide-modified protein solution.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C for 2-12 hours. Reaction times may vary depending on the specific reactants.[5]
-
The reaction does not require quenching.
-
Purify the conjugate to remove any unreacted DBCO-linker.
-
Analyze the final conjugate to determine the efficiency of the click reaction.
Chemical Structures of Reactive Groups
Caption: Common reactive groups in bioconjugation.
Conclusion
The field of bioconjugation has moved beyond a one-size-fits-all approach. While this compound remains a valuable tool, a thorough understanding of the available alternatives is crucial for the development of next-generation bioconjugates. Thiol-reactive maleimides and bioorthogonal click chemistries offer enhanced specificity, while variations in PEG linker length and the use of cleavable or recombinant linkers provide fine control over the properties and performance of the final product. By carefully considering the factors outlined in this guide and utilizing the provided protocols, researchers can select and implement the most appropriate bioconjugation strategy to achieve their desired outcomes.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Blenrep approved by US FDA in multiple myeloma | Shares Magazine [sharesmagazine.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. precisepeg.com [precisepeg.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. dovepress.com [dovepress.com]
- 14. interchim.fr [interchim.fr]
- 15. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Click chemistry compared to thiol chemistry for the synthesis of site-selective glycoconjugate vaccines using CRM197 as carrier protein - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Benzyl-PEG8-NHS Ester Conjugation Efficiency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Benzyl-PEG8-NHS ester's conjugation efficiency with alternative amine-reactive PEGylation reagents. The information presented is based on publicly available data and is intended to assist researchers in selecting the most suitable reagent for their specific application, such as protein and peptide modification, nanoparticle functionalization, and drug delivery system development.
Executive Summary
N-Hydroxysuccinimide (NHS) esters are widely utilized for their ability to efficiently react with primary amines on biomolecules to form stable amide bonds.[][2] The efficiency of this conjugation reaction is crucial for the successful development of bioconjugates. This guide focuses on this compound, a discrete PEG (dPEG®) reagent, and compares its expected performance with other common amine-reactive PEGylation reagents. While specific quantitative data for the conjugation efficiency of this compound is not extensively published in comparative studies, this guide extrapolates its likely performance based on the well-established chemistry of NHS esters and available data for structurally similar PEG-NHS reagents.
Comparison of Amine-Reactive PEGylation Reagents
The selection of a PEGylation reagent depends on several factors, including the desired reaction kinetics, the stability of the resulting linkage, and the specific characteristics of the molecule to be conjugated. The following table summarizes the key features of this compound and its common alternatives.
| Feature | This compound | mPEG-NHS Ester | PEG-Aldehyde | PEG-Maleimide |
| Target Functional Group | Primary Amines (-NH2) | Primary Amines (-NH2) | Primary Amines (-NH2) | Thiols (-SH) |
| Linkage Formed | Amide | Amide | Secondary Amine | Thioether |
| Reaction pH | 7.2 - 8.5[] | 7.2 - 8.5[] | ~6.5 - 7.5 (reductive amination) | 6.5 - 7.5 |
| Relative Reaction Rate | Fast | Fast | Moderate to Slow | Very Fast |
| Linkage Stability | Highly Stable | Highly Stable | Stable | Stable |
| Byproducts | N-hydroxysuccinimide | N-hydroxysuccinimide | None (after reduction) | None |
| Key Advantages | Forms stable amide bond; well-understood chemistry. The benzyl group can offer unique properties. | Well-established reagent with extensive literature. | Site-specific N-terminal conjugation possible at controlled pH. | Highly specific for thiols, allowing for site-directed conjugation. |
| Considerations | Potential for multiple site conjugation on molecules with several primary amines. | Potential for multiple site conjugation. | Requires a reducing agent (e.g., sodium cyanoborohydride). | Requires the presence of a free thiol on the target molecule. |
Experimental Protocols
To achieve optimal conjugation efficiency, it is crucial to follow a well-defined experimental protocol. Below are detailed methodologies for a typical conjugation reaction with an NHS ester like this compound and subsequent analysis.
Protocol 1: General Protein Conjugation with this compound
This protocol outlines the steps for conjugating this compound to a protein containing accessible primary amines (e.g., lysine residues).
Materials:
-
Protein of interest
-
This compound
-
Conjugation Buffer: 0.1 M Phosphate Buffer with 0.15 M NaCl, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL. If the protein buffer contains primary amines (e.g., Tris), it must be exchanged with the conjugation buffer.
-
PEG Reagent Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.[3]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.
-
Purification: Remove excess, unreacted PEG reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
Protocol 2: Quantification of Conjugation Efficiency by HPLC
High-Performance Liquid Chromatography (HPLC) can be used to separate the PEGylated protein from the unconjugated protein and thereby determine the conjugation efficiency.
Method:
-
Column: A size-exclusion (SEC) or reverse-phase (RP) HPLC column suitable for protein separation.
-
Mobile Phase: A gradient of two solvents is typically used. For example, for RP-HPLC:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Analysis:
-
Inject a sample of the purified reaction mixture onto the HPLC column.
-
Monitor the elution profile using a UV detector at 280 nm.
-
The PEGylated protein will have a different retention time than the unconjugated protein.
-
Calculate the conjugation efficiency by integrating the peak areas of the conjugated and unconjugated protein.
-
Protocol 3: Determination of Degree of Labeling by Mass Spectrometry
Mass spectrometry (MS) provides a precise method to determine the number of PEG molecules attached to the protein (degree of labeling).
Method:
-
Sample Preparation: Prepare the purified conjugate in a buffer compatible with mass spectrometry (e.g., ammonium acetate).
-
Analysis:
-
Introduce the sample into a mass spectrometer (e.g., ESI-TOF or MALDI-TOF).
-
Acquire the mass spectrum of the intact protein conjugate.
-
The mass of the unconjugated protein is known. The mass of the conjugated protein will be higher by multiples of the mass of the attached Benzyl-PEG8 moiety.
-
The difference in mass allows for the determination of the degree of labeling.
-
Visualizing the Process
To better understand the chemical and experimental workflows, the following diagrams have been generated.
Conclusion
This compound is a valuable tool for the PEGylation of biomolecules, offering the well-established and reliable chemistry of NHS esters for forming stable amide bonds with primary amines. While direct comparative data on its conjugation efficiency is limited, the provided protocols and analytical methods offer a robust framework for its successful application and cross-validation. For applications requiring site-specific conjugation, alternative chemistries targeting other functional groups, such as thiols, should be considered. The optimal choice of PEGylation reagent will always depend on the specific requirements of the research or drug development project.
References
Lack of Publicly Available Data on PROTACs Synthesized with Benzyl-PEG8-NHS Ester Prevents Direct Comparative Analysis
A comprehensive review of available scientific literature reveals a notable absence of specific studies detailing the synthesis, characterization, and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing the Benzyl-PEG8-NHS ester linker. While the individual components of this linker—a benzyl group, an 8-unit polyethylene glycol (PEG) chain, and an N-hydroxysuccinimide (NHS) ester—are common in bioconjugation and PROTAC design, no published research provides the necessary experimental data to construct a direct comparison guide as requested.
PROTACs are a novel therapeutic modality that induces the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
The Role of PEG Linkers in PROTAC Design
Polyethylene glycol (PEG) chains are frequently incorporated into PROTAC linkers due to their favorable physicochemical properties. Key characteristics of PEG linkers include:
-
Hydrophilicity: PEG linkers are hydrophilic, which can improve the aqueous solubility of the often large and hydrophobic PROTAC molecules. This is crucial for their handling in aqueous buffers and can impact their pharmacokinetic properties.
-
Flexibility: The inherent flexibility of the PEG chain allows the two ends of the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex.
-
Tunability: The length of the PEG chain can be precisely controlled, allowing for the systematic optimization of the distance between the target protein and the E3 ligase. This "linkerology" is a key aspect of PROTAC design, as the optimal linker length is target-dependent.
-
Biocompatibility: PEG is generally considered biocompatible and non-immunogenic.
The Benzyl and NHS Ester Moieties
The benzyl group in the "this compound" linker could serve as a rigid element to introduce some conformational constraint or to engage in specific interactions with the target protein or E3 ligase. The NHS ester is a reactive group commonly used for conjugation to primary amines on the warhead or E3 ligase ligand, facilitating the final step of PROTAC synthesis.
The Data Gap for this compound in PROTACs
Despite the prevalence of these individual chemical motifs in drug discovery, a diligent search of scientific databases and publications did not yield any studies that have synthesized and characterized a PROTAC specifically incorporating a this compound linker. Consequently, there is no quantitative data available to populate comparative tables on parameters such as:
-
Degradation efficiency (DC₅₀ and Dₘₐₓ)
-
Binding affinity (Kᴅ) to the target protein and E3 ligase
-
Ternary complex formation and cooperativity (α)
-
Cell permeability and solubility
-
In vivo pharmacokinetic and pharmacodynamic properties
Without such data, a meaningful comparison to PROTACs synthesized with alternative linkers, such as alkyl chains or more rigid linkers, cannot be performed.
General Experimental Protocols for PROTAC Characterization
While specific data for this compound PROTACs is unavailable, the following are standard experimental protocols used to characterize PROTACs in general.
Western Blotting for Protein Degradation
This is the most common method to assess the degradation of a target protein.
-
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.
-
Cell Viability Assays (e.g., MTT or CellTiter-Glo®)
These assays are used to determine the cytotoxicity of the PROTAC.
-
MTT Assay Protocol:
-
Seed cells in a 96-well plate and treat with a concentration range of the PROTAC.
-
After the desired incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm).
-
-
CellTiter-Glo® Luminescent Cell Viability Assay Protocol:
-
Seed cells in an opaque-walled 96-well plate and treat with the PROTAC.
-
After incubation, add the CellTiter-Glo® reagent to each well.
-
Mix and incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
LC-MS/MS for PROTAC Stability and Pharmacokinetics
Liquid chromatography-tandem mass spectrometry is used to assess the metabolic stability of the PROTAC and to quantify its concentration in biological matrices for pharmacokinetic studies.
-
General Protocol for In Vitro Metabolic Stability:
-
Incubate the PROTAC at a known concentration with liver microsomes or hepatocytes in the presence of NADPH.
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to precipitate proteins and analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent PROTAC.
-
Visualizations of PROTAC-Related Pathways and Workflows
While specific data for PROTACs with this compound is not available, the following diagrams illustrate the general mechanism of action of PROTACs and a typical experimental workflow for their characterization.
Caption: General mechanism of action for a Proteolysis Targeting Chimera (PROTAC).
Caption: A typical experimental workflow for the characterization of PROTACs.
Navigating the Maze of Bioconjugate Stability: A Comparative Guide to Benzyl-PEG8-NHS Ester Conjugates in Serum
For researchers, scientists, and drug development professionals, the stability of bioconjugates in serum is a critical parameter influencing therapeutic efficacy and safety. This guide provides a comprehensive comparison of the stability of Benzyl-PEG8-NHS ester conjugates with alternative conjugation chemistries, supported by experimental data and detailed protocols to aid in the selection of optimal bioconjugation strategies.
The covalent attachment of molecules to proteins, peptides, or antibodies is a cornerstone of modern drug development, enabling the creation of targeted therapies, diagnostics, and research tools. Among the various crosslinking reagents, N-hydroxysuccinimide (NHS) esters are widely used for their ability to react with primary amines on biomolecules to form stable amide bonds. However, the stability of the resulting conjugate in the complex environment of blood serum is a significant concern. This guide delves into the serum stability of a specific and commonly used NHS ester, this compound, and compares it with other popular conjugation chemistries.
The Challenge of Serum Stability
Bioconjugates, once introduced into the bloodstream, are exposed to a myriad of enzymes and nucleophiles that can lead to their degradation and the premature release of the conjugated payload. The two primary modes of degradation for many common bioconjugates are hydrolysis and retro-Michael addition.
-
Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that cleaves the ester bond and renders the reagent inactive for conjugation. This process can also occur, albeit at a much slower rate, on the already formed amide bond of the conjugate, especially at non-physiological pH.
-
Retro-Michael Addition: This is a common degradation pathway for maleimide-based conjugates, where the thioether bond formed with a cysteine residue can reverse, leading to the detachment of the conjugated molecule.
The stability of a bioconjugate in serum is often quantified by its half-life (t½), which is the time it takes for half of the intact conjugate to degrade. A longer serum half-life is generally desirable for therapeutic applications, as it allows for a sustained therapeutic effect.
Comparative Analysis of Conjugate Stability in Serum
| Conjugation Chemistry | Linkage Formed | Primary Degradation Pathway | Reported Serum Stability | Key Advantages | Key Disadvantages |
| This compound | Amide | Hydrolysis | Moderate to High | Forms stable amide bond; well-established chemistry. | Susceptible to hydrolysis at physiological pH, potentially leading to some degree of degradation over time. |
| Maleimide | Thioether | Retro-Michael Addition | Low to Moderate | Cysteine-specific; fast reaction kinetics. | Prone to deconjugation via thiol exchange with serum components like albumin. |
| "Next-Generation" Maleimides (e.g., N-aryl) | Thioether | Retro-Michael Addition (reduced) | Moderate to High | Increased stability compared to traditional maleimides. | Still susceptible to some degree of retro-Michael addition. |
| Sulfone | Thioether | - | High | Forms highly stable thioether bonds resistant to thiol exchange. | May have slower reaction kinetics compared to maleimides. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Triazole | - | High | Bioorthogonal; forms a very stable triazole linkage. | Requires introduction of azide and alkyne handles; multi-step process. |
Note: The stability classifications are relative and can be influenced by the specific protein, conjugation site, and payload.
Experimental Protocols for Assessing Serum Stability
To empirically determine the stability of a bioconjugate, a well-designed in vitro serum stability assay is essential. Below are detailed protocols for assessing the stability of protein conjugates using two common analytical techniques: Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Experimental Workflow
Caption: Experimental workflow for assessing bioconjugate serum stability.
Protocol 1: Stability Assessment by SEC-HPLC
Objective: To quantify the amount of intact conjugate remaining over time in human serum by separating the conjugate from degradation products and serum proteins based on size.
Materials:
-
Purified bioconjugates (e.g., Protein-Benzyl-PEG8, Protein-Maleimide, etc.)
-
Human serum (pooled, sterile-filtered)
-
Phosphate-buffered saline (PBS), pH 7.4
-
SEC-HPLC system with a UV detector
-
Size exclusion column suitable for the molecular weight of the protein conjugate
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of each bioconjugate in PBS.
-
Add the bioconjugate stock solution to pre-warmed human serum (37°C) to a final concentration of 1 mg/mL.
-
Immediately take a time point zero (T=0) aliquot, dilute it in mobile phase, filter, and inject onto the SEC-HPLC.
-
-
Incubation:
-
Incubate the remaining serum-conjugate mixture in a water bath at 37°C.
-
-
Time-Point Collection:
-
At predetermined time points (e.g., 1, 6, 24, 48, 72 hours), withdraw an aliquot of the incubation mixture.
-
Immediately dilute the aliquot in cold mobile phase to stop further degradation.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
SEC-HPLC Analysis:
-
Equilibrate the SEC column with the mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).
-
Inject the prepared samples onto the column.
-
Monitor the elution profile at 280 nm (for protein) and, if applicable, at a wavelength specific to the conjugated molecule.
-
-
Data Analysis:
-
Integrate the peak area corresponding to the intact conjugate for each time point.
-
Calculate the percentage of intact conjugate remaining at each time point relative to the T=0 sample.
-
Plot the percentage of intact conjugate versus time and determine the half-life (t½).
-
Protocol 2: Stability Assessment by LC-MS/MS
Objective: To provide a more detailed analysis of conjugate stability by identifying and quantifying the intact conjugate and its degradation products.
Materials:
-
Same as Protocol 1, plus:
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap)
-
Reversed-phase C4 or C8 column
-
Formic acid, acetonitrile
-
Trypsin (for peptide mapping, optional)
Procedure:
-
Sample Preparation and Incubation:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Time-Point Collection and Sample Cleanup:
-
At each time point, precipitate serum proteins by adding 3 volumes of ice-cold acetonitrile.
-
Vortex and incubate on ice for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the conjugate.
-
-
LC-MS/MS Analysis (Intact Protein):
-
Inject the supernatant onto the reversed-phase column.
-
Elute the conjugate using a gradient of acetonitrile in water with 0.1% formic acid.
-
Acquire mass spectra in positive ion mode over a mass range appropriate for the intact conjugate.
-
-
Data Analysis (Intact Protein):
-
Deconvolute the mass spectra to determine the masses of the intact conjugate and any degradation products.
-
Quantify the relative abundance of the intact conjugate at each time point.
-
Calculate the half-life as described in Protocol 1.
-
-
LC-MS/MS Analysis (Peptide Mapping - Optional):
-
For a more in-depth analysis of the conjugation site stability, the conjugate can be digested with trypsin before LC-MS/MS analysis.
-
This allows for the identification and quantification of the specific peptide containing the linker and payload, providing insights into the stability of the linkage at a specific site.
-
Signaling Pathways and Logical Relationships
The choice of conjugation chemistry has a direct impact on the stability of the resulting bioconjugate in serum, which in turn affects its pharmacokinetic profile and therapeutic efficacy.
Caption: Impact of conjugation chemistry on therapeutic outcome.
Conclusion
The stability of a bioconjugate in serum is a multifaceted property influenced by the choice of linker chemistry. While this compound provides a convenient and well-established method for conjugation, its susceptibility to hydrolysis warrants careful consideration, especially for applications requiring long-term in vivo stability. For enhanced stability, alternative chemistries such as those employing sulfone linkers or click chemistry (SPAAC) offer promising solutions due to the formation of more robust covalent bonds that are less prone to degradation in the serum environment.
The selection of the optimal conjugation strategy should be guided by the specific requirements of the application, including the desired pharmacokinetic profile, the nature of the biomolecule and payload, and the manufacturing considerations. The experimental protocols provided in this guide offer a framework for the empirical evaluation of bioconjugate stability, enabling researchers to make data-driven decisions to advance their drug development programs.
A Head-to-Head Comparison: Benzyl-PEG8-NHS Ester Versus Other Amine-Reactive PEG Reagents for Bioconjugation
For researchers, scientists, and drug development professionals, the strategic selection of a PEGylation reagent is a critical step in the development of novel bioconjugates and therapeutics. The covalent attachment of polyethylene glycol (PEG) chains to proteins, peptides, or small molecules can significantly enhance their pharmacological properties, including improved solubility, extended circulatory half-life, and reduced immunogenicity. Among the diverse array of available PEGylation reagents, those bearing an N-hydroxysuccinimide (NHS) ester functional group are widely utilized for their efficient reaction with primary amines under mild conditions. This guide provides an objective comparison of Benzyl-PEG8-NHS ester with other common amine-reactive PEG reagents, supported by experimental data and detailed methodologies to aid in the selection of the optimal reagent for specific research applications.
Introduction to Amine-Reactive PEGylation
PEGylation via NHS esters involves the reaction of the activated ester with the primary amine groups present on lysine residues or the N-terminus of proteins and peptides. This reaction, which proceeds optimally at a neutral to slightly basic pH (7-8.5), results in the formation of a stable and irreversible amide bond. The general mechanism for this reaction is illustrated below.
Caption: Reaction of a PEG-NHS ester with a primary amine on a protein.
The choice of a specific PEG-NHS ester can influence not only the efficiency of the conjugation reaction but also the physicochemical properties and in vivo performance of the resulting bioconjugate. This guide focuses on comparing this compound with other commonly used amine-reactive PEG reagents, such as methoxy-terminated PEGs (mPEG-NHS) of various linker compositions.
Comparative Analysis of Chemical and Physical Properties
The properties of the PEG reagent, including its terminal functional group and the linker connecting the PEG chain to the reactive group, play a crucial role in the outcome of the PEGylation reaction.
| Property | This compound | mPEG-NHS Ester (Succinimidyl Succinate) | mPEG-NHS Ester (Succinimidyl Glutarate) | mPEG-Succinimidyl Carbonate (SC-PEG) |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | N-Hydroxysuccinimide (NHS) Ester | N-Hydroxysuccinimide (NHS) Ester | N-Hydroxysuccinimide (NHS) Carbonate |
| Linkage Formed | Amide | Amide | Amide | Urethane |
| Terminal Group | Benzyl | Methoxy | Methoxy | Methoxy |
| PEG Length | 8 Ethylene Glycol Units | Variable | Variable | Variable |
| Hydrophobicity | Increased due to benzyl group | Hydrophilic | Hydrophilic | Hydrophilic |
| Cleavability | Non-cleavable | Non-cleavable | Ester linkage is potentially cleavable | Non-cleavable |
The presence of the benzyl group in this compound introduces a degree of hydrophobicity to the terminus of the PEG chain. This can be advantageous in applications where interactions with hydrophobic domains of proteins or cell membranes are desired, such as in the development of PROteolysis TArgeting Chimeras (PROTACs) where this reagent is often employed as a linker.[1][2] In contrast, mPEG-NHS esters provide a more hydrophilic profile, which can be beneficial for maximizing the solubility and "stealth" properties of the conjugated molecule.
Performance Comparison: Reaction Efficiency and Conjugate Stability
The efficiency of the PEGylation reaction and the stability of the resulting conjugate are paramount for the successful development of a therapeutic. While direct, side-by-side quantitative data for this compound versus other reagents is limited in publicly available literature, we can infer performance characteristics based on the known chemistry of the reactive groups and linkers.
Reaction Kinetics
The reaction rate of NHS esters with primary amines is influenced by several factors, including pH, temperature, and the chemical environment of the amine. Generally, NHS esters exhibit rapid reaction kinetics, with reactions often reaching completion within 30-60 minutes at room temperature.[3] The hydrolysis of the NHS ester is a competing reaction that can reduce conjugation efficiency, and the rate of hydrolysis is also pH-dependent, increasing at higher pH values.[2]
The structure of the linker between the PEG and the NHS ester can also impact reactivity. For instance, succinimidyl carbonate (SC) PEGs are reported to have superior reactivity and higher stability in aqueous solutions compared to some other NHS ester derivatives.[4] The benzyl group in this compound is not expected to directly participate in the reaction with the amine but may influence the local microenvironment, potentially affecting the accessibility of the NHS ester.
Stability of the Conjugate
The stability of the bond formed between the PEG reagent and the target molecule is critical for maintaining the integrity and function of the bioconjugate in vivo.
| Linkage Type | Formed by | Stability |
| Amide | NHS Esters (Succinimidyl Succinate, Glutarate) | Highly stable under physiological conditions |
| Urethane | Succinimidyl Carbonate (SC-PEG) | Generally more stable to hydrolysis than amide bonds |
Both amide and urethane linkages are considered highly stable under physiological conditions. However, urethane bonds, formed by the reaction of SC-PEG with amines, are reported to be even more resistant to hydrolysis than amide bonds.[] This enhanced stability can be advantageous for applications requiring long-term stability in biological fluids. The amide bond formed by this compound is expected to exhibit the high stability typical of this linkage.
Experimental Protocols
To facilitate a direct comparison of different amine-reactive PEG reagents, the following experimental protocols are provided. These protocols outline methods for comparing PEGylation efficiency, reaction kinetics, and conjugate stability.
Protocol 1: Comparison of PEGylation Efficiency
This protocol allows for the determination of the degree of PEGylation for different reagents under identical reaction conditions.
Materials:
-
Protein to be PEGylated (e.g., Bovine Serum Albumin, BSA) at a known concentration in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4).
-
Amine-reactive PEG reagents: this compound, mPEG-NHS ester (e.g., mPEG-SS), mPEG-SC.
-
Reaction Buffer: PBS, pH 7.4.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
SDS-PAGE analysis system (gels, running buffer, staining solution).
-
Densitometer for gel analysis.
Procedure:
-
Prepare stock solutions of each PEG reagent in a dry, water-miscible organic solvent (e.g., DMSO or DMF) immediately before use.
-
Set up parallel PEGylation reactions for each reagent. In separate microcentrifuge tubes, add the protein solution.
-
Add a defined molar excess (e.g., 10-fold, 20-fold) of each PEG reagent stock solution to the respective protein solution. Ensure the final concentration of the organic solvent is less than 10% of the total reaction volume.
-
Incubate the reactions at room temperature for 1 hour with gentle mixing.
-
Quench the reactions by adding the quenching buffer to a final concentration of 50 mM.
-
Analyze the reaction products by SDS-PAGE. Run a lane with the unmodified protein as a control.
-
Stain the gel and determine the degree of PEGylation by densitometry, comparing the intensity of the bands corresponding to unmodified and PEGylated protein.
Caption: Workflow for comparing PEGylation efficiency.
Protocol 2: Kinetic Analysis of PEGylation
This protocol allows for the comparison of the reaction rates of different PEG reagents.
Materials:
-
Same as Protocol 1.
-
Spectrophotometer or plate reader.
-
TNBSA (2,4,6-trinitrobenzenesulfonic acid) solution.
Procedure:
-
Set up PEGylation reactions as described in Protocol 1.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding an equal volume of the quenching buffer.
-
Determine the concentration of remaining free primary amines in each quenched aliquot using the TNBSA assay, which reacts with primary amines to produce a colored product that can be measured spectrophotometrically.
-
Plot the percentage of modified amines versus time for each PEG reagent to compare their reaction kinetics.
Protocol 3: Stability of PEG-Protein Conjugates
This protocol assesses the stability of the linkage formed by different PEG reagents.
Materials:
-
Purified PEG-protein conjugates (prepared using each PEG reagent and purified by size-exclusion chromatography to remove unreacted PEG).
-
Incubation Buffers: PBS at pH 7.4 and an acidic buffer (e.g., sodium acetate, pH 5.0).
-
SDS-PAGE analysis system.
-
HPLC system with a size-exclusion column.
Procedure:
-
Incubate aliquots of each purified PEG-protein conjugate in the different incubation buffers at 37°C.
-
At various time points (e.g., 0, 24, 48, 72 hours), remove a sample from each incubation.
-
Analyze the samples by SDS-PAGE and size-exclusion HPLC to detect any release of the PEG chain from the protein, which would indicate cleavage of the linkage.
-
Compare the percentage of intact conjugate remaining over time for each reagent.
Conclusion
The selection of an amine-reactive PEGylation reagent is a multifaceted decision that depends on the specific requirements of the application. This compound offers a unique combination of a discrete PEG length and a hydrophobic benzyl terminus, making it particularly suitable for applications such as PROTAC development where specific linker properties are crucial. For general applications aimed at increasing hydrophilicity and circulation time, traditional mPEG-NHS esters remain a robust choice. Reagents like SC-PEG provide the advantage of forming a highly stable urethane linkage.
By utilizing the comparative experimental protocols outlined in this guide, researchers can empirically determine the optimal PEGylation reagent for their specific protein or molecule of interest, leading to the development of more effective and stable bioconjugates. The provided data and methodologies serve as a valuable resource for making informed decisions in the rapidly advancing field of bioconjugation and drug delivery.
References
The Influence of PEG8 Linkers on PROTAC Ternary Complex Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rational design of Proteolysis Targeting Chimeras (PROTACs) requires a nuanced understanding of how each component of these heterobifunctional molecules contributes to their overall efficacy. The linker, which connects the target protein binder to the E3 ligase recruiter, plays a pivotal role in the formation and stability of the crucial PROTAC-target-E3 ligase ternary complex. This guide provides a comparative analysis of the impact of polyethylene glycol (PEG) linkers, specifically the commonly used 8-unit PEG (PEG8) linker, on ternary complex formation, contrasting its properties with those of more traditional alkyl-based linkers.
The Critical Role of the Linker in Ternary Complex Formation
The formation of a stable ternary complex is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein. The linker's length, flexibility, and chemical properties directly influence the thermodynamics and kinetics of this process. An optimal linker facilitates favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity, a phenomenon where the binding of one protein to the PROTAC enhances the binding of the other.
Comparing PEG8 and Alkyl Linkers
The choice of linker can significantly impact a PROTAC's therapeutic potential. Here, we compare the key characteristics of PEG8 linkers against traditional alkyl linkers.
| Feature | PEG8 Linker | Alkyl Linker | Impact on Ternary Complex Formation |
| Solubility | High hydrophilicity due to ethylene glycol repeats.[1] | Generally hydrophobic. | Improved aqueous solubility of the PROTAC can enhance its bioavailability and facilitate interactions in the cellular environment.[1] |
| Flexibility | Highly flexible and dynamic. | Flexibility varies with chain length and saturation. | Provides the necessary conformational freedom for the PROTAC to adopt an optimal orientation for ternary complex formation, accommodating various protein topographies. |
| Cooperativity | Can promote positive cooperativity. | Can also support cooperativity, but may be less effective at promoting favorable long-range interactions. | The flexible nature of PEG linkers can allow for the formation of de novo protein-protein interactions that stabilize the ternary complex, leading to enhanced degradation.[2][3][4] |
| Permeability | Can potentially reduce cell permeability due to increased hydrophilicity. | Generally higher cell permeability due to hydrophobicity. | A balance between solubility and permeability is crucial for optimal PROTAC activity. |
Quantitative Analysis: The Case of MZ1
A prime example illustrating the impact of a PEG linker is the well-characterized PROTAC, MZ1. MZ1 targets the BET family of proteins for degradation by recruiting the von Hippel-Lindau (VHL) E3 ligase and incorporates a PEG-based linker.
| PROTAC | Target Protein (Bromodomain) | Linker Type | Binary Kd (PROTAC to VHL, nM) | Ternary Kd (PROTAC to VHL in presence of Target, nM) | Cooperativity (α) |
| MZ1 | BRD4BD2 | PEG | 66 | 3 | 22[4] |
| MZ1 | BRD2BD2 | PEG | 66 | ~60 | ~1 |
| MZ1 | BRD3BD2 | PEG | 66 | ~50 | ~1.3 |
Data compiled from published literature.[4][5]
The data clearly demonstrates that the PEG linker in MZ1 facilitates a highly cooperative ternary complex with BRD4BD2, as indicated by the significant increase in binding affinity (lower Kd) in the ternary versus the binary state, resulting in a high cooperativity value (α = 22).[4] This positive cooperativity is a key driver of MZ1's potent and selective degradation of BRD4.[2][4] Structural studies of the MZ1-BRD4BD2-VHL ternary complex have revealed that the PEG linker makes direct contact with the surface of BRD4, contributing to the stability of the complex.[3]
Experimental Protocols
Accurate assessment of ternary complex formation is crucial for PROTAC development. Below are detailed protocols for key biophysical assays used to quantify these interactions.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Protocol:
-
Protein and Ligand Preparation:
-
Dialyze the target protein and E3 ligase into the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Dissolve the PROTAC in the same dialysis buffer.
-
-
Binary Titration (PROTAC into Protein):
-
Load the protein (e.g., 20-50 µM) into the sample cell of the ITC instrument.
-
Load the PROTAC (e.g., 200-500 µM) into the injection syringe.
-
Perform a series of injections (e.g., 1-2 µL) of the PROTAC into the protein solution while monitoring the heat change.
-
-
Ternary Titration (PROTAC into Protein Complex):
-
Prepare a pre-formed binary complex of the target protein and E3 ligase by mixing them in the sample cell at appropriate concentrations.
-
Titrate the PROTAC into the pre-formed complex as described above.
-
-
Data Analysis:
-
Integrate the heat change peaks and fit the data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.
-
Cooperativity (α) is calculated as the ratio of the binary Kd to the ternary Kd.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding and dissociation events.
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Immobilize one of the binding partners (e.g., the E3 ligase) onto a suitable sensor chip (e.g., CM5 chip via amine coupling).
-
-
Binary Interaction Analysis:
-
Flow a series of concentrations of the PROTAC (analyte) over the immobilized E3 ligase surface.
-
Monitor the association and dissociation phases to determine the on-rate (ka) and off-rate (kd), from which the Kd is calculated (kd/ka).
-
-
Ternary Interaction Analysis:
-
Inject a mixture of the PROTAC and the target protein (at a concentration well above the Kd of its interaction with the PROTAC) over the immobilized E3 ligase.
-
The formation of the ternary complex will result in a larger binding response compared to the PROTAC alone.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate kinetic models to determine the binding affinities and kinetics of the binary and ternary interactions.
-
Cooperativity can be assessed by comparing the binding affinity of the PROTAC to the E3 ligase in the absence and presence of the target protein.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is a bead-based immunoassay that measures the interaction between two molecules in close proximity.
Protocol:
-
Reagent Preparation:
-
Use tagged proteins (e.g., His-tagged target protein and GST-tagged E3 ligase).
-
Prepare dilutions of the PROTAC.
-
-
Assay Procedure:
-
In a microplate, mix the tagged target protein, tagged E3 ligase, and the PROTAC.
-
Add AlphaLISA acceptor beads conjugated with an antibody against one tag (e.g., anti-His) and donor beads conjugated with an antibody against the other tag (e.g., anti-GST).
-
Incubate in the dark to allow for complex formation and bead association.
-
-
Signal Detection:
-
Excite the donor beads at 680 nm. If a ternary complex has formed, the donor and acceptor beads are brought into close proximity, allowing for energy transfer and emission of light from the acceptor beads at 615 nm.
-
Measure the luminescence signal.
-
-
Data Analysis:
-
A higher signal indicates a greater degree of ternary complex formation. The data can be used to determine the potency of the PROTAC in inducing complex formation (EC50).
-
Visualizing PROTAC Mechanisms and Workflows
Conclusion
The linker is a critical determinant of PROTAC efficacy, and the choice of linker chemistry can profoundly impact ternary complex formation and stability. PEG8 linkers offer distinct advantages in terms of solubility and flexibility, which can translate into enhanced positive cooperativity and more potent protein degradation, as exemplified by the PROTAC MZ1. However, the optimal linker is target- and E3 ligase-dependent, and a careful balance of physicochemical properties is required. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of different linker strategies, enabling the rational design of next-generation protein degraders.
References
- 1. precisepeg.com [precisepeg.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Validation of Benzyl-PEG8-NHS Ester Conjugate Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Benzyl-PEG8-NHS ester, a polyethylene glycol (PEG)-based linker, for use in bioconjugation, with a particular focus on its application in Proteolysis Targeting Chimeras (PROTACs). The performance of this linker is evaluated against other commonly used alternatives, supported by experimental data from relevant studies. Detailed methodologies for key in-vitro validation assays are also presented to enable researchers to replicate and verify these findings.
Introduction to this compound
This compound is a heterobifunctional linker containing an N-hydroxysuccinimide (NHS) ester and a benzyl group connected by an 8-unit polyethylene glycol (PEG) chain. The NHS ester allows for covalent conjugation to primary amines (e.g., lysine residues) on proteins and peptides, forming a stable amide bond. The PEG8 chain provides hydrophilicity and a defined spacer length, which can be critical for optimizing the pharmacological properties of the resulting conjugate. In the context of PROTACs, the linker connects a ligand for a target protein of interest (POI) to a ligand for an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of the POI.
Comparative Analysis of Linker Performance
The choice of linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[1] While direct, head-to-head quantitative data for this compound is limited in publicly available literature, we can infer its performance based on studies of PROTACs employing similar PEG8 linkers and compare them to other common linker types.
Table 1: Comparison of Common PROTAC Linker Types
| Linker Type | Key Characteristics | Advantages | Disadvantages | Representative In-Vitro Performance Metrics |
| PEG Linkers (e.g., PEG8) | Hydrophilic, flexible, defined length.[1][2] | Improves aqueous solubility and cell permeability.[2] Can be systematically varied in length to optimize ternary complex formation.[2] 54% of reported PROTACs utilize PEG linkers.[2] | Potential for reduced metabolic stability compared to alkyl linkers.[1] | Optimal linker length is target-dependent; a 16-atom PEG linker was found to be more potent for ERα degradation than a 12-atom linker.[3] |
| Alkyl Linkers | Hydrophobic, flexible.[1] | Synthetically accessible and chemically stable.[1] | Can decrease aqueous solubility and cellular uptake.[1] | Often used as a baseline for comparison. Can be effective, but may require optimization of length and composition. |
| Rigid Linkers (e.g., piperazine, triazole) | Conformational restriction.[1][4] | Can pre-organize the PROTAC into an active conformation, enhancing selectivity and ternary complex stability.[1] May improve metabolic stability.[1] | Can impair degradation potency if the imposed conformation is not optimal for ternary complex formation.[5] | A benzyl linking fragment was used to provide conformational restriction and mimic a PEG linker conformation in a potent PROTAC.[5] |
Experimental Protocols for In-Vitro Validation
The following are detailed protocols for key experiments to validate the in-vitro activity of a conjugate, such as a PROTAC synthesized using this compound.
Protein Conjugation and Characterization
Objective: To conjugate this compound to a protein of interest and characterize the resulting conjugate.
Methodology:
-
Preparation of Reagents:
-
Conjugation Reaction:
-
Purification:
-
Remove unreacted this compound and byproducts by dialysis or gel filtration.[6]
-
-
Characterization by LC-MS:
-
Analyze the purified conjugate using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the degree of labeling (DOL), which is the average number of linker molecules conjugated per protein.[7]
-
In-Vitro PROTAC-Mediated Protein Degradation Assay (Western Blot)
Objective: To assess the ability of a PROTAC to induce the degradation of a target protein in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Plate adherent cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., β-actin or GAPDH).
-
Incubate with a corresponding secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative amount of the target protein remaining after treatment.
-
Ternary Complex Formation Assay (TR-FRET)
Objective: To measure the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Methodology:
-
Reagent Preparation:
-
Label the target protein and the E3 ligase with a suitable Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) pair (e.g., terbium and fluorescein).
-
-
Assay Setup:
-
In a microplate, mix the labeled target protein, labeled E3 ligase, and varying concentrations of the PROTAC in an appropriate assay buffer.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a specified time to allow for complex formation.
-
Measure the TR-FRET signal using a plate reader. An increase in the TR-FRET signal indicates the formation of the ternary complex.
-
Visualizing Key Pathways and Workflows
To aid in the understanding of the underlying biological processes and experimental designs, the following diagrams are provided.
References
- 1. precisepeg.com [precisepeg.com]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. enovatia.com [enovatia.com]
A Comparative Analysis of Benzyl-PEG8-NHS Ester and TCO-PEG-NHS Ester for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the choice of linker can significantly impact the efficacy, stability, and specificity of the resulting conjugate. This guide provides a detailed comparative analysis of two commonly utilized PEGylated N-hydroxysuccinimide (NHS) ester linkers: Benzyl-PEG8-NHS ester and TCO-PEG-NHS ester. This comparison is intended to assist researchers in selecting the optimal reagent for their specific application, whether it be in drug delivery, diagnostics, or fundamental research.
Introduction to the Linkers
This compound is a heterobifunctional linker that combines a polyethylene glycol (PEG) spacer with a benzyl group at one end and an amine-reactive NHS ester at the other. The benzyl group can be useful for introducing a stable, moderately hydrophobic moiety, and this linker is often employed in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bioconjugates where a non-reactive, structurally defined spacer is required.
TCO-PEG-NHS Ester is also a heterobifunctional linker, but it incorporates a strained trans-cyclooctene (TCO) group. This TCO moiety is specifically designed for bioorthogonal "click chemistry," particularly the inverse electron-demand Diels-Alder cycloaddition (IEDDA) reaction with a tetrazine-functionalized molecule. This reaction is known for its exceptionally fast kinetics and high specificity, allowing for efficient conjugation in complex biological environments.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and a representative TCO-PEG-NHS ester (TCO-PEG4-NHS ester) is presented below. Note that properties of TCO-PEG-NHS esters can vary based on the length of the PEG chain.
| Property | This compound | TCO-PEG4-NHS Ester |
| Molecular Weight | ~585.65 g/mol | ~514.57 g/mol |
| Chemical Formula | C28H43NO12 | C24H38N2O10 |
| Reactive Group 1 | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester |
| Reactive Toward | Primary amines (-NH2) | Primary amines (-NH2) |
| Reactive Group 2 | Benzyl | trans-cyclooctene (TCO) |
| Reactive Toward | Generally non-reactive under bioconjugation conditions | Tetrazines (via IEDDA click chemistry) |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | Soluble in organic solvents (e.g., DMSO, DMF) |
Mechanism of Action
Both linkers utilize the same initial conjugation strategy via the NHS ester. The fundamental difference lies in the subsequent reactivity (or lack thereof) of the terminal group.
NHS Ester Conjugation to Primary Amines
The NHS ester group on both linkers reacts with primary amines, such as the ε-amino group of lysine residues on proteins or the N-terminus of a polypeptide chain. This reaction proceeds via nucleophilic acyl substitution to form a stable amide bond. The reaction is typically carried out in a buffer with a slightly basic pH (7.2-8.5) to ensure the primary amine is deprotonated and thus nucleophilic.
Bioorthogonal TCO-Tetrazine Ligation
The key feature of the TCO-PEG-NHS ester is the TCO group, which enables a secondary, highly specific conjugation reaction. The TCO group reacts with a tetrazine-modified molecule in a bioorthogonal manner, meaning the reaction proceeds rapidly and with high selectivity in a biological environment without interfering with native biochemical processes. This is an inverse electron-demand Diels-Alder cycloaddition.
Comparative Performance Analysis
While direct head-to-head experimental data for these two specific linkers is limited in the public domain, a comparative analysis can be constructed based on the known chemistry of their reactive moieties.
| Performance Metric | This compound | TCO-PEG-NHS Ester | Supporting Rationale |
| Reaction Efficiency (Amine Conjugation) | High | High | Both utilize the efficient NHS ester chemistry for reaction with primary amines. Yields are dependent on reaction conditions (pH, concentration, time). |
| Reaction Specificity (Initial Conjugation) | Moderate | Moderate | NHS esters can react with other nucleophiles, though the reaction with primary amines is favored at physiological pH. Specificity is primarily for accessible primary amines on the biomolecule. |
| Secondary Conjugation Capability | None | High (with tetrazines) | The benzyl group is generally inert. The TCO group provides a highly specific and efficient secondary conjugation handle. |
| Stability of NHS Ester (Pre-conjugation) | Moderate | Moderate | NHS esters are susceptible to hydrolysis, especially at higher pH. Both linkers should be stored desiccated and used promptly after reconstitution.[] |
| Stability of Final Conjugate | High | High | The resulting amide bond from the NHS ester reaction is very stable. The TCO group is also stable under most physiological conditions, though it has a limited shelf life in its reactive form.[] |
| Potential for Non-Specific Binding | Moderate | Low | The benzyl group is hydrophobic, which can potentially increase non-specific binding to proteins and surfaces.[2][3] The TCO group is designed for bioorthogonal reactions, minimizing off-target interactions. |
| Hydrophilicity | High | High | The PEG8 spacer in the benzyl linker and the PEG spacer in the TCO linker both impart significant hydrophilicity, which can help to reduce aggregation and improve the solubility of the conjugate. |
Experimental Protocols
To facilitate a direct comparison of this compound and TCO-PEG-NHS ester, the following experimental workflow is proposed. This protocol is designed to quantify and compare key performance metrics.
Protocol for NHS Ester Conjugation and Degree of Labeling (DOL) Determination
This protocol is a general guideline and should be optimized for the specific protein and application.
Materials:
-
Protein of interest (e.g., antibody at 2-10 mg/mL)
-
Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO
-
This compound
-
TCO-PEG-NHS Ester
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Protein Preparation: Buffer exchange the protein into the Conjugation Buffer to remove any primary amine-containing substances.
-
NHS Ester Preparation: Immediately before use, dissolve the this compound and TCO-PEG-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction: Add the desired molar excess of the dissolved NHS ester to the protein solution. A common starting point is a 20-fold molar excess of the linker.[4] Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Quenching: (Optional) Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts by SEC.
-
DOL Determination: The degree of labeling can be determined using various methods, including:
-
For TCO-PEG-NHS ester with a chromophore: If the TCO linker has a distinct UV-Vis absorbance, the DOL can be calculated using the Beer-Lambert law.
-
Mass Spectrometry: MALDI-TOF or ESI-MS can be used to determine the mass of the conjugate, and the mass shift compared to the unconjugated protein can be used to calculate the average number of linkers per protein.
-
TNBSA Assay: The 2,4,6-trinitrobenzenesulfonic acid (TNBSA) assay can be used to quantify the number of remaining free primary amines after conjugation, which can then be used to calculate the number of conjugated amines.
-
Protocol for Assessing Non-Specific Binding (ELISA-based)
Materials:
-
ELISA plates
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Conjugated proteins (Benzyl-PEG-Protein and TCO-PEG-Protein) and unconjugated protein control.
-
Detection antibody (if necessary) and substrate
Procedure:
-
Coating: Coat ELISA plates with a non-target protein (e.g., a protein unrelated to the intended target of the conjugated protein) or leave wells uncoated to assess binding to the plastic surface.
-
Blocking: Block the plates with Blocking Buffer to prevent non-specific binding of the conjugates to the plate surface.
-
Incubation: Add serial dilutions of the Benzyl-PEG-Protein, TCO-PEG-Protein, and the unconjugated protein control to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plates thoroughly with Wash Buffer to remove any unbound protein.
-
Detection: Detect the amount of bound protein using an appropriate detection method (e.g., if the protein is an antibody, a secondary antibody conjugated to an enzyme can be used).
-
Analysis: Compare the signal generated from the conjugated proteins to the unconjugated control. A higher signal indicates a higher level of non-specific binding.
Conclusion
The choice between this compound and TCO-PEG-NHS ester is highly dependent on the intended application.
-
This compound is a suitable choice for applications requiring a stable, well-defined PEG linker to conjugate to primary amines, where no subsequent reaction is needed. Its primary drawback is the potential for increased non-specific binding due to the hydrophobicity of the benzyl group.
-
TCO-PEG-NHS ester is the superior choice for applications that can leverage the power of bioorthogonal click chemistry. It allows for a two-step conjugation strategy, where a biomolecule is first modified with the TCO group, purified, and then specifically and efficiently ligated to a tetrazine-modified molecule. This approach is particularly advantageous for in vivo applications or when working with complex biological samples where high specificity is paramount. The bioorthogonal nature of the TCO-tetrazine reaction minimizes the risk of non-specific interactions.
Researchers should carefully consider the requirements of their experimental design, including the need for subsequent conjugation steps and the tolerance for potential non-specific binding, when selecting between these two versatile linkers. The provided experimental protocols offer a framework for conducting a direct comparative analysis to inform the most appropriate choice for a given research objective.
References
Safety Operating Guide
Proper Disposal of Benzyl-PEG8-NHS Ester: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This document provides a detailed, step-by-step guide for the proper disposal of Benzyl-PEG8-NHS ester, a frequently used reagent in bioconjugation and drug development.
The following procedures are based on the known reactivity of the compound's functional groups and general principles of laboratory chemical waste management. Due to the absence of a specific, comprehensive Safety Data Sheet (SDS) for this exact product from regulatory bodies, a cautious approach is recommended. Users should always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below for easy reference. This information is essential for understanding the material's characteristics and for making informed decisions on its handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₂₈H₄₃NO₁₂ | [1][2] |
| Molecular Weight | 585.64 g/mol | [1][2][3] |
| Purity | Typically ≥95% or ≥98% | [1][2][4] |
| Storage Temperature | -20°C | [4][5] |
Disposal Workflow
The proper disposal of this compound involves a multi-step process that prioritizes safety and environmental responsibility. The workflow diagram below illustrates the decision-making process and the recommended steps for handling waste containing this reagent.
Caption: Disposal workflow for this compound.
Experimental Protocol: Chemical Neutralization via Hydrolysis
The N-hydroxysuccinimide (NHS) ester functional group in this compound is susceptible to hydrolysis, which converts the reactive ester to a more stable carboxylic acid and N-hydroxysuccinimide. This process effectively neutralizes the primary reactive component of the molecule. The rate of hydrolysis is significantly increased at higher pH.
Objective: To hydrolyze the NHS ester of this compound in waste solutions or on contaminated materials to reduce its reactivity before final disposal.
Materials:
-
Waste containing this compound (e.g., residual solid, solutions in organic solvents like DMSO, DMF, or DCM, contaminated labware).
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v in water) or another suitable mild base.
-
pH indicator strips.
-
Appropriate waste containers.
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
Procedure:
-
For Liquid Waste (in organic solvent):
-
Carefully and slowly add the waste solution to a larger container with the 5% sodium bicarbonate solution. A 1:10 ratio of waste solution to bicarbonate solution is a conservative starting point.
-
Stir the mixture gently at room temperature.
-
Periodically check the pH of the aqueous layer using a pH indicator strip to ensure it remains basic (pH > 8). Add more sodium bicarbonate solution if necessary.
-
Allow the reaction to proceed for at least one hour to ensure complete hydrolysis of the NHS ester.
-
-
For Solid Waste (unused reagent or contaminated materials):
-
If dealing with a small amount of solid waste, it can be dissolved in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF) and then subjected to the liquid waste neutralization procedure described above.
-
For contaminated items like pipette tips, and gloves, immerse them in a container with the 5% sodium bicarbonate solution for at least one hour.
-
Step-by-Step Disposal Plan
Following chemical neutralization, the waste must be packaged, labeled, and stored correctly pending collection by a certified waste disposal service.
Step 2: Package Solid Waste
-
After neutralization, collect all solid waste, including treated contaminated labware, in a designated, leak-proof hazardous waste container.
Step 3: Package Liquid Waste
-
The neutralized liquid waste should be collected in a separate, clearly marked, and leak-proof hazardous waste container.
Step 4: Label Waste Container
-
Label all waste containers clearly with "Hazardous Waste" and a detailed description of the contents, including:
-
"Hydrolyzed this compound"
-
The composition of the liquid waste (e.g., water, sodium bicarbonate, DMSO).
-
The date of accumulation.
-
The name of the generating laboratory and principal investigator.
-
Step 5: Store for Pickup
-
Store the labeled waste containers in a designated satellite accumulation area within the laboratory, away from general lab traffic and incompatible materials.
Step 6: Arrange for Professional Disposal
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to dispose of this chemical waste down the drain or in the regular trash.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling Benzyl-PEG8-NHS ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Benzyl-PEG8-NHS ester, a valuable tool in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs). Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.
Immediate Safety and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other appropriate chemical-resistant gloves to prevent skin contact.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles to protect against accidental splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
-
Respiratory Protection: If handling the compound as a powder and there is a risk of generating dust, a properly fitted NIOSH-approved respirator is recommended. Work in a well-ventilated area, preferably a chemical fume hood.
Quantitative Data and Physical Properties
The following table summarizes the known quantitative data for this compound.
| Property | Value | Source |
| Chemical Formula | C₂₈H₄₃NO₁₂ | [1] |
| Molecular Weight | 585.65 g/mol | [1] |
| Appearance | To be determined (likely a solid) | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO, DCM, DMF | |
| Storage Temperature | -20°C for long-term storage |
Experimental Workflow for Handling and Use
The following diagram outlines the standard operational workflow for receiving, storing, preparing, and using this compound in a typical bioconjugation experiment.
Detailed Experimental Protocol: Bioconjugation
This protocol provides a general procedure for conjugating this compound to a protein containing primary amines (e.g., lysine residues).
Materials:
-
This compound
-
Protein or other amine-containing molecule in an amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis, size exclusion chromatography)
Procedure:
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
In a chemical fume hood, weigh out the desired amount of the ester.
-
Immediately dissolve the ester in anhydrous DMSO to a desired stock concentration (e.g., 10 mg/mL). This stock solution should be used immediately. NHS esters are susceptible to hydrolysis.
-
-
Bioconjugation Reaction:
-
Prepare the protein solution in an amine-free buffer at a suitable concentration.
-
Add the this compound stock solution to the protein solution. The molar ratio of ester to protein will depend on the desired degree of labeling and should be optimized for each specific application.
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes, or at 4°C for 2-4 hours. Reaction times may need to be optimized.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching buffer to consume any unreacted NHS ester. A common quenching agent is Tris buffer, added to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and byproducts by a suitable purification method such as dialysis, size exclusion chromatography, or spin filtration.
-
Disposal Plan
All waste materials, including unused stock solutions, reaction mixtures, and contaminated consumables (e.g., pipette tips, tubes), should be disposed of in accordance with your institution's chemical waste disposal guidelines. Given the limited specific hazard data, it is prudent to treat the waste as a chemical irritant. Do not dispose of this material down the drain.
By following these guidelines, researchers can safely and effectively utilize this compound in their work, contributing to advancements in drug development and scientific understanding.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
